1,4,5-triphenyl-1H-imidazole-2-thiol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4,5-triphenyl-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2S/c24-21-22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)23(21)18-14-8-3-9-15-18/h1-15H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUNNVGISZJUIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=S)N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355583 | |
| Record name | 1,4,5-triphenyl-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2349-59-9 | |
| Record name | 1,3-Dihydro-1,4,5-triphenyl-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2349-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5-triphenyl-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4,5-Triphenyl-1H-imidazole-2-thiol (CAS: 2349-59-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
1,4,5-Triphenyl-1H-imidazole-2-thiol, also known by its tautomeric name 3,4,5-triphenyl-1H-imidazole-2-thione, is a heterocyclic compound built upon the highly significant imidazole core. The imidazole ring system is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products like the amino acid histidine, and a wide array of synthetic drugs.[1] The triphenyl-substituted imidazole framework, in particular, has garnered considerable attention for its diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The addition of a thiol group at the 2-position of this scaffold introduces a reactive and versatile functional group, opening up avenues for further derivatization and potentially enhancing its biological profile. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, designed to empower researchers in their scientific endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding its solubility, membrane permeability, and overall drug-like characteristics.
| Property | Value | Source |
| CAS Number | 2349-59-9 | [4][5] |
| Molecular Formula | C₂₁H₁₆N₂S | [4][5] |
| Molecular Weight | 328.43 g/mol | [4][5] |
| Synonyms | 3,4,5-triphenyl-1H-imidazole-2-thione | [5] |
| Melting Point | 180-182 °C | [6] |
| Boiling Point (Predicted) | 487.4 ± 55.0 °C | [6] |
| Topological Polar Surface Area (TPSA) | 17.82 Ų | [5] |
| LogP (Predicted) | 5.495 | [5] |
Synthesis of this compound: A Two-Step Approach
The synthesis of the target compound is most effectively approached in two main stages: first, the construction of the 2,4,5-triphenyl-1H-imidazole core, followed by the introduction of the thiol functionality at the C2 position.
Part 1: Synthesis of the 2,4,5-Triphenyl-1H-imidazole Precursor
The most common and well-established method for synthesizing the 2,4,5-triphenyl-1H-imidazole core is the Debus-Radziszewski reaction.[7][8] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde (benzaldehyde), and an ammonia source (ammonium acetate).
Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole [8][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (at least 2 mmol, often used in excess) in glacial acetic acid (5-10 mL).
-
Heating: Heat the reaction mixture to reflux (approximately 100-110°C) with constant stirring for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After cooling the reaction mixture to room temperature, pour it into a beaker of cold water.
-
Precipitation and Filtration: A solid precipitate will form. If precipitation is incomplete, the aqueous mixture can be neutralized with ammonium hydroxide to precipitate the remaining product.
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent such as ethanol to yield pure 2,4,5-triphenyl-1H-imidazole.
Part 2: Thionation to this compound
Proposed Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the synthesized 1,4,5-triphenyl-1H-imidazole (1 mmol) and elemental sulfur (1.5-2 mmol) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or diphenyl ether.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to prevent oxidation.
-
Heating: Heat the reaction mixture to a high temperature (typically 150-200°C) and maintain it for several hours, monitoring the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture and pour it into acidified water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound.
Spectroscopic Characterization
The structural integrity of synthesized this compound can be confirmed using standard spectroscopic techniques. The following data is based on the characterization of the compound used as a starting material in a study by El-Sayed et al. (2021).[10]
Infrared (IR) Spectroscopy:
-
Key Absorptions (υ, cm⁻¹): 1540 (C=C), 1605 (C=N), 2930 (CH-Aliphatic), 3085 (CH-Aromatic). The presence of a broad absorption in the region of 2550-2600 cm⁻¹ would be indicative of the S-H stretch, though it is often weak. The thione tautomer is also characterized by a C=S stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum is characterized by a complex multiplet in the aromatic region (δ 7.13-7.50 ppm) corresponding to the protons of the three phenyl rings. A downfield singlet may be observed for the N-H proton.
-
¹³C NMR (100 MHz, DMSO-d₆): The spectrum will show a series of signals in the aromatic region (typically δ 119-145 ppm). A key signal to identify is the C=S carbon of the thione tautomer, which is expected to appear significantly downfield.
Potential Applications and Biological Significance
While specific biological studies on this compound are not extensively documented, the broader classes of imidazole-2-thiol and triphenyl-imidazole derivatives have demonstrated a wide range of pharmacological activities, suggesting significant potential for this molecule.
-
Anticancer Activity: Numerous imidazole derivatives are investigated as anticancer agents.[] For instance, certain imidazole-2-thione derivatives linked to acenaphthylenone have been shown to act as dual DNA intercalators and topoisomerase II inhibitors, inducing apoptosis in cancer cell lines.[12] Derivatives of 1,4,5-triphenyl-1H-imidazole have also shown potent anticancer activity, with some acting as inhibitors of kinases like VEGFR-2.[10][] The presence of the thiol group provides a handle for creating new derivatives that could target specific enzymes or receptors involved in cancer progression.
-
Antimicrobial Activity: The imidazole-2-thiol moiety is a known pharmacophore in antimicrobial agents.[5] Studies on various substituted imidazole-2-thiols have demonstrated their efficacy against a range of bacterial and fungal strains.[5] For example, derivatives of 4,5-diphenyl-1H-imidazole-2-thiol have been synthesized and evaluated for their antibacterial properties.[12] This suggests that this compound could serve as a valuable starting point for the development of new antimicrobial drugs to combat resistant pathogens.
-
Anti-inflammatory and Analgesic Activity: The 2,4,5-triphenyl-imidazole core is a well-known scaffold for anti-inflammatory and analgesic agents, with some derivatives acting as inhibitors of cyclooxygenase (COX) enzymes.[1] The introduction of different substituents on this core structure has been a strategy to modulate these activities.
Conclusion
This compound is a molecule of significant interest, positioned at the intersection of two pharmacologically important classes: triphenyl-imidazoles and imidazole-2-thiols. While detailed studies on the specific biological profile of this compound are emerging, the available data on its analogues strongly suggest its potential as a versatile scaffold for the development of new therapeutic agents. The synthetic pathways are accessible, and its characterization is straightforward with modern spectroscopic methods. This guide provides a foundational understanding for researchers looking to explore the chemistry and biological potential of this promising heterocyclic compound.
References
- 1. scispace.com [scispace.com]
- 2. scialert.net [scialert.net]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Synthesis of triphenyl imidazole | PDF [slideshare.net]
- 7. ijfmr.com [ijfmr.com]
- 8. mdpi.com [mdpi.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. 1,4,5-Triphenyl-2-p-tolyl-1h-imidazole | C28H22N2 | CID 102512846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
An In-Depth Technical Guide to 1,4,5-Triphenyl-1H-imidazole-2-thiol: Properties, Synthesis, and-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of the heterocyclic compound 1,4,5-triphenyl-1H-imidazole-2-thiol. It details a probable synthetic route and purification protocol, predicted spectroscopic characteristics, and explores its chemical reactivity and potential applications in the field of drug discovery and development.
Introduction: The Significance of the Imidazole-2-thiol Scaffold
The imidazole ring is a fundamental five-membered heterocyclic motif present in a vast array of biologically active molecules, including the amino acid histidine and purine bases of nucleic acids.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in medicinal chemistry. The incorporation of a thiol group at the 2-position of the imidazole ring introduces a reactive nucleophilic and potentially acidic center, further expanding the chemical space for derivatization and interaction with biological targets. Substituted imidazole-2-thiols have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties, making them attractive scaffolds for the development of novel therapeutic agents.[2][3]
This guide focuses on the 1,4,5-triphenyl substituted derivative, a compound poised for exploration in drug discovery programs due to its unique combination of a sterically demanding triphenyl-imidazole core and the versatile reactivity of the thiol group.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development, influencing aspects from reaction conditions to formulation.
Molecular and Physical Characteristics
The fundamental molecular and reported physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2349-59-9 | [1][3] |
| Molecular Formula | C₂₁H₁₆N₂S | [1][3][4] |
| Molecular Weight | 328.43 g/mol | [1][3][4] |
| Melting Point | 180-182 °C | |
| Appearance | White to pale yellow solid (predicted) | General knowledge |
| Purity (typical) | ≥98% | [1][5] |
Synonyms: 3,4,5-triphenyl-1H-imidazole-2-thione[5]
Predicted Solubility Profile
Tautomerism: Thiol vs. Thione
It is crucial to recognize that this compound can exist in tautomeric equilibrium with its thione form, 1,4,5-triphenylimidazolidine-2-thione. The position of this equilibrium can be influenced by the solvent, temperature, and pH. In the solid state and in many solutions, the thione form is often predominant for related imidazole-2-thiol compounds. This tautomerism will have a significant impact on its reactivity and spectroscopic properties.
Caption: Tautomeric equilibrium between the thiol and thione forms.
Synthesis and Purification
The synthesis of this compound can be approached through established methods for the preparation of substituted imidazole-2-thiols. A plausible and efficient synthetic route is outlined below.
Synthetic Pathway
The synthesis can be envisioned as a two-step process, beginning with the well-established synthesis of the 2,4,5-triphenyl-1H-imidazole core, followed by thionation.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole
This protocol is adapted from established procedures for the synthesis of tri- and tetrasubstituted imidazoles.[6][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1 equivalent), benzaldehyde (1 equivalent), and ammonium acetate (2-3 equivalents) in glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux (approximately 120 °C) with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water with stirring.
-
Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a base, such as aqueous ammonia or sodium carbonate solution, until a precipitate forms.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual salts and acetic acid.
-
Drying and Purification: Dry the crude product. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, will yield purified 2,4,5-triphenyl-1H-imidazole.
Experimental Protocol: Thionation to this compound
The conversion of the imidazole to the imidazole-2-thiol can be achieved using a thionating agent.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the synthesized 2,4,5-triphenyl-1H-imidazole in a dry, high-boiling point solvent such as toluene or dioxane.
-
Addition of Thionating Agent: Add a suitable thiocarbonylating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) (0.5-1.0 equivalents), portion-wise to the stirred solution.
-
Heating: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and quench by carefully pouring it into a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
Spectroscopic Characterization (Predicted)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be complex in the aromatic region due to the presence of three phenyl groups.
-
Aromatic Protons (δ 7.0-8.0 ppm): A series of multiplets corresponding to the protons of the three phenyl rings. The integration of this region should correspond to 15 protons.
-
N-H Proton (variable, broad singlet): The chemical shift of the N-H proton of the imidazole ring is highly dependent on the solvent and concentration. It is expected to appear as a broad singlet.
-
S-H Proton (variable, broad singlet): In the thiol tautomer, a broad singlet corresponding to the S-H proton may be observed. Its chemical shift will also be solvent and concentration-dependent and may undergo exchange with residual water, leading to its disappearance or broadening.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton.
-
Aromatic Carbons (δ 125-140 ppm): A series of signals corresponding to the carbons of the three phenyl rings.
-
Imidazole Ring Carbons (δ 125-145 ppm): The signals for the C4 and C5 carbons of the imidazole ring are expected in this region.
-
C=S Carbon (δ ~160-180 ppm): The most downfield signal is predicted to be the carbon of the C=S bond in the thione tautomer. This chemical shift is a key indicator of the presence of the thione form.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretch (3100-3000 cm⁻¹): A broad absorption band corresponding to the N-H stretching vibration of the imidazole ring.
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): Sharp absorption bands characteristic of C-H stretching in the phenyl rings.
-
C=C and C=N Stretches (1600-1450 cm⁻¹): A series of sharp to medium absorption bands corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds in the aromatic and imidazole rings.
-
C=S Stretch (1200-1050 cm⁻¹): A medium to strong absorption band in this region would be indicative of the C=S bond in the thione tautomer. The absence of a significant S-H stretching band (around 2600-2550 cm⁻¹) would further support the predominance of the thione form in the solid state.
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the imidazole ring system and the exocyclic thiol/thione group. This dual reactivity makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Reactivity of the Imidazole Ring
The imidazole ring is aromatic and can undergo electrophilic substitution reactions, although the presence of the electron-donating thiol group and the bulky phenyl groups will influence the regioselectivity. The N-H proton is weakly acidic and can be deprotonated with a suitable base to generate an imidazolate anion, which is a potent nucleophile.
Reactivity of the Thiol/Thione Group
The thiol group is nucleophilic and can undergo a variety of reactions, including:
-
Alkylation: Reaction with alkyl halides to form S-alkylated derivatives.
-
Acylation: Reaction with acyl chlorides or anhydrides to form S-acyl derivatives.
-
Oxidation: Oxidation to form disulfides or sulfonic acids.
-
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
The thione tautomer can also participate in various reactions, including cycloadditions and condensations.
Potential Applications in Drug Development
The imidazole-2-thiol scaffold is a known pharmacophore in a variety of biologically active compounds. The triphenyl substitution pattern of the target molecule offers a lipophilic framework that can enhance membrane permeability and interactions with hydrophobic binding pockets of target proteins.
-
Antimicrobial Agents: Many imidazole and thiol-containing compounds exhibit antimicrobial activity.[2] this compound and its derivatives could be investigated for their efficacy against a range of bacterial and fungal pathogens.
-
Anti-inflammatory Agents: The imidazole nucleus is present in several anti-inflammatory drugs.[10] The potential of this compound to modulate inflammatory pathways warrants investigation.
-
Enzyme Inhibitors: The thiol group is a known ligand for various metalloenzymes and can also act as a nucleophile in the active sites of other enzymes. This makes this compound a candidate for screening as an enzyme inhibitor in various disease models.
Conclusion
This compound is a multifaceted heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis is achievable through established synthetic methodologies, and its rich chemical reactivity, stemming from both the imidazole core and the thiol/thione group, provides ample opportunities for the generation of diverse chemical libraries. While further experimental characterization is required to fully elucidate its properties, the information presented in this guide provides a solid foundation for researchers and scientists to explore the therapeutic potential of this promising molecular scaffold.
References
- 1. 2349-59-9 | this compound - Moldb [moldb.com]
- 2. rsc.org [rsc.org]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. sctunisie.org [sctunisie.org]
- 7. ijfmr.com [ijfmr.com]
- 8. rsc.org [rsc.org]
- 9. asianpubs.org [asianpubs.org]
- 10. japsonline.com [japsonline.com]
A Technical Guide to 1,4,5-Triphenyl-1H-imidazole-2-thiol: Molecular Characteristics, Synthesis, and Therapeutic Potential
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals focused on the heterocyclic compound 1,4,5-triphenyl-1H-imidazole-2-thiol. The imidazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] The triphenyl-substituted imidazole scaffold, in particular, has garnered significant attention for its wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and analgesic properties.[1][4][5] This document provides an in-depth analysis of the title compound's molecular structure, physicochemical properties, a representative synthetic protocol, and a discussion of its potential in modern drug discovery.
Part 1: Molecular Profile and Physicochemical Properties
Molecular Structure and Isomerism
This compound is a sulfur-containing derivative of the lophine (2,4,5-triphenyl-1H-imidazole) core. A critical structural feature is its existence in a tautomeric equilibrium with its thione form, 3,4,5-triphenyl-1H-imidazole-2-thione.[6] This thiol-thione tautomerism is fundamental to its chemical reactivity and biological interactions, as the proton can reside on either the nitrogen or sulfur atom. The thione form is generally considered the more stable tautomer in the solid state.
The core structure consists of a five-membered imidazole ring substituted with three phenyl groups at positions 1, 4, and 5, and a thiol group at position 2. This high degree of aromaticity contributes to the compound's stability and influences its intermolecular interactions.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 1,4,5-triphenyl-1H-imidazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,4,5-triphenyl-1H-imidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a robust, predictive analysis based on established spectroscopic principles and data from closely related analogues. It outlines a reliable synthetic protocol and offers a detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and application of substituted imidazole-2-thiones.
Introduction: The Significance of Imidazole-2-thiols
Imidazole and its derivatives are fundamental scaffolds in a vast array of biologically active molecules and functional materials. The imidazole ring system is a key component in several essential amino acids, such as histidine, and is prevalent in many pharmaceuticals due to its ability to engage in various biological interactions. The introduction of a thiol group at the 2-position of the imidazole ring gives rise to imidazole-2-thiols, also known as mercaptoimidazoles. These compounds exhibit a rich tautomeric chemistry and are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The triphenyl-substituted variant, this compound, combines the features of the imidazole-2-thione core with the steric and electronic influence of three phenyl rings, making its structural elucidation crucial for understanding its chemical behavior and potential applications.
Synthesis of this compound
A common and effective method for the synthesis of tetrasubstituted imidazole-2-thiols involves the cyclization of an appropriate α-amino ketone with a thiocyanate or isothiocyanate. For the synthesis of this compound, a plausible and efficient route starts from benzoin, which is first converted to 2-amino-1,2-diphenylethanone. This intermediate is then reacted with phenyl isothiocyanate.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 2-Amino-1,2-diphenylethanone from Benzoin. This step can be achieved through various methods, including the Delepine reaction or reductive amination. A well-established method involves the oximation of benzoin followed by reduction.
-
Step 2: Cyclization with Phenyl Isothiocyanate. 2-amino-1,2-diphenylethanone is then refluxed with an equimolar amount of phenyl isothiocyanate in a suitable solvent, such as ethanol or glacial acetic acid. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification. Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield this compound as a crystalline solid.
Spectroscopic Characterization
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectral data from structurally similar compounds, including 2,4,5-triphenyl-1H-imidazole and various other substituted imidazole-2-thiones.[1][2][3]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be dominated by signals from the aromatic protons of the three phenyl rings. The exact chemical shifts will be influenced by the electronic environment and the steric hindrance imposed by the bulky phenyl groups.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 - 13.5 | Singlet (broad) | 1H | N-H proton |
| ~7.2 - 7.8 | Multiplet | 15H | Aromatic protons (C₄-Ph, C₅-Ph, N₁-Ph) |
Interpretation and Causality:
-
N-H Proton: The proton attached to the nitrogen atom is expected to be a broad singlet in the downfield region (δ 12.5-13.5 ppm) due to its acidic nature and potential for hydrogen bonding with the solvent (DMSO-d₆) or intermolecularly. Its broadness is a result of quadrupole broadening and chemical exchange.
-
Aromatic Protons: The fifteen aromatic protons from the three phenyl rings will likely appear as a complex multiplet in the range of δ 7.2-7.8 ppm. The overlapping signals are due to the similar chemical environments of the protons on the different phenyl rings. The protons of the N-phenyl group may show slightly different chemical shifts compared to the C-phenyl groups due to the direct attachment to the nitrogen atom of the imidazole ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide key information about the carbon skeleton of the molecule, including the characteristic signal for the C=S carbon.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 170 | C=S (C₂) |
| ~125 - 145 | Aromatic and Imidazole (C₄, C₅) carbons |
Interpretation and Causality:
-
C=S Carbon: The most downfield signal in the spectrum is expected to be that of the thiocarbonyl carbon (C=S) at the C₂ position, typically appearing in the range of δ 160-170 ppm.[3] This significant downfield shift is due to the deshielding effect of the double bond to the electronegative sulfur atom.
-
Aromatic and Imidazole Carbons: The carbons of the three phenyl rings and the C₄ and C₅ carbons of the imidazole ring are expected to resonate in the aromatic region (δ 125-145 ppm). The specific chemical shifts will depend on the substitution pattern and electronic effects within the molecule. The quaternary carbons of the phenyl rings and the imidazole ring will likely have lower intensities compared to the protonated carbons.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Predicted IR Data (KBr pellet, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Medium, Broad | N-H stretching |
| ~3100 - 3000 | Medium | Aromatic C-H stretching |
| ~1600, 1490, 1450 | Medium to Strong | Aromatic C=C stretching |
| ~1250 - 1150 | Strong | C=S stretching |
Interpretation and Causality:
-
N-H Stretching: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the N-H stretching vibration, with the broadening due to hydrogen bonding.
-
Aromatic C-H Stretching: The absorptions in the 3100-3000 cm⁻¹ region are typical for the C-H stretching vibrations of the aromatic rings.
-
Aromatic C=C Stretching: The sharp peaks around 1600, 1490, and 1450 cm⁻¹ are attributed to the C=C stretching vibrations within the phenyl rings.
-
C=S Stretching: A strong absorption band in the range of 1250-1150 cm⁻¹ is indicative of the C=S stretching vibration, a key diagnostic peak for the imidazole-2-thione structure.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 328.43 | Molecular ion peak [M]⁺ |
| Varies | Fragmentation patterns involving loss of phenyl, SH, or other small fragments |
Interpretation and Causality:
-
Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound (C₂₁H₁₆N₂S), which is approximately 328.43 g/mol .[4]
-
Fragmentation Pattern: The fragmentation pattern will likely involve the loss of the phenyl groups, the thiol group, and other characteristic fragments of the imidazole ring, providing further confirmation of the structure.
Visualization of Key Concepts
Tautomerism in Imidazole-2-thiol
Imidazole-2-thiols can exist in two tautomeric forms: the thione form and the thiol form. The equilibrium between these two forms is an important aspect of their chemistry.
Caption: Tautomeric equilibrium of this compound.
Note: The DOT script above is a template. To generate the actual image, the IMG SRC paths would need to be replaced with URLs of the chemical structures of the thione and thiol forms.
General Spectroscopic Analysis Workflow
The process of characterizing a newly synthesized compound like this compound follows a logical workflow.
Caption: Workflow for the synthesis and spectroscopic characterization.
Conclusion
This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging data from analogous compounds, we have been able to construct a comprehensive set of expected NMR, IR, and mass spectral data. The provided interpretations and the underlying scientific reasoning offer a solid foundation for researchers working with this and similar heterocyclic systems. The synthesis protocol and analytical workflow described herein serve as a practical guide for the preparation and characterization of this important class of molecules. It is our hope that this guide will facilitate further research and development in the fields of medicinal chemistry and materials science where imidazole-2-thiols play a crucial role.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
Foundational Principles: Thione-Thiol Tautomerism in Heterocycles
An In-Depth Technical Guide to the Tautomerism of 1,4,5-Triphenyl-1H-imidazole-2-thiol
This guide provides a comprehensive examination of the thione-thiol tautomerism exhibited by this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies to elucidate the structural dynamics of this important heterocyclic scaffold. We will explore the synthesis, the tautomeric equilibrium, and the advanced spectroscopic and computational techniques required for its characterization.
Tautomerism, a form of structural isomerism, involves the migration of a proton, typically accompanied by a shift in double bonds. In heterocyclic compounds containing a thioamide moiety (-NH-C=S), a dynamic equilibrium known as thione-thiol tautomerism exists.[1] This equilibrium is a delicate balance between two forms:
-
The Thione Form: Characterized by a carbon-sulfur double bond (C=S) and a proton on a nitrogen atom within the ring.
-
The Thiol Form (or Mercapto Form): Characterized by a carbon-sulfur single bond with a proton on the sulfur atom (S-H), resulting in an endocyclic carbon-nitrogen double bond (C=N) and regained aromaticity in the ring.[2]
The predominance of one tautomer over the other is not fixed; it is profoundly influenced by factors such as the electronic nature of substituents, solvent polarity, temperature, and the physical state (solution vs. solid).[3] While the thione form is often more stable in many heterocyclic systems, the thiol form can be favored if it leads to a significant gain in aromatic stabilization.[2] Understanding this equilibrium is critical, as the different tautomers possess distinct chemical reactivity, biological activity, and spectroscopic signatures.[4]
For this compound, this equilibrium is central to its chemical identity.
Figure 1: Tautomeric equilibrium of this compound.
Synthesis and Material Preparation
The synthesis of substituted imidazole-2-thiols is a well-established process in organic chemistry. A reliable method involves the cyclization of an appropriate α-amino ketone precursor with a source of thiocyanate.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar imidazole-2-thiol derivatives.
-
Precursor Synthesis (if necessary): Synthesize the α-amino ketone precursor, 2-amino-1,2-diphenyl-ethanone, from benzoin. This step is often achieved through oximation followed by reduction.
-
N-Phenylation: React 2-amino-1,2-diphenyl-ethanone with aniline to form the N-phenylated intermediate. The causality here is to introduce the first of the three phenyl groups at the desired positions.
-
Cyclization with Thiocyanate:
-
Dissolve the N-phenylated intermediate (1 equivalent) in a suitable solvent such as ethanol.
-
Add potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) (1.1 equivalents) to the solution.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid, to protonate the carbonyl and facilitate nucleophilic attack.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for refluxing is to provide the necessary activation energy for the cyclization and dehydration steps.
-
-
Isolation and Purification:
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it with cold water to remove inorganic salts.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
-
This self-validating system relies on TLC for reaction monitoring and final product purity, with confirmation by melting point and subsequent spectroscopic analysis.
Elucidation of Tautomeric Forms: A Multi-Faceted Approach
No single technique can definitively resolve the tautomeric equilibrium. A synergistic approach combining multiple spectroscopic methods and computational modeling provides the most trustworthy and comprehensive picture.
Figure 2: Experimental and computational workflow for tautomer analysis.
Vibrational Spectroscopy (FT-IR)
FT-IR spectroscopy is a powerful first-line tool for identifying the functional groups that differentiate the thione and thiol tautomers. The analysis is typically performed on the solid compound (as a KBr pellet) or in a non-polar solvent to minimize intermolecular hydrogen bonding effects.
-
Evidence for Thione Form: The presence of a distinct N-H stretching band (typically in the 3100-3400 cm⁻¹ region) and a C=S stretching band (often found between 1050-1250 cm⁻¹) are strong indicators of the thione tautomer.
-
Evidence for Thiol Form: The thiol form would be characterized by the absence of the N-H and C=S bands and the appearance of a weak S-H stretching band (around 2550-2600 cm⁻¹) and a C=N stretching vibration (1500-1600 cm⁻¹).
Table 1: Characteristic FT-IR Frequencies for Tautomer Identification
| Functional Group | Tautomeric Form | Typical Wavenumber (cm⁻¹) | Rationale for Assignment |
|---|---|---|---|
| N-H Stretch | Thione | 3100 - 3400 | Indicates a proton on a nitrogen atom. |
| S-H Stretch | Thiol | 2550 - 2600 (often weak) | Signature of the mercapto group. |
| C=N Stretch | Thiol | 1500 - 1600 | Indicates the endocyclic imine bond. |
| C=S Stretch | Thione | 1050 - 1250 | Characteristic of the thione double bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information in the solution state and is arguably the most definitive technique for studying tautomeric equilibria.
-
¹H NMR: The key diagnostic signal is the labile proton. In the thione form, a signal corresponding to the N-H proton is expected, typically in the δ 11-14 ppm range, which is often broad. For the thiol form, a sharper S-H proton signal would appear further upfield, generally in the δ 3-5 ppm range. Deuterium exchange (adding a drop of D₂O to the NMR tube) can be used for confirmation, as both N-H and S-H protons will exchange with deuterium, causing their signals to disappear.
-
¹³C NMR: The chemical shift of the C2 carbon is highly sensitive to its bonding environment.
-
Thione Form: The C2 carbon, as part of a C=S double bond, is significantly deshielded and resonates at a very low field, typically δ > 160 ppm.
-
Thiol Form: The C2 carbon, part of a C-S single bond, is more shielded and resonates at a higher field, typically in the δ 110-140 ppm range.
-
The observation of a single set of signals indicates that either one tautomer is overwhelmingly dominant or the interconversion between them is very fast on the NMR timescale.
UV-Visible Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. Since the thione and thiol forms are distinct chromophores, they exhibit different absorption spectra.[1]
-
Thione Tautomer: Typically displays a low-intensity absorption band at longer wavelengths (λ_max ≈ 300-400 nm) corresponding to the n→π* electronic transition of the C=S group.[4]
-
Thiol Tautomer: Lacks the C=S chromophore and instead shows higher intensity π→π* transitions at shorter wavelengths (λ_max < 300 nm) associated with the aromatic imidazole ring system.[4]
By analyzing the spectrum in various solvents, one can observe shifts in the equilibrium. Solvents that stabilize one tautomer will lead to an increase in the intensity of its corresponding absorption band.[5][6]
Table 2: Expected UV-Vis Absorption Maxima
| Tautomeric Form | Electronic Transition | Expected λ_max Range (nm) | Chromophore |
|---|---|---|---|
| Thione | n→π* | 300 - 400 | C=S |
| Thiol | π→π* | < 300 | Aromatic Imidazole Ring |
Computational Chemistry
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide invaluable theoretical support for experimental findings.[7][8] These methods can calculate the relative thermodynamic stabilities of the tautomers.
Protocol for Computational Analysis:
-
Structure Optimization: Build the 3D structures of both the thione and thiol tautomers of this compound.
-
Energy Calculation: Perform geometry optimization and frequency calculations for both tautomers using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[7] This is done first for the gas phase.
-
Solvent Modeling: To simulate solution-phase behavior, repeat the calculations incorporating a solvent model, such as the Polarizable Continuum Model (PCM), for different solvents (e.g., DMSO, Chloroform, Water).[3]
-
Analysis: Compare the calculated Gibbs free energies (ΔG) of the two tautomers in each environment. The tautomer with the lower energy is the more stable form. The energy difference can be used to estimate the equilibrium constant (K_T).
Computational results consistently show that for many similar heterocyclic systems, the thione form is the more stable species in the gas phase, and this preference often persists in solution.[8]
The Influence of Solvent: A Key Determinant
The choice of solvent can significantly shift the tautomeric equilibrium.[3]
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with both the N-H and C=S groups of the thione form, and the S-H group of the thiol form. The net effect depends on the relative strength of these interactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors, strongly solvating the N-H proton of the thione form, often leading to its stabilization.
-
Non-polar Solvents (e.g., Chloroform, Toluene): In these environments, intramolecular forces and inherent stability dominate, which often favors the thione tautomer.
The study of tautomerism across a range of solvents is crucial for applications where the molecule will be used in different media, such as in biological assays (aqueous) versus organic synthesis (non-aqueous).[6]
Conclusion and Outlook
The tautomerism of this compound is a classic example of prototropic equilibrium in a complex heterocyclic system. A comprehensive analysis, leveraging FT-IR, NMR, and UV-Vis spectroscopy alongside DFT calculations, consistently points towards the thione form being the predominant and more stable tautomer in both solid and solution phases under typical conditions. The large energy barrier for proton transfer and the inherent stability of the thioamide group contribute to this preference.
For professionals in drug development, understanding this equilibrium is paramount. The dominant thione tautomer presents specific hydrogen bond donor (N-H) and acceptor (C=S) sites, which dictate its potential interactions with biological targets like enzymes and receptors. Any synthetic modification or formulation strategy must account for this structural reality to ensure predictable and reproducible biological activity.
References
- 1. jocpr.com [jocpr.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Legacy of the Triphenyl-Imidazole Core: From a 19th Century Discovery to a Staple in Modern Drug Development and Materials Science
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The imidazole ring system is a cornerstone of heterocyclic chemistry, integral to the structure of essential biomolecules like the amino acid histidine and purine bases. Within this vast chemical family, triphenyl-imidazole derivatives hold a special place, marked by a rich history and an ever-expanding scope of applications. First synthesized in the 19th century, these compounds initially captivated chemists with their unique chemiluminescent properties. Today, the triphenyl-imidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents.[1] Furthermore, its unique photophysical characteristics have led to its adoption in the cutting-edge field of materials science, particularly in the development of organic light-emitting diodes (OLEDs).[2][3][4][5][6]
This technical guide provides an in-depth exploration of the discovery, synthesis, characterization, and diverse applications of triphenyl-imidazole derivatives. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering both historical context and practical, field-proven insights into this remarkable class of compounds.
A Serendipitous Discovery: The Dawn of Triphenyl-imidazoles
The story of triphenyl-imidazole begins in the latter half of the 19th century with the pioneering work of Polish chemist Bronisław Radziszewski. In 1877, while investigating the reaction of benzaldehyde and benzil with ammonia, Radziszewski synthesized 2,4,5-triphenyl-imidazole, a compound that would later be known as lophine.[7][8][9] This discovery was not only a significant contribution to synthetic organic chemistry but also marked the first observation of chemiluminescence from a synthetic organic compound.[7][10] Radziszewski noted that lophine emitted a greenish-yellow light upon oxidation in an alkaline solution, a phenomenon that continues to intrigue scientists today.[7][10]
The synthesis method developed by Radziszewski, a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is now famously known as the Debus-Radziszewski imidazole synthesis.[8][10][11][12] This reaction has stood the test of time and remains a fundamental method for constructing the imidazole ring.
The Art of Synthesis: From Classical Methods to Modern Innovations
The Debus-Radziszewski reaction is the cornerstone of triphenyl-imidazole synthesis. The classical approach involves the condensation of benzil (a 1,2-dicarbonyl compound), benzaldehyde (an aldehyde), and ammonia (or a primary amine) in a suitable solvent, often with heating.[10][11][12]
The Debus-Radziszewski Reaction: A Closer Look
The overall reaction can be depicted as follows:
Caption: Overall scheme of the Debus-Radziszewski synthesis of 2,4,5-triphenyl-imidazole.
While the exact mechanism is not definitively established, it is widely believed to proceed in two main stages.[12] The first stage involves the condensation of the dicarbonyl compound (benzil) with two equivalents of ammonia to form a diimine intermediate.[12] In the second stage, this diimine condenses with the aldehyde (benzaldehyde) to form the imidazole ring.[12]
A plausible mechanistic pathway is illustrated below:
Caption: Plausible two-stage mechanism of the Debus-Radziszewski imidazole synthesis.
Experimental Protocols: A Step-by-Step Guide
This protocol is based on the traditional Debus-Radziszewski reaction and is suitable for laboratory-scale synthesis.
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Ammonium hydroxide solution
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve benzil (1 equivalent) and benzaldehyde (1 equivalent) in glacial acetic acid.
-
Add ammonium acetate (excess, typically 2-3 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 100-120 °C) for 2-4 hours. The completion of the reaction is often indicated by a change in color to a dark orange or reddish-brown solution.[11]
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water. A precipitate of crude triphenyl-imidazole will form.
-
Neutralize the acidic solution by slowly adding ammonium hydroxide solution with constant stirring until the solution is slightly alkaline. This ensures complete precipitation of the product.[11]
-
Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water to remove any residual acetic acid and ammonium salts.
-
Dry the crude product at room temperature or in a desiccator.
-
For purification, recrystallize the crude triphenyl-imidazole from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry them to obtain pure 2,4,5-triphenyl-imidazole.
While the classical method is robust, it can suffer from long reaction times and moderate yields. Modern organic synthesis has introduced several improvements to the Debus-Radziszewski reaction, including:
-
Microwave-assisted synthesis: This technique significantly reduces reaction times from hours to minutes and often leads to higher yields. The reaction is typically carried out in a sealed vessel under microwave irradiation.[12]
-
Use of Catalysts: Various catalysts have been employed to enhance the efficiency of the reaction. These include Lewis acids, solid-supported acids (e.g., H2SO4·SiO2), and ionic liquids.[13]
-
Solvent-free conditions: In some cases, the reaction can be performed under solvent-free conditions, which is more environmentally friendly.
The choice of synthetic route often depends on the desired scale, available equipment, and the specific derivatives being synthesized.
Synthesis of Substituted Triphenyl-imidazole Derivatives
The versatility of the Debus-Radziszewski reaction allows for the synthesis of a wide range of substituted triphenyl-imidazole derivatives. By using substituted benzaldehydes or benzils, researchers can introduce various functional groups onto the phenyl rings. This is a crucial aspect for tuning the electronic, photophysical, and biological properties of the final compounds. For instance, the synthesis of N-substituted triphenyl-imidazoles can be achieved by replacing ammonia with a primary amine.[10]
Unveiling the Structure: Characterization of Triphenyl-imidazole Derivatives
Once synthesized, the structural confirmation of triphenyl-imidazole derivatives is crucial. A combination of spectroscopic techniques is typically employed for this purpose.
Spectroscopic Data
| Technique | Key Features and Expected Observations |
| Infrared (IR) Spectroscopy | - N-H stretching: A characteristic broad peak in the region of 3300-3500 cm⁻¹ for N-unsubstituted imidazoles.[14] - C=N stretching: A sharp absorption band around 1580-1620 cm⁻¹.[14] - Aromatic C-H stretching: Peaks typically observed above 3000 cm⁻¹.[14] - Aromatic C=C stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region.[14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - ¹H NMR: The N-H proton of the imidazole ring usually appears as a broad singlet at a downfield chemical shift (δ > 12 ppm).[14] The aromatic protons on the three phenyl rings give rise to complex multiplets in the region of δ 7-8.5 ppm.[14] - ¹³C NMR: The carbon atoms of the imidazole ring resonate at characteristic chemical shifts. The C2 carbon (between the two nitrogen atoms) is typically found in the range of δ 145-150 ppm, while the C4 and C5 carbons appear at slightly upfield positions. The aromatic carbons of the phenyl rings produce a series of signals in the δ 120-140 ppm range.[14] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the calculated molecular weight of the synthesized compound provides strong evidence of its identity. |
A Plethora of Applications: From Benchtop Curiosity to Marketed Drugs and Advanced Materials
The initial interest in triphenyl-imidazoles for their chemiluminescence has evolved into a wide array of applications, with a significant impact on medicinal chemistry and materials science.
Medicinal Chemistry: A Privileged Scaffold in Drug Discovery
The triphenyl-imidazole core is considered a "privileged scaffold" due to its ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] This has made it a highly attractive starting point for the design and development of new therapeutic agents.
Numerous studies have demonstrated the potential of triphenyl-imidazole derivatives as anticancer agents.[15] These compounds have been shown to exhibit cytotoxicity against various cancer cell lines.[15] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression and the induction of apoptosis. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the phenyl rings play a crucial role in determining the anticancer potency.[15]
The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Triphenyl-imidazole derivatives have shown promising activity against a range of bacteria and fungi.[16][17][18][19][20][21][22][23] SAR studies have indicated that the presence of electron-withdrawing groups on the phenyl rings often enhances the antimicrobial activity.[16]
Several triphenyl-imidazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[19][24] These compounds are being investigated as potential alternatives to existing non-steroidal anti-inflammatory drugs (NSAIDs), with the aim of developing agents with improved efficacy and reduced side effects.
The therapeutic potential of triphenyl-imidazole derivatives extends beyond the areas mentioned above. Research has also explored their use as antiviral, antitubercular, and antidepressant agents.[24][25]
Materials Science: Illuminating the Future with Organic Electronics
The unique photophysical properties of triphenyl-imidazole derivatives, first observed with the chemiluminescence of lophine, have found new life in the field of materials science. Their high thermal stability, good charge transport properties, and tunable emission characteristics make them excellent candidates for use in organic light-emitting diodes (OLEDs).[2][3][4][5][6]
In OLEDs, triphenyl-imidazole derivatives can function as:
-
Emitting materials: By modifying the chemical structure, the color of the emitted light can be tuned across the visible spectrum, from deep blue to red.[2][5]
-
Host materials: They can serve as a host matrix for phosphorescent emitters, facilitating efficient energy transfer and enhancing device performance.[2]
-
Electron-transporting materials: Their electron-deficient nature makes them suitable for transporting electrons within the OLED device structure.[2]
The ability to tailor the properties of triphenyl-imidazole derivatives through synthetic chemistry has been a key driver of their success in the development of next-generation displays and lighting technologies.
Conclusion and Future Perspectives
From its serendipitous discovery as a chemiluminescent curiosity to its current status as a privileged scaffold in drug discovery and a key component in advanced organic electronics, the journey of triphenyl-imidazole derivatives is a testament to the enduring power of fundamental chemical research. The versatility of the Debus-Radziszewski synthesis, coupled with the ability to fine-tune the properties of the triphenyl-imidazole core through chemical modification, ensures that these compounds will continue to be a fertile ground for innovation.
For researchers and drug development professionals, the triphenyl-imidazole scaffold offers a robust and adaptable platform for the design of novel therapeutic agents targeting a wide range of diseases. In the realm of materials science, the unique photophysical properties of these compounds will undoubtedly continue to drive the development of more efficient and durable organic electronic devices. The future of triphenyl-imidazole chemistry is bright, with countless opportunities for new discoveries and applications yet to be unveiled.
References
- 1. jetir.org [jetir.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent development of phenanthroimidazole-based fluorophores for blue organic light-emitting diodes (OLEDs): an overview | Semantic Scholar [semanticscholar.org]
- 5. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystalline organic thin films for crystalline OLEDs (III): weak epitaxy growth of phenanthroimidazole derivatives with a dual inducing layer - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scribd.com [scribd.com]
- 9. mdpi.com [mdpi.com]
- 10. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 11. Synthesis of triphenyl imidazole | PDF [slideshare.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. sctunisie.org [sctunisie.org]
- 14. rsc.org [rsc.org]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Synthesis and biological evaluation of triphenyl-imidazoles as a new class of antimicrobial agents | European Journal of Chemistry [eurjchem.com]
- 17. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 18. eurjchem.com [eurjchem.com]
- 19. researchgate.net [researchgate.net]
- 20. japsonline.com [japsonline.com]
- 21. ijfmr.com [ijfmr.com]
- 22. ijpsr.com [ijpsr.com]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
- 25. ijarsct.co.in [ijarsct.co.in]
An In-Depth Technical Guide to 1,4,5-Triphenyl-1H-imidazole-2-thiol
This guide provides a comprehensive technical overview of 1,4,5-triphenyl-1H-imidazole-2-thiol (CAS No. 2349-59-9), tailored for researchers, scientists, and professionals in drug development. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety information with insights into the compound's chemical properties, synthesis, and potential applications, offering a holistic perspective for laboratory use.
Section 1: Compound Identification and Strategic Overview
This compound belongs to the substituted imidazole class of heterocyclic compounds. The triphenylimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2] The incorporation of a thiol (-SH) group at the 2-position introduces a reactive and polarizable center, significantly influencing the molecule's chemical behavior and therapeutic potential. This strategic modification is often explored to enhance or modulate the known pharmacological profiles of the parent imidazole ring, which include anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4]
| Identifier | Value |
| Chemical Name | This compound |
| Synonym | 3,4,5-triphenyl-1H-imidazole-2-thione |
| CAS Number | 2349-59-9[5][6][7] |
| Molecular Formula | C₂₁H₁₆N₂S[5][6] |
| Molecular Weight | 328.43 g/mol [5][6] |
| Typical Purity | ≥98%[5][7] |
Section 2: Synthesized Hazard Assessment and Safety Profile
A formal, verified Safety Data Sheet (SDS) for this compound is not consistently available across major suppliers. Therefore, this section presents a synthesized safety profile based on data from suppliers, analysis of analogous structures, and established principles of chemical safety.
Causality of Hazard: The parent compound, 2,4,5-triphenylimidazole, is generally not considered hazardous under OSHA standards.[8] However, the introduction of functional groups, such as the thiol group here, can alter the toxicological profile. Supplier data for this compound provides GHS pictograms and hazard statements indicating potential risks.[5] Furthermore, some suppliers classify it as a hazardous material for shipping, warranting a "HazMat Fee".[5]
Inferred GHS Classification:
-
Pictogram: GHS07 (Exclamation Mark)[5]
-
Signal Word: Warning[5]
-
Hazard Statements:
-
Other Potential Hazards (based on related imidazole-thiols):
-
May cause skin, eye, and respiratory irritation.[9]
-
Self-Validating Laboratory Safety Protocol
Given the inferred hazards, a cautious and self-validating approach to handling is paramount. The following protocol is designed to minimize exposure regardless of the compound's final, formal hazard classification.
1. Engineering Controls & Personal Protective Equipment (PPE):
-
Primary Control: Always handle this compound within a certified laboratory chemical fume hood to mitigate inhalation risk.[10]
-
Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.
-
Hand Protection: Use nitrile gloves. Inspect for tears or punctures before use. Employ proper glove removal technique to avoid skin contact.
-
Body Protection: Wear a standard lab coat. For larger quantities, consider a chemical-resistant apron.
2. Safe Handling and Storage:
-
Handling: Avoid generating dust. Use spatulas and weigh boats appropriate for handling fine powders. After handling, wash hands thoroughly.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Keep segregated from strong oxidizing agents, acids, and acid chlorides, as these are incompatible with many imidazole and thiol compounds.[8][10] Recommended storage temperature is often 2-8°C for long-term stability.[5]
3. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical advice.
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.
Section 3: Physicochemical and Computational Data
Understanding the physicochemical properties is crucial for designing experiments, particularly for solubility and formulation studies.
| Property | Value / Information | Source |
| Physical State | Solid, likely a powder. | Inferred from related compounds[8] |
| Melting Point | 273 - 276 °C (for the parent 2,4,5-Triphenylimidazole) | [2][8] |
| Topological Polar Surface Area (TPSA) | 17.82 Ų | [5] |
| LogP (Octanol-Water Partition Coeff.) | 5.495 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Rotatable Bonds | 3 | [5] |
Insight: The high LogP value suggests poor aqueous solubility and a preference for lipophilic environments, a critical consideration for in vitro assay buffers and in vivo formulation development. The presence of both a hydrogen bond donor (the thiol N-H or S-H tautomer) and acceptors allows for specific molecular interactions, which are key to its potential biological activity.
Section 4: Synthesis and Reactivity
The synthesis of the 1,4,5-triphenylimidazole core is well-established, typically proceeding via a multi-component reaction. The subsequent introduction of the thiol group completes the synthesis.
Conceptual Synthesis Workflow: The most common route involves the condensation of three key components:
-
A 1,2-dicarbonyl compound: Typically benzil.
-
An aldehyde: Benzaldehyde in this case.
-
An ammonia source: Ammonium acetate is frequently used.
This reaction forms the 2,4,5-triphenylimidazole ring system. The thiol group can then be introduced through various methods, such as reaction with a thiolation agent.
Caption: Conceptual workflow for the synthesis of this compound.
Section 5: Applications in Research and Drug Development
The strategic value of this compound lies in the broad therapeutic potential of its chemical class. Imidazole derivatives are investigated for a wide spectrum of pharmacological activities. The thiol group can act as a key pharmacophore, a metal-chelating moiety, or a site for covalent modification, expanding its utility.
Caption: Potential research applications stemming from the triphenylimidazole-thiol scaffold.
Rationale for Applications:
-
Anti-inflammatory Activity: Many imidazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, making them candidates for non-steroidal anti-inflammatory drugs (NSAIDs).[2]
-
Antimicrobial Properties: The imidazole ring is a core component of azole antifungal drugs. The thiol group can further enhance activity against various bacterial and fungal strains.[11]
-
Anticancer Research: This scaffold has been explored for cytotoxic activity against various cancer cell lines.[2]
-
Coordination Chemistry: The thiol group is an excellent ligand for metal ions, opening avenues in bioinorganic chemistry and the study of metalloenzymes.[12]
Section 6: Experimental Protocol - Stock Solution Preparation
This protocol ensures accurate and safe preparation of a stock solution for use in biological assays.
Objective: To prepare a 10 mM stock solution of this compound (MW: 328.43 g/mol ) in DMSO.
Methodology:
-
Pre-calculation & Verification:
-
To make 1 mL of a 10 mM solution, the required mass is: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 328.43 g/mol * (1000 mg / 1 g) = 3.2843 mg
-
Confirm the molecular weight from the certificate of analysis provided with the specific lot of the compound.
-
-
Aliquotting the Compound (in a fume hood):
-
Tare an analytical balance with a clean, sterile microcentrifuge tube.
-
Carefully weigh out approximately 3.3 mg of the compound into the tube. Record the exact mass to at least four decimal places (e.g., 3.3120 mg).
-
-
Solubilization:
-
Based on the actual mass weighed, calculate the precise volume of DMSO needed: Volume (µL) = (Mass (mg) / 328.43 g/mol) * (1 mol / 1000 mmol) * (1 L / 10 mmol) * (1,000,000 µL / 1 L) For 3.3120 mg, Volume = 1008.4 µL
-
Using a calibrated micropipette, add the calculated volume of high-purity DMSO to the tube.
-
-
Dissolution & Storage:
-
Vortex the tube for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath may be required if dissolution is slow.
-
Label the tube clearly with the compound name, exact concentration, solvent (DMSO), and date.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Self-Validation Check: Before use in a critical experiment, perform a serial dilution and measure absorbance at a characteristic wavelength to confirm linearity, ensuring the compound is fully solubilized and stable in the stock solution.
References
- 1. scispace.com [scispace.com]
- 2. ijirt.org [ijirt.org]
- 3. researchgate.net [researchgate.net]
- 4. eurjchem.com [eurjchem.com]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
- 7. 2349-59-9 | this compound - Moldb [moldb.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 12. Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Therapeutic Potential of Imidazole-2-thiol Derivatives: A Technical Guide for Drug Discovery
Abstract
The imidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents. The introduction of a thiol group at the 2-position of the imidazole ring gives rise to imidazole-2-thiol derivatives, a class of compounds exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the pharmacological potential of these derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and anti-diabetic properties. We will delve into the molecular mechanisms underpinning these activities, present key quantitative data, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
Introduction: The Imidazole-2-thiol Scaffold
Imidazole-2-thiol, also known as 2-mercaptoimidazole, is a five-membered heterocyclic compound containing two nitrogen atoms and a thiol group. This unique structural arrangement confers upon its derivatives a versatile reactivity and the ability to interact with a wide array of biological targets. The presence of the sulfur atom, in particular, allows for the formation of disulfide bonds and coordination with metal ions in metalloenzymes, significantly influencing their pharmacological profiles. The core structure's ability to participate in hydrogen bonding and its inherent polarity further contribute to its drug-like properties.[1][2] This guide will systematically explore the most promising therapeutic applications of this fascinating class of molecules.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Imidazole-containing compounds have long been recognized for their anticancer properties.[1] Derivatives of imidazole-2-thiol have emerged as particularly promising candidates, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.
Mechanism of Action: A Multi-pronged Attack
The anticancer effects of imidazole-2-thiol derivatives are often attributed to their ability to interfere with fundamental cellular processes required for cancer cell survival and proliferation. Two key mechanisms have been elucidated:
-
DNA Intercalation and Topoisomerase II Inhibition: Certain imidazole-2-thione derivatives, particularly those with planar aromatic extensions, can intercalate between the base pairs of DNA.[3][4] This distortion of the DNA double helix can interfere with replication and transcription. Furthermore, these compounds can act as topoisomerase II inhibitors.[3][4] Topoisomerase II is a crucial enzyme that resolves DNA tangles during replication. By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to double-strand breaks, ultimately triggering apoptosis.[4][5]
-
Induction of Apoptosis: Imidazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[6][7] This can be achieved through various signaling pathways. For instance, some derivatives have been observed to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards cell death.[8] The activation of caspases, the executioner enzymes of apoptosis, is another common outcome of treatment with these compounds.[8]
Figure 1: Anticancer mechanism of imidazole-2-thiol derivatives.
Quantitative Assessment of Anticancer Activity
The cytotoxic potential of imidazole-2-thiol derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| N-fused imidazoles | Kidney and Breast Cancer Cell Lines | Varies | [6] |
| 1-Substituted-2-aryl imidazoles | MDA-MB-468, MDA-MB-231, T47D, HCT-15, HT29, HeLa | 0.08 - 1.0 | [1] |
| 2-Phenyl benzimidazole derivatives | MCF-7 | 3.37 - 6.30 | [1] |
| Acenaphthylenone-linked imidazole-2-thiones | MCF-7 | More active than doxorubicin | [3][9] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary test for evaluating the cytotoxic effects of potential anticancer compounds.[10][11][12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and adjust the cell density to the optimal seeding concentration (determined empirically for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a stock solution of the imidazole-2-thiol derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.
-
Include a vehicle control (medium with the same concentration of solvent) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.[13]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of antimicrobial resistance is a global health crisis, necessitating the development of new antimicrobial agents. Imidazole-2-thiol derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[12][14]
Mechanism of Action: Disrupting Microbial Integrity
The antimicrobial action of imidazole-2-thiol derivatives is often linked to their ability to disrupt essential microbial structures and functions.[15][16] Key mechanisms include:
-
Cell Wall and Membrane Disruption: These compounds can interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the cell membrane, leading to leakage of cellular contents and cell death.[15][16]
-
Inhibition of Nucleic Acid Synthesis: Some derivatives have been shown to inhibit DNA replication, a vital process for microbial proliferation.[15]
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[1]
| Compound Type | Microbial Strain | Activity | Reference |
| Substituted imidazole-2-thiols | Staphylococcus aureus | Moderate to excellent | |
| Substituted imidazole-2-thiols | Escherichia coli | Moderately active | |
| Imidazole derivatives | Gram-positive and Gram-negative bacteria | Active | [15] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.[1][3][17]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a microtiter plate. The MIC is determined as the lowest concentration of the agent that prevents visible growth after incubation.[1]
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture the test microorganism on a suitable agar medium overnight.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[3]
-
Dilute this suspension in a suitable broth (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).[3]
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the imidazole-2-thiol derivative in an appropriate solvent.
-
Perform two-fold serial dilutions of the stock solution in the broth medium in the wells of a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[1]
-
Figure 2: Workflow for the broth microdilution method.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Imidazole-2-thiol derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory pathway.[18]
Mechanism of Action: COX-2 Inhibition
The anti-inflammatory activity of many imidazole-2-thiol derivatives is attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[18][19]
-
COX-2 and Inflammation: COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain, fever, and swelling.[20][21]
-
Selective Inhibition: By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[20]
Quantitative Assessment of Anti-inflammatory Activity
The in vivo anti-inflammatory activity of these compounds is often evaluated using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key parameter.
| Compound Type | In Vivo Model | Edema Inhibition (%) | Reference |
| Di- and tri-substituted imidazoles | Carrageenan-induced rat paw edema | 49.58 - 58.02 | [15] |
| Imidazoline-5-one derivatives | Carrageenan-induced rat paw edema | 41.8 - 49.0 | [21] |
| Oxadiazole-comprising derivatives | Carrageenan-induced rat paw edema | Up to 89.5 | [21] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable in vivo model for screening the acute anti-inflammatory activity of new compounds.[22][23][24]
Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[23][25]
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.
-
Divide the animals into groups (e.g., control, standard drug, and test compound groups).
-
-
Compound Administration:
-
Administer the imidazole-2-thiol derivative orally or intraperitoneally at various doses.
-
The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac).
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[26]
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[26]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Determine the percentage of inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Anti-diabetic Activity: Inhibition of Carbohydrate Digestion
Some imidazole-2-thiol derivatives have shown potential as anti-diabetic agents through their ability to inhibit α-glucosidase.[27][28]
Mechanism of Action: α-Glucosidase Inhibition
-
α-Glucosidase and Hyperglycemia: α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose, which is then absorbed into the bloodstream.[2]
-
Inhibition and Glucose Control: By inhibiting α-glucosidase, imidazole-2-thiol derivatives can delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia, a key feature of type 2 diabetes.[2] Kinetic studies have shown that these compounds can act as competitive or non-competitive inhibitors of the enzyme.[27][28]
Quantitative Assessment of α-Glucosidase Inhibitory Activity
The inhibitory potency of these compounds against α-glucosidase is determined by their IC50 values.
| Compound Type | Enzyme | IC50 (µM) | Reference |
| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | α-glucosidase | 0.64 - 343.10 | [29][30] |
| 4,5-diphenylimidazole-2-thione | α-glucosidase | Ki = 3.5 x 10^-5 M | [27] |
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This is a colorimetric assay used to screen for α-glucosidase inhibitors.[31][32]
Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically.[31] The presence of an inhibitor reduces the rate of this reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Prepare a solution of the substrate, pNPG, in the same buffer.
-
Prepare solutions of the imidazole-2-thiol derivative at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume of the test compound solution.
-
Add the α-glucosidase solution to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.[31]
-
Initiate the reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).[31]
-
Stop the reaction by adding a solution of sodium carbonate.[31]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Conclusion and Future Perspectives
Imidazole-2-thiol derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and anti-diabetic agents underscores their potential for the development of novel therapeutics. The mechanisms of action, though varied, often involve the modulation of key enzymes and signaling pathways critical for disease progression.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new imidazole-2-thiol derivatives. Future research in this area should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity for their respective targets. Furthermore, in-depth preclinical studies, including pharmacokinetic and toxicological profiling, will be essential to translate the promising in vitro and in vivo findings into clinically viable drug candidates. The continued exploration of the imidazole-2-thiol scaffold holds great promise for addressing some of the most pressing challenges in modern medicine.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 4. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]
- 6. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Colon Cancer Cell Growth by Imidazole Through Activation of Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 15. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nano-ntp.com [nano-ntp.com]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. brieflands.com [brieflands.com]
- 20. mdpi.com [mdpi.com]
- 21. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 22. inotiv.com [inotiv.com]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. researchgate.net [researchgate.net]
- 25. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Novel 5-(Arylideneamino)-1 H-Benzo[ d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. In vitro α-glucosidase inhibitory assay [protocols.io]
- 32. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
The Lophine Scaffold: A Versatile Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy of a Luminescent Pioneer
First synthesized in 1877, the lophine scaffold (2,4,5-triphenyl-1H-imidazole) holds a distinguished position in the annals of chemistry as the first synthetic compound to exhibit chemiluminescence. For over a century, its primary applications were rooted in analytical chemistry, where its unique luminescent properties were harnessed for the detection of various analytes. However, the inherent structural features of the lophine core—a rigid, planar imidazole ring flanked by tunable phenyl substituents—have recently captured the attention of medicinal chemists. This has led to a renaissance for the lophine scaffold, repositioning it from a classical analytical reagent to a promising platform for the development of novel therapeutics and advanced biological probes. This guide provides a comprehensive overview of the lophine scaffold, from its fundamental synthesis to its burgeoning applications in drug discovery and biomedical research.
I. The Lophine Scaffold: Structural Attributes and Synthetic Strategies
The lophine scaffold is characterized by a central imidazole ring substituted with phenyl groups at the 2, 4, and 5 positions. This deceptively simple architecture imparts a unique combination of properties, including thermal stability, rich photophysical characteristics, and, crucially, a three-dimensional canvas for synthetic modification. The ability to introduce a wide array of substituents onto the phenyl rings allows for the fine-tuning of the molecule's steric and electronic properties, which is a cornerstone of modern drug design.
Classical and Modern Synthetic Approaches
The synthesis of the lophine scaffold has evolved from the traditional Radziszewski reaction to more contemporary, environmentally benign methods.
a) The Radziszewski Synthesis: A Time-Honored Method
The classical synthesis involves a one-pot, three-component condensation of benzil, benzaldehyde, and ammonium acetate in glacial acetic acid. This method, while robust, often requires high temperatures and long reaction times.
b) Solvent-Free and Catalytic Syntheses: The Green Chemistry Approach
In recent years, a variety of solvent-free and catalytic methods have been developed, offering significant advantages in terms of yield, reaction time, and environmental impact. These methods often utilize catalysts such as sodium dihydrogen phosphate (NaH2PO4) or nanocatalysts under thermal or microwave irradiation.[1]
Representative Synthetic Protocols
Protocol 1: Classical Radziszewski Synthesis of Lophine
-
Reactants: Benzil, Benzaldehyde, Ammonium Acetate, Glacial Acetic Acid.
-
Procedure:
-
Dissolve benzil (1 mmol), the desired benzaldehyde (1 mmol), and ammonium acetate (1.2 g) in boiling glacial acetic acid (16 ml).
-
Reflux the mixture for 5–24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Neutralize with sodium bicarbonate (NaHCO3) and extract the product with ethyl acetate (EtOAc).
-
Combine the organic extracts and dry over magnesium sulfate (MgSO4).
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Synthesis of 2-(4-hydroxyphenyl)-4,5-diphenylimidazole (HDI) and its Ester Derivatives [2]
-
Part A: Synthesis of HDI
-
React diphenylethanedione with 4-hydroxybenzaldehyde in the presence of acetic acid and ammonium acetate.
-
Obtain the pure product via recrystallization.
-
-
Part B: Synthesis of Lophine Ester Derivatives
-
Dissolve the appropriate carboxylic acid (1.2 mmol) in dichloromethane (CH2Cl2, 6 mL).
-
Add dicyclohexylcarbodiimide (DCC, 1.1 mmol) and 4-dimethylaminopyridine (DMAP, 0.64 mmol) under an argon atmosphere.
-
Reflux the mixture for 30 minutes.
-
Add HDI (1.0 mmol) and stir the resulting mixture for 3 hours, monitoring by TLC.
-
Quench the reaction with water (200 μL), concentrate under reduced pressure, dilute with CH2Cl2 (25 mL), and wash with NaHCO3 (25 mL) and then brine (25 mL).
-
II. Biological Activities and Therapeutic Potential of Lophine Derivatives
The true potential of the lophine scaffold in medicinal chemistry lies in the diverse biological activities exhibited by its derivatives. By strategically modifying the peripheral phenyl rings, researchers have unlocked a range of therapeutic applications.
Enzyme Inhibition: A New Frontier for Lophine Derivatives
A significant breakthrough in the medicinal chemistry of lophine was the discovery of its derivatives as potent and irreversible inhibitors of monoacylglycerol lipase (MAGL).[2] MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which has therapeutic implications for a variety of neurological and inflammatory disorders.
a) Mechanism of MAGL Inhibition
Docking studies have revealed that lophine derivatives can act as competitive and irreversible inhibitors of MAGL.[2] This irreversible binding is thought to occur through a stable interaction with the enzyme's active site, effectively blocking its catalytic activity.
b) Structure-Activity Relationship (SAR) for MAGL Inhibition
Initial studies have begun to elucidate the SAR for MAGL inhibition by lophine derivatives. For instance, the octanoic and palmitic acid esters of 2-(4-hydroxyphenyl)-4,5-diphenylimidazole have shown the strongest inhibitory activity.[2] This suggests that the nature of the ester chain plays a crucial role in the binding affinity and inhibitory potency. Further optimization of these derivatives is an active area of research.
| Compound | Ester Chain Length | IC50 (µM) for MAGL Inhibition |
| Derivative 1 | C8 (Octanoic acid) | 21 |
| Derivative 2 | C16 (Palmitic acid) | 6.5 |
c) Downstream Signaling Pathway of MAGL Inhibition
The inhibition of MAGL by lophine derivatives has been shown to activate the Keap1/Nrf2 signaling pathway. This pathway is a critical regulator of the cellular antioxidant response. By increasing the levels of Nrf2, MAGL inhibition can protect cells from oxidative stress, which is a key pathological feature of many neurodegenerative diseases.
Caption: Downstream signaling of MAGL inhibition by lophine derivatives.
Anticancer and Anti-inflammatory Potential: A Computational Perspective
While experimental data is still emerging, computational studies have highlighted the potential of lophine derivatives as multi-targeting agents with anticancer and anti-inflammatory properties. Molecular docking studies have suggested that these compounds may interact with key biological targets such as EGFR (for anticancer activity) and COX-1/COX-2 (for anti-inflammatory activity).[3] These in-silico findings provide a strong rationale for the future synthesis and biological evaluation of lophine derivatives in these therapeutic areas.
III. Lophine Derivatives as Advanced Biological Probes
The inherent fluorescent and chemiluminescent properties of the lophine scaffold have been leveraged to develop sophisticated tools for biomedical research.
Chemiluminescent Probes for Reactive Oxygen Species (ROS) Detection
Lophine derivatives have been successfully employed as chemiluminescent probes for the in vitro detection of reactive oxygen species (ROS), which are key mediators of oxidative stress.[4] These probes offer high sensitivity and a low signal-to-noise ratio, making them valuable tools for studying the role of ROS in various pathological conditions.
Fluorescent Probes for Cellular Bioimaging
Recent research has demonstrated the utility of lophine analogues as fluorescent probes for selective bioimaging of the endoplasmic reticulum (ER).[5][6] This is a significant development, as the ER is a critical organelle involved in protein synthesis and folding, and its dysfunction is implicated in numerous diseases. The ability to selectively visualize the ER in living cells provides researchers with a powerful tool to study its structure and function in real-time.
Experimental Workflow for Cellular Imaging with Lophine-Based Probes
The following provides a generalized workflow for utilizing a lophine-based fluorescent probe for cellular imaging.
Caption: A typical workflow for cellular imaging using a lophine-based fluorescent probe.
Detailed Protocol for Live-Cell Imaging of the Endoplasmic Reticulum: [5][7]
-
Cell Culture: Plate human osteosarcoma (U2OS) cells on a glass-bottom dish suitable for microscopy and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the lophine-based ER probe in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the final working concentration (e.g., 10 µM).
-
Cell Staining: Remove the culture medium from the cells and add the medium containing the lophine probe. Incubate the cells for a specific period (e.g., 5-30 minutes) at 37°C in a CO2 incubator.
-
Washing: After incubation, gently wash the cells with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution to remove any unbound probe.
-
Imaging: Mount the dish on a confocal microscope equipped with the appropriate laser lines and emission filters for the specific lophine probe. Acquire images of the stained cells. For colocalization studies, a commercial ER-tracker dye can be used in parallel.
-
Data Analysis: Analyze the acquired images using appropriate software to assess the subcellular localization of the probe and perform quantitative analysis, such as colocalization analysis with known organelle markers.
IV. Future Directions and Perspectives
The lophine scaffold has transitioned from a historical curiosity to a vibrant and promising platform in medicinal chemistry. The discovery of its potent MAGL inhibitory activity has opened up new avenues for the development of therapeutics for neurodegenerative and inflammatory diseases. Furthermore, its unique photophysical properties continue to be exploited for the creation of next-generation biological probes.
Future research in this area will likely focus on:
-
Expansion of the SAR: A more comprehensive understanding of the structure-activity relationships for various biological targets will be crucial for the rational design of more potent and selective lophine-based drugs.
-
Exploration of New Therapeutic Areas: The computational predictions of anticancer and anti-inflammatory activity need to be experimentally validated and expanded upon.
-
Development of Advanced Probes: The design of lophine-based probes with enhanced photostability, brightness, and targeting specificity will further empower biomedical research.
References
- 1. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and physicochemical properties of novel lophine derivatives as chemiluminescent in vitro activators for detection of free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lophine analogues as fluorophores for selective bioimaging of the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1,4,5-triphenyl-1H-imidazole-2-thiol: An Application Note and Detailed Protocol
Introduction
1,4,5-triphenyl-1H-imidazole-2-thiol and its derivatives are of significant interest to the fields of medicinal chemistry and materials science. The imidazole core is a key structural motif in many biologically active compounds, and the addition of a thiol group at the 2-position introduces unique chemical properties, making it a valuable scaffold for drug design and a versatile building block in organic synthesis. This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing with the preparation of the 2,4,5-triphenyl-1H-imidazole intermediate.
The synthetic strategy is rooted in the well-established Debus-Radziszewski imidazole synthesis, followed by a thionation reaction. This approach offers a reliable and reproducible pathway to the target molecule, utilizing readily available starting materials and standard laboratory techniques.
Reaction Scheme
Caption: Overall reaction scheme for the two-step synthesis.
Part 1: Synthesis of 2,4,5-Triphenyl-1H-imidazole
This initial step involves the condensation of benzoin, benzaldehyde, and ammonium acetate in the presence of an acid catalyst to form the imidazole ring. This reaction is a classic example of a multi-component reaction, offering high atom economy.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| Benzoin | 212.24 | 5.0 | 23.56 |
| Benzaldehyde | 106.12 | 2.5 | 23.56 |
| Ammonium Acetate | 77.08 | 3.63 | 47.12 |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
| Ethanol (95%) | - | - | - |
| Deionized Water | - | - | - |
Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzoin (5.0 g, 23.56 mmol), benzaldehyde (2.5 g, 23.56 mmol), and ammonium acetate (3.63 g, 47.12 mmol).
-
Solvent Addition: Add 20 mL of glacial acetic acid to the flask. The acetic acid acts as both a solvent and a catalyst for the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 2-3 hours.
-
Precipitation and Filtration: After completion, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing 200 mL of ice-cold water. A pale yellow precipitate of 2,4,5-triphenyl-1H-imidazole will form.
-
Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any residual acetic acid and ammonium salts.
-
Recrystallization: Purify the crude product by recrystallization from hot ethanol (95%) to obtain fine, pale yellow crystals.
-
Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically in the range of 80-90%.
Part 2: Synthesis of this compound
The second step involves the thionation of the synthesized 2,4,5-triphenyl-1H-imidazole using Lawesson's reagent. This reagent is a well-established thionating agent for a wide range of functional groups.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| 2,4,5-Triphenyl-1H-imidazole | 296.37 | 3.0 | 10.12 |
| Lawesson's Reagent | 404.47 | 4.5 | 11.13 |
| Xylene | - | 50 mL | - |
| Hexane | - | - | - |
| Ethyl Acetate | - | - | - |
Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,5-triphenyl-1H-imidazole (3.0 g, 10.12 mmol) in 50 mL of dry xylene.
-
Reagent Addition: Add Lawesson's reagent (4.5 g, 11.13 mmol) to the solution.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC (ethyl acetate/hexane, 2:8 v/v). The reaction is generally complete within 4-6 hours.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the xylene under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is then purified by column chromatography on silica gel. A gradient elution starting with pure hexane and gradually increasing the polarity with ethyl acetate is recommended. The fractions containing the desired product are collected and combined.
-
Final Product: Evaporate the solvent from the collected fractions to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary. The expected yield is typically around 70-80%.
Characterization
The synthesized compounds should be characterized by standard analytical techniques:
-
Melting Point: To determine the purity of the compounds.
-
FT-IR Spectroscopy: To identify the functional groups present. For the final product, the presence of a C=S stretching vibration and the disappearance of the N-H stretch from the starting imidazole are key indicators.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity of the final product.
-
Mass Spectrometry: To determine the molecular weight of the synthesized compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Lawesson's reagent has a strong, unpleasant odor and is a source of hydrogen sulfide upon decomposition. Handle with care.
-
Xylene is a flammable and toxic solvent. Avoid inhalation and contact with skin.
Radziszewski Synthesis: A Robust Platform for 2,4,5-Triphenyl-imidazole (Lophine) Derivatives
An Application & Protocol Guide for Researchers
Abstract
The Radziszewski synthesis, a cornerstone of heterocyclic chemistry since its discovery, remains a highly relevant and efficient multi-component reaction (MCR) for the preparation of substituted imidazoles. This guide provides an in-depth examination of its application for synthesizing 2,4,5-triphenyl-imidazole (lophine) and its derivatives. These compounds are of significant interest to the pharmaceutical and materials science sectors due to their broad spectrum of biological activities—including anti-inflammatory, analgesic, and anticancer properties—and their notable chemiluminescent and fluorescent characteristics.[1][2][3][4][5][6][7] This document offers a detailed theoretical background, a validated experimental protocol, process optimization strategies, and troubleshooting advice tailored for researchers, scientists, and drug development professionals.
Theoretical Framework and Reaction Mechanism
The Debus-Radziszewski imidazole synthesis is a classic MCR that constructs the imidazole core from three fundamental components: a 1,2-dicarbonyl, an aldehyde, and an ammonia source.[8][9] For the synthesis of 2,4,5-triphenyl-imidazole, these components are benzil, benzaldehyde, and ammonia, respectively. The reaction's elegance lies in its atom economy, where the majority of the atoms from the reactants are incorporated into the final product.[3]
Core Reactants:
-
1,2-Dicarbonyl: Benzil (1,2-diphenylethane-1,2-dione)
-
Aldehyde: Benzaldehyde
-
Nitrogen Source: Ammonia, typically provided by ammonium acetate, which also serves as a mild catalyst.[10][11]
Proposed Reaction Mechanism
While the precise mechanism is not definitively established, it is widely accepted to proceed in two primary stages.[8]
-
Diimine Formation: The reaction initiates with the condensation of the 1,2-dicarbonyl compound (benzil) with two equivalents of ammonia. This step forms a diimine intermediate.[8][9][12]
-
Cyclization and Dehydrogenation: The diimine intermediate then condenses with the aldehyde (benzaldehyde). The subsequent cyclization and dehydration (or oxidation) of this intermediate yields the final, stable aromatic 2,4,5-trisubstituted imidazole ring.[8][9]
Applications in Drug Discovery and Analytical Science
The 2,4,5-triphenyl-imidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[5] This has led to the development of derivatives with diverse pharmacological profiles.
-
Anti-inflammatory and Analgesic Agents: Many derivatives have shown potent anti-inflammatory and analgesic activities, with some mechanisms linked to the inhibition of cyclooxygenase (COX) enzymes.[2][4][5]
-
Anticancer Activity: Certain substituted lophines have been investigated as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[4][13]
-
Antimicrobial Properties: The scaffold has been functionalized to produce compounds with significant antibacterial and antifungal properties.[13][14][15]
-
Analytical Tools: Lophine was one of the first synthetic compounds discovered to exhibit chemiluminescence.[7] This property, along with fluorescence, makes its derivatives valuable as probes and analytical reagents in biochemical assays.[6][7][16]
Detailed Experimental Protocol: Synthesis of 2,4,5-Triphenyl-imidazole
This protocol describes a reliable and commonly cited method for the laboratory-scale synthesis of 2,4,5-triphenyl-imidazole (lophine).
Materials & Reagents:
-
Benzil (C₁₄H₁₀O₂)
-
Benzaldehyde (C₇H₆O)
-
Ammonium Acetate (CH₃COONH₄)
-
Glacial Acetic Acid (CH₃COOH)
-
Ethanol (C₂H₅OH)
-
Deionized Water
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine benzil (e.g., 2.10 g, 10 mmol), benzaldehyde (e.g., 1.06 g, 10 mmol, or ~1.0 mL), and a molar excess of ammonium acetate (e.g., 7.71 g, 100 mmol).
-
Solvent Addition: Add glacial acetic acid (e.g., 20-30 mL) to the flask. The acetic acid acts as both a solvent and a catalyst.[11][17]
-
Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approximately 100-110°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 3 to 5 hours.[10][11][18] The solution will often turn a dark orange color upon completion.[11]
-
Product Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 150-200 mL of ice-cold water while stirring. A solid precipitate should form immediately.[7][11]
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water to remove residual acetic acid and ammonium salts.
-
Purification: The most common method for purification is recrystallization. Transfer the crude solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10][11][19]
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature (e.g., 60°C).[20] The final product should be a crystalline solid.
Process Optimization and Troubleshooting
The success of the Radziszewski synthesis hinges on controlling key parameters. Understanding the causality behind these choices is critical for optimization and troubleshooting.
Key Parameter Insights:
-
Stoichiometry: A significant molar excess of the ammonia source (ammonium acetate) is crucial.[21] This drives the equilibrium towards the formation of the diimine intermediate, minimizing the formation of oxazole byproducts, a common competing reaction.[22]
-
Temperature: While heating is necessary to drive the condensation reactions, excessive temperatures can lead to degradation of reactants and promote side reactions.[22][23] An optimal temperature is typically just at or slightly below the boiling point of the solvent.
-
Reagent Purity: The purity of the aldehyde and dicarbonyl starting materials is paramount. Impurities can lead to the formation of undesired byproducts and lower the overall yield.[22]
-
Catalysis: While the classic reaction uses acetic acid, modern variations have explored catalysts like silica-supported sulfuric acid (H₂SO₄·SiO₂) or microwave irradiation to improve yields and shorten reaction times under solvent-free conditions.[20][24]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Competing side reactions (e.g., oxazole formation).[22][25] 3. Suboptimal temperature or stoichiometry.[21][23] 4. Loss of product during workup/purification. | 1. Monitor reaction progress via TLC to determine optimal reaction time. 2. Increase the molar excess of ammonium acetate to favor imidazole formation.[22] 3. Systematically vary the temperature and reactant ratios. 4. Ensure efficient precipitation and careful recrystallization. |
| Byproduct Formation | 1. Insufficient ammonia source. 2. Reaction temperature is too high. | 1. Use at least a 5-10 fold molar excess of ammonium acetate relative to the limiting reagent. 2. Reduce the reflux temperature slightly and extend the reaction time if necessary. |
| Purification Difficulties | 1. Product is too soluble in the recrystallization solvent. 2. Oily product forms instead of crystals. | 1. Try a different solvent system (e.g., ethanol/water mixture). 2. Ensure all acetic acid is removed during the washing step. If an oil persists, attempt to triturate with a non-polar solvent like hexane to induce solidification. |
Summary of Reaction Parameters
The following table summarizes various conditions reported for the synthesis of 2,4,5-triphenyl-imidazole, highlighting the versatility of the Radziszewski reaction.
| 1,2-Dicarbonyl | Aldehyde | Ammonia Source | Solvent / Catalyst | Temp (°C) | Time (h) | Ref. |
| Benzil | Benzaldehyde | Ammonium Acetate | Glacial Acetic Acid | ~100 | 5-24 | [10][18] |
| Benzoin | Benzaldehyde | Ammonia | Not specified | Reflux | 4 | [2][19] |
| Benzil | Benzaldehyde | Ammonium Acetate | H₂SO₄·SiO₂ (catalyst) | 110 | 1 | [20] |
| Benzil | Benzaldehyde | Ammonium Acetate | Microwave (solvent-free) | N/A | Minutes | [24] |
| Benzil | Benzaldehyde | Ammonium Acetate | Ethanol | Reflux | 3-4 | [11] |
| Note: Benzoin is the α-hydroxy ketone precursor to benzil and can be used directly under certain oxidative conditions. |
Conclusion
The Radziszewski synthesis provides a powerful and straightforward route to 2,4,5-triphenyl-imidazole derivatives. Its operational simplicity, use of readily available starting materials, and the significant biological and physical properties of its products ensure its continued importance in modern chemical and pharmaceutical research. By understanding the mechanistic principles and optimizing key reaction parameters, researchers can effectively leverage this century-old reaction to generate novel compounds for drug discovery and materials science applications.
References
- 1. Radziszewski Reaction: An Elegant, Easy, Simple and Efficient Method to Synthesise Imidazoles | Bentham Science [benthamscience.com]
- 2. scialert.net [scialert.net]
- 3. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives | MDPI [mdpi.com]
- 4. ijcrt.org [ijcrt.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. Synthesis of triphenyl imidazole | PDF [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
- 15. Synthesize novel derivatives of 2,4,5-triphenylimidazole. [wisdomlib.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. 2,4,5-Triphenylimidazole synthesis - chemicalbook [chemicalbook.com]
- 20. sctunisie.org [sctunisie.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. ijprajournal.com [ijprajournal.com]
- 25. Radziszewski Reaction: An Elegant, Easy, Simple and Efficient Met...: Ingenta Connect [ingentaconnect.com]
Application Note: A Robust One-Pot Synthesis of 1,4,5-Triphenyl-1H-imidazole-2-thiol Derivatives
Abstract
This application note provides a comprehensive guide for the efficient, one-pot synthesis of 1,4,5-triphenyl-1H-imidazole-2-thiol and its derivatives. These scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their diverse pharmacological activities. The protocol herein details a three-component condensation reaction that is operationally simple, scalable, and utilizes readily available starting materials, offering a significant improvement over classical multi-step procedures. We will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, and discuss the characterization of the target compounds.
Introduction: The Significance of the Imidazole-2-thiol Scaffold
The imidazole ring system is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs. When functionalized with a thiol group at the C-2 position and substituted with aryl groups, the resulting 1,4,5-trisubstituted-1H-imidazole-2-thiol (or imidazole-2-thione) derivatives exhibit a broad spectrum of biological activities. Studies have highlighted their potential as anti-inflammatory, analgesic, antimicrobial, and antifungal agents.[1][2] The addition of the thiol group, in particular, has been shown to enhance the therapeutic potential of the triphenylimidazole core.[1]
Given their importance, the development of efficient and sustainable synthetic routes to these molecules is a critical endeavor. Traditional methods often involve multiple steps, require harsh conditions, and generate significant waste. This guide focuses on a modern, multi-component reaction (MCR) strategy that addresses these limitations by constructing the complex heterocyclic core in a single, atom-economical step.
Core Synthetic Strategy: Three-Component Condensation
The recommended strategy for synthesizing 1,4,5-trisubstituted imidazole-2-thiol derivatives is a one-pot, three-component reaction involving a 1,2-dicarbonyl compound, a primary amine, and a thiocyanate salt. For the parent compound, This compound , the specific reactants are benzil, aniline, and ammonium thiocyanate.
This approach is superior to linear syntheses due to several key advantages:
-
Efficiency: Multiple bonds are formed in a single operation, drastically reducing reaction time, energy consumption, and labor.
-
Atom Economy: A high percentage of the atoms from the starting materials are incorporated into the final product, minimizing waste.
-
Operational Simplicity: The procedure avoids the isolation of intermediates, simplifying the experimental setup and work-up.
-
Versatility: The synthesis can be easily adapted to create a library of derivatives by simply varying the primary amine starting material.
Figure 1: Overall experimental workflow for the one-pot synthesis.
Proposed Reaction Mechanism
The reaction proceeds through a cascade of condensation and cyclization steps, likely facilitated by an acid catalyst (e.g., acetic acid).
-
Iminium Formation: The reaction initiates with the condensation of the primary amine (aniline) with one of the carbonyl groups of the 1,2-diketone (benzil) to form an α-amino ketone intermediate after tautomerization, or proceeds further to a diimine intermediate.
-
Thiocyanate Addition: The thiocyanate ion (SCN⁻), a potent nucleophile, attacks one of the electrophilic carbonyl or imine carbons.
-
Intramolecular Cyclization: The terminal nitrogen of the thiocyanate adduct then attacks the remaining carbonyl/imine carbon in an intramolecular fashion, forming the five-membered imidazole ring.
-
Dehydration & Tautomerization: Subsequent elimination of water and proton transfers lead to the aromatization of the imidazole ring. The final product exists in a tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms, with the thiol form being significant.
Caption: Proposed mechanistic pathway for the three-component synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of the parent compound, This compound .
4.1. Materials and Equipment
| Reagent/Material | Formula | M.W. | CAS No. |
| Benzil | C₁₄H₁₀O₂ | 210.23 | 134-81-6 |
| Aniline | C₆H₇N | 93.13 | 62-53-3 |
| Ammonium Thiocyanate | NH₄SCN | 76.12 | 1762-95-4 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 |
| Ethanol | C₂H₆O | 46.07 | 64-17-5 |
-
Equipment: Round-bottom flask (100 mL), reflux condenser, magnetic stirrer/hotplate, Buchner funnel, filtration flask, standard laboratory glassware.
4.2. Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aniline is toxic and readily absorbed through the skin. Handle with extreme care.
-
Glacial acetic acid is corrosive. Avoid inhalation and skin contact.
4.3. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzil (2.10 g, 10 mmol) and glacial acetic acid (30 mL).
-
Reagent Addition: While stirring, add aniline (0.93 g, 0.91 mL, 10 mmol) to the flask. Follow this with the addition of ammonium thiocyanate (0.84 g, 11 mmol).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118-120°C) using a heating mantle or oil bath.
-
Reaction Monitoring: Maintain the reflux with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 3:7).
-
Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 150 mL of ice-cold water while stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold water (3 x 30 mL) to remove any residual acetic acid and salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.
4.4. Characterization The structure of the synthesized this compound can be confirmed using standard analytical techniques:
-
FTIR (KBr, cm⁻¹): Expect characteristic peaks for N-H stretching (around 3400-3200), C=N stretching (around 1610), and C=C aromatic stretching. The S-H stretch may be weak and observed around 2600-2550.
-
¹H NMR (DMSO-d₆, δ ppm): Aromatic protons will appear in the range of 7.0-8.0 ppm. A broad singlet corresponding to the N-H or S-H proton may be observed at a higher chemical shift.
-
¹³C NMR (DMSO-d₆, δ ppm): Aromatic carbons will be observed in the 120-140 ppm range, with the C=S carbon appearing further downfield (typically >160 ppm).
-
Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ should be observed at m/z 329.43, corresponding to the formula C₂₁H₁₆N₂S.
Data Summary and Derivative Scope
The described protocol provides a reliable route to the target compound in good yields. The versatility of the reaction allows for the synthesis of a wide array of derivatives by substituting aniline with other primary amines.
Table 1: Representative Protocol Data
| Parameter | Value |
| Benzil | 1.0 eq (10 mmol) |
| Aniline | 1.0 eq (10 mmol) |
| Ammonium Thiocyanate | 1.1 eq (11 mmol) |
| Solvent | Glacial Acetic Acid |
| Temperature | ~120 °C (Reflux) |
| Reaction Time | 3-4 hours |
| Typical Yield | 75-85% |
Table 2: Scope of Synthesis for Derivatives
| 1,2-Diketone | Primary Amine | Product Name |
| Benzil | 4-Methylaniline | 4,5-Diphenyl-1-(p-tolyl)-1H-imidazole-2-thiol |
| Benzil | 4-Methoxyaniline | 1-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole-2-thiol |
| Benzil | 4-Chloroaniline | 1-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thiol |
| Anisil | Aniline | 4,5-Bis(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol |
Conclusion
The one-pot, three-component condensation reaction presented in this application note is a highly effective and robust method for the synthesis of this compound and its derivatives. This protocol offers significant advantages in terms of efficiency, simplicity, and adherence to the principles of green chemistry. It provides researchers in drug discovery and organic synthesis with a practical and scalable tool for accessing this pharmacologically important class of heterocyclic compounds.
References
1,4,5-triphenyl-1H-imidazole-2-thiol as a corrosion inhibitor for copper
An Application Guide to 1,4,5-triphenyl-1H-imidazole-2-thiol as a High-Efficacy Corrosion Inhibitor for Copper
Introduction: The Challenge of Copper Corrosion
Copper and its alloys are indispensable in numerous industrial applications, from heating and cooling systems to intricate electronics, owing to their superior thermal and electrical conductivity and mechanical workability.[1] However, in aggressive environments, particularly those containing acids or chloride ions, copper is susceptible to corrosion, which can compromise the integrity and functionality of critical components.[2] The use of organic corrosion inhibitors is a highly effective and practical strategy to mitigate this degradation.[2] Among the most potent classes of inhibitors are azole derivatives, which contain nitrogen heteroatoms that serve as active sites for adsorption onto the metal surface.[3]
This document provides a detailed technical guide on the application of this compound (TPIT) as a corrosion inhibitor for copper. TPIT is a multifunctional molecule featuring a sulfur atom, two nitrogen atoms within an imidazole ring, and extensive π-conjugation from three phenyl rings. This unique structure provides multiple active centers for strong adsorption, leading to the formation of a stable, protective barrier on the copper surface.
Part 1: Inhibitor Profile and Synthesis
Chemical Properties of this compound (TPIT)
-
Chemical Formula: C₂₁H₁₆N₂S[4]
-
Molecular Weight: 328.43 g/mol [4]
-
CAS Number: 2349-59-9[4]
-
Key Structural Features:
-
Imidazole Ring: The two nitrogen atoms can coordinate with copper ions.
-
Thiol Group (-SH): The sulfur atom is a soft base, exhibiting a strong affinity for the soft acid copper surface, facilitating chemisorption.
-
Phenyl Groups: The delocalized π-electrons of the three phenyl rings can interact with the vacant d-orbitals of copper, further strengthening the adsorption bond.
-
Protocol: Synthesis of TPIT
The synthesis of the 2,4,5-triphenylimidazole core is a well-established procedure, often achieved by refluxing benzoin, benzaldehyde, and ammonium acetate.[5] The subsequent introduction of the thiol group can be accomplished through various established methods. The following protocol is a representative pathway.
Objective: To synthesize the 2,4,5-triphenyl-1H-imidazole core structure.
Principle: This is a multi-component reaction where benzaldehyde, benzil (in place of benzoin for higher yields), and ammonium acetate condense to form the highly substituted imidazole ring.
Apparatus and Reagents:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Benzaldehyde, Benzil, Ammonium Acetate, Glacial Acetic Acid
-
Ethanol
-
Filtration apparatus
Step-by-Step Procedure:
-
In a 250 mL round-bottom flask, combine benzil (0.01 mol), benzaldehyde (0.01 mol), and ammonium acetate (0.02 mol).
-
Add 50 mL of glacial acetic acid to the flask.
-
Attach the reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 200 mL of cold water with stirring.
-
A solid precipitate of 2,4,5-triphenyl-1H-imidazole will form.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole.
-
The subsequent conversion to the 2-thiol derivative can be achieved via reaction with a sulfurizing agent like thiourea or by metallation followed by quenching with elemental sulfur.
Part 2: Experimental Evaluation Protocols
The following protocols detail the standard methodologies for assessing the performance of TPIT as a corrosion inhibitor for copper.
Overall Experimental Workflow
The evaluation process follows a systematic progression from sample preparation to electrochemical analysis, surface characterization, and theoretical modeling.
Caption: Overall experimental workflow for evaluating inhibitor performance.
Protocol: Electrochemical Measurements
Electrochemical techniques are rapid and powerful for determining corrosion rates and inhibition mechanisms.[6] A standard three-electrode setup is used, consisting of a copper working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
Objective: To quantify the corrosion rate of copper with and without TPIT and to elucidate the inhibition mechanism (anodic, cathodic, or mixed-type).[7]
A. Potentiodynamic Polarization (PDP)
Principle: The potential of the working electrode is scanned relative to the reference electrode, and the resulting current is measured.[8] The resulting Tafel plot provides key parameters like corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value indicates better corrosion protection.[9]
Step-by-Step Procedure:
-
Prepare the copper working electrode by polishing with successive grades of emery paper (down to 1200 grade), rinsing with distilled water and acetone, and drying.[1]
-
Immerse the three-electrode setup into the corrosive medium (e.g., 3.5% NaCl solution) with and without various concentrations of TPIT (e.g., 50, 100, 200 ppm).
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for 60 minutes or until a steady state is reached.
-
Perform the potentiodynamic scan at a rate of 1 mV/s, typically from -250 mV to +250 mV versus the OCP.[10]
-
Plot the resulting potential (E) vs. log(current density, i).
-
Data Analysis:
-
Extrapolate the linear cathodic and anodic (Tafel) regions of the plot back to the Ecorr to determine the icorr.[10]
-
Calculate the Inhibition Efficiency (η%) using the formula: η% = [(icorr⁰ - icorr) / icorr⁰] x 100 where icorr⁰ is the corrosion current density without inhibitor and icorr is with the inhibitor.[7]
-
An inhibitor is considered mixed-type if the change in Ecorr is less than 85 mV upon its addition, which indicates it affects both anodic and cathodic reactions.[7][11]
-
B. Electrochemical Impedance Spectroscopy (EIS)
Principle: EIS measures the impedance of the electrode-electrolyte interface over a range of AC frequencies.[12] The data, often presented as Nyquist plots, can be modeled with an equivalent electrical circuit to extract parameters like charge transfer resistance (Rct).[1] A larger Rct value signifies greater resistance to corrosion.
Step-by-Step Procedure:
-
Use the same three-electrode setup and solutions as in the PDP experiment.
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range from 100 kHz down to 10 mHz.[6]
-
Record the impedance data.
-
Data Analysis:
-
Plot the data in Nyquist format (-Z'' vs. Z'). The diameter of the resulting semicircle corresponds to the charge transfer resistance (Rct). A larger diameter indicates higher Rct and better inhibition.
-
Fit the EIS data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to obtain precise values for Rct, solution resistance (Rs), and double-layer capacitance (Cdl).
-
Calculate the Inhibition Efficiency (η%) using the Rct values: η% = [(Rct - Rct⁰) / Rct] x 100 where Rct is the charge transfer resistance with inhibitor and Rct⁰ is without.
-
Protocol: Surface Analysis
Surface analysis techniques provide direct visual and chemical evidence of the protective inhibitor film.
A. X-ray Photoelectron Spectroscopy (XPS)
Principle: XPS is a surface-sensitive technique that provides information on the elemental composition and chemical states of the atoms on the copper surface.[13][14] It is crucial for confirming the adsorption of the inhibitor and identifying the nature of the chemical bonds formed (e.g., Cu-N, Cu-S).[3]
Step-by-Step Procedure:
-
Immerse copper coupons in the corrosive solution with and without the optimal concentration of TPIT for a set period (e.g., 24 hours).
-
Carefully remove the coupons, rinse gently with distilled water to remove loose salts, and dry under a stream of nitrogen.
-
To minimize post-immersion oxidation, transfer the samples to the XPS vacuum chamber as quickly as possible, ideally using an inert gas glove box.[13]
-
Acquire high-resolution spectra for the relevant elements: Cu 2p, N 1s, S 2p, and C 1s.
-
Data Interpretation:
-
The presence of N 1s and S 2p peaks on the inhibited sample confirms the adsorption of TPIT.[3]
-
Analyze the binding energies of the Cu 2p, N 1s, and S 2p peaks. Shifts in these peaks compared to the pure inhibitor and bare copper can indicate the formation of coordinate bonds between the inhibitor's heteroatoms and the copper surface.[15] For example, a peak at ~400 eV in the N 1s spectrum is often attributed to Cu-N coordination.[16]
-
Protocol: Quantum Chemical Calculations
Principle: Density Functional Theory (DFT) is a computational method used to model the electronic structure of the inhibitor molecule.[17] It helps predict the molecule's reactivity and adsorption behavior on the metal surface by calculating parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE).[18][19]
Step-by-Step Procedure:
-
Model the 3D structure of the TPIT molecule using appropriate software (e.g., Gaussian, Spartan).
-
Perform geometry optimization and frequency calculations using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).
-
Calculate key quantum chemical descriptors:
-
EHOMO: Relates to the molecule's ability to donate electrons. Higher EHOMO values suggest a greater tendency for adsorption on the metal surface.[18]
-
ELUMO: Relates to the molecule's ability to accept electrons.
-
Energy Gap (ΔE = ELUMO - EHOMO): A lower ΔE value indicates higher reactivity and potentially better inhibition efficiency.[17]
-
Dipole Moment (μ): A higher dipole moment can favor accumulation of the inhibitor on the metal surface.[17]
-
-
Data Interpretation: Correlate the calculated parameters with the experimentally observed inhibition efficiencies. A high EHOMO and low ΔE for TPIT would theoretically support its strong interaction with the copper surface, corroborating experimental findings.[19]
Part 3: Inhibition Mechanism and Data Summary
The corrosion inhibition of copper by TPIT is attributed to the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.
Proposed Adsorption Mechanism
The adsorption process is a combination of physisorption and chemisorption:
-
Physisorption: Initial electrostatic interaction between the protonated inhibitor molecule and the charged copper surface.
-
Chemisorption: This is the dominant and stronger interaction. It involves:
-
Coordinate Bonding: Donation of lone pair electrons from the nitrogen and sulfur heteroatoms to the vacant d-orbitals of copper atoms.[19]
-
Retro-donation: Donation of electrons from the filled d-orbitals of copper to the antibonding π*-orbitals of the aromatic phenyl rings.
-
This synergistic process creates a stable, dense, and hydrophobic film on the copper surface. The adsorption typically follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the surface.[1][17]
References
- 1. deswater.com [deswater.com]
- 2. Performance and Mechanism of Alkylimidazolium Ionic Liquids as Corrosion Inhibitors for Copper in Sulfuric Acid Solution [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. scialert.net [scialert.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. corrosionpedia.com [corrosionpedia.com]
- 9. researchgate.net [researchgate.net]
- 10. emerald.com [emerald.com]
- 11. researchgate.net [researchgate.net]
- 12. ijcsi.pro [ijcsi.pro]
- 13. Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ias.ac.in [ias.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines | MDPI [mdpi.com]
- 19. Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07983B [pubs.rsc.org]
Application Notes & Protocols: Harnessing Triphenyl-imidazole-thiol Compounds for Anti-inflammatory Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the anti-inflammatory applications of triphenyl-imidazole-thiol compounds.
Introduction: The Therapeutic Promise of Triphenyl-imidazole-thiols in Inflammation
Inflammation is a fundamental biological process, a double-edged sword that is essential for tissue repair and defense against pathogens, yet its dysregulation leads to a spectrum of chronic diseases including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1][2] The current therapeutic landscape, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often hampered by significant side effects, necessitating the search for safer and more targeted agents.[1][2]
The triphenyl-imidazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4] The strategic incorporation of a thiol (-SH) group into this framework presents a compelling avenue for developing potent anti-inflammatory agents.[3][5] These compounds are hypothesized to modulate key inflammatory pathways, offering a multi-pronged approach to mitigating the inflammatory cascade. This document serves as a technical guide to exploring this potential, detailing the mechanistic rationale and providing robust protocols for their evaluation.
Mechanistic Insights: How Triphenyl-imidazole-thiols Combat Inflammation
The anti-inflammatory effects of many therapeutic agents are rooted in their ability to interfere with intracellular signaling cascades that orchestrate the inflammatory response. Triphenyl-imidazole derivatives are thought to exert their effects by modulating several critical pathways.[6] Understanding these mechanisms is paramount for rational drug design and the interpretation of experimental data. The primary targets include the NF-κB, MAPK, and JAK-STAT signaling pathways.
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[7][8] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[9][10] This liberates NF-κB, allowing it to translocate to the nucleus and induce the transcription of a host of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.[7][8] Triphenyl-imidazole-thiol compounds may inhibit this pathway by preventing IκB degradation, thereby sequestering NF-κB in the cytoplasm.
Caption: The Canonical NF-κB signaling pathway and a potential point of inhibition.
MAPK pathways are crucial signal transduction networks that convert extracellular stimuli into a wide range of cellular responses, including inflammation.[11][12] The three major MAPK families implicated in inflammation are p38, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK).[13][14] Activation of these kinases, often by inflammatory cytokines or cellular stress, leads to the phosphorylation of downstream transcription factors (e.g., AP-1), resulting in the expression of inflammatory mediators. The anti-inflammatory action of triphenyl-imidazole-thiol compounds could be mediated by suppressing the phosphorylation, and thus the activation, of key kinases like p38 and JNK.
Caption: Overview of the p38 and JNK MAPK signaling cascades.
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors that are pivotal in immunity and inflammation.[15][16] Cytokine binding to its receptor activates associated JAKs, which then phosphorylate the receptor.[17] This creates docking sites for STAT proteins, which are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[15][18] Given its central role in cytokine signaling, the JAK-STAT pathway is a prime target for anti-inflammatory drugs.[19] Triphenyl-imidazole-thiol compounds could potentially disrupt this pathway by inhibiting the kinase activity of JAKs.
Caption: The canonical JAK-STAT signaling cascade.
In Vitro Evaluation: A Step-by-Step Approach
In vitro assays are the cornerstone of initial screening, offering a controlled environment to assess a compound's bioactivity and mechanism of action.[1][20] A tiered approach is recommended, beginning with cytotoxicity assessment, followed by functional assays to measure anti-inflammatory efficacy.
Before evaluating anti-inflammatory properties, it is crucial to determine the concentration range at which the test compounds are non-toxic to cells. A reduction in inflammatory markers could be a false positive if it is merely a result of cell death. The MTT and XTT assays are reliable colorimetric methods for this purpose.[21]
Protocol 3.1.1: MTT Cell Viability Assay
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[22][23] The amount of formazan produced is proportional to the number of viable cells.[23]
-
Procedure:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or THP-1 monocytes) in a 96-well plate at an optimized density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and allow them to adhere overnight.[21]
-
Compound Treatment: Treat cells with a serial dilution of the triphenyl-imidazole-thiol compounds (e.g., 0.1 to 100 µM) for 24-48 hours. Include vehicle-only (e.g., DMSO) and untreated controls.
-
MTT Addition: After incubation, remove the treatment media and add 100 µL of fresh serum-free media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[23]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the formazan crystals.[22]
-
Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 3.1.2: XTT Cell Viability Assay
-
Principle: Similar to MTT, the XTT assay involves the reduction of a tetrazolium salt. However, the resulting formazan product is water-soluble, simplifying the protocol by eliminating the solubilization step.
-
Procedure:
-
Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture by combining the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.[21]
-
Reagent Addition: Add 50 µL of the prepared XTT labeling mixture to each well.[21]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance directly at 450-500 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
-
| Compound | Concentration (µM) | Cell Viability (% of Control) |
| TPI-SH-01 | 1 | 98.7 ± 3.1 |
| 10 | 95.2 ± 4.5 | |
| 50 | 91.5 ± 3.8 | |
| 100 | 88.1 ± 5.2 | |
| TPI-SH-02 | 1 | 101.2 ± 2.9 |
| 10 | 99.8 ± 3.3 | |
| 50 | 75.4 ± 6.1 | |
| 100 | 45.3 ± 7.8 | |
| Table 1: Example cytotoxicity data for two hypothetical compounds in RAW 264.7 cells after 24h treatment. TPI-SH-01 shows low toxicity up to 100 µM, while TPI-SH-02 shows significant toxicity above 50 µM. |
Once non-toxic concentrations are established, the compounds can be screened for their ability to suppress inflammatory responses in cellular models. A common approach is to use lipopolysaccharide (LPS) to stimulate macrophage-like cells, which mimics a bacterial infection and induces a strong inflammatory response.[24]
Protocol 3.2.1: Measurement of Pro-inflammatory Cytokines by ELISA
-
Principle: The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method to quantify the concentration of specific proteins, such as TNF-α and IL-6, secreted by cells into the culture medium.[25][26] The sandwich ELISA format is typically used for this purpose.[27]
-
Procedure:
-
Cell Stimulation: Seed cells (e.g., RAW 264.7) in a 24-well plate. Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6 hours for TNF-α, 24 hours for IL-6).[24] Include wells with cells only, cells + LPS + vehicle, and cells + compound only.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any detached cells. The supernatant can be stored at -80°C or used immediately.
-
ELISA Protocol (General Sandwich): a. Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[26] b. Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours. c. Sample Incubation: Add standards of known cytokine concentrations and the collected cell supernatants to the wells and incubate for 2 hours. d. Detection: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1-2 hours. e. Enzyme Conjugation: Wash the plate and add an enzyme-conjugated streptavidin (e.g., Streptavidin-HRP). Incubate for 30 minutes. f. Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). A color will develop in proportion to the amount of cytokine bound. g. Reaction Stop & Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the standards. Interpolate the cytokine concentrations in the samples from this curve. Calculate the percentage inhibition of cytokine production by the compound compared to the LPS + vehicle control.
-
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| TPI-SH-01 | 1 | 15.6 ± 2.8 | 11.2 ± 3.1 |
| 10 | 48.9 ± 5.1 | 42.5 ± 4.7 | |
| 50 | 85.3 ± 4.2 | 79.8 ± 6.0 | |
| IC₅₀ (µM) | 10.8 | 12.5 | |
| Table 2: Example data for the inhibition of LPS-induced cytokine production by TPI-SH-01. |
Protocol 3.2.2: Analysis of Signaling Proteins by Western Blot
-
Principle: Western blotting allows for the detection and semi-quantification of specific proteins from cell lysates. This is invaluable for confirming the mechanism of action, for instance, by measuring the inhibition of p65 (a key NF-κB subunit) phosphorylation or the expression of inducible enzymes like Cyclooxygenase-2 (COX-2).
-
Procedure:
-
Cell Treatment & Lysis: Treat and stimulate cells as described in Protocol 3.2.1, typically for shorter durations (e.g., 15-60 minutes for phosphorylation events). After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-p65, anti-COX-2, or anti-β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. Detect the signal using X-ray film or a digital imager.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Compare the levels of the target protein in compound-treated samples to the stimulated control.
-
In Vivo Validation: Assessing Efficacy in Animal Models
While in vitro assays are essential for initial screening, in vivo models are critical for evaluating a compound's efficacy in a complex biological system.[28] The carrageenan-induced paw edema model is a widely used, robust, and reproducible assay for acute inflammation.[28][29]
Protocol 4.1: Carrageenan-Induced Paw Edema in Rodents
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces an acute, localized inflammatory response characterized by edema (swelling).[28][30] The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory activity.[3]
-
Procedure:
-
Animal Acclimatization: Acclimatize animals (e.g., Wistar rats or Swiss albino mice) for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Divide animals into groups (n=6-8): a control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the triphenyl-imidazole-thiol compound. Administer the compounds orally (p.o.) or intraperitoneally (i.p.).
-
Baseline Measurement: One hour after compound administration, measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
-
Caption: Workflow for the carrageenan-induced paw edema assay.
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| Indomethacin | 10 | 55.8 ± 4.9 |
| TPI-SH-01 | 25 | 32.1 ± 5.5 |
| 50 | 49.5 ± 6.1 | |
| 100 | 61.2 ± 5.3 | |
| Table 3: Example results from the carrageenan-induced paw edema model in rats. |
Conclusion and Future Directions
The triphenyl-imidazole-thiol scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The protocols and mechanistic insights provided in this guide offer a structured framework for the systematic evaluation of these compounds. By employing a combination of cytotoxicity, cell-based functional assays, and in vivo models, researchers can effectively identify lead candidates, elucidate their mechanisms of action, and build a robust data package for further preclinical development. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as pharmacokinetic and toxicology profiling to assess the drug-like properties of the most promising compounds.
References
- 1. journalajrb.com [journalajrb.com]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. scispace.com [scispace.com]
- 5. ijrpr.com [ijrpr.com]
- 6. ijirt.org [ijirt.org]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. purformhealth.com [purformhealth.com]
- 11. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synapse.koreamed.org [synapse.koreamed.org]
- 13. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 14. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 15. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 17. austinpublishinggroup.com [austinpublishinggroup.com]
- 18. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 19. benthamdirect.com [benthamdirect.com]
- 20. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 21. benchchem.com [benchchem.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cytokine Elisa [bdbiosciences.com]
- 26. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cytokine Elisa [bdbiosciences.com]
- 28. mdpi.com [mdpi.com]
- 29. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 30. ijpras.com [ijpras.com]
Application Notes & Protocols for the Analytical Characterization of Triphenyl-imidazole-thiols
Abstract: This comprehensive guide provides a detailed framework for the analytical characterization of triphenyl-imidazole-thiol (TPIT) derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science.[1] This document moves beyond a simple listing of methods to offer an integrated analytical strategy, explaining the rationale behind the selection of each technique. Detailed protocols for spectroscopic, chromatographic, and thermal analysis are provided, designed to ensure robust and reproducible characterization of molecular structure, purity, and stability. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of these promising compounds.
Introduction: The Analytical Imperative for Triphenyl-imidazole-thiols
Triphenyl-imidazole-thiols (TPITs) are a fascinating subclass of heterocyclic compounds, built upon the 2,4,5-triphenyl-1H-imidazole core.[1][2] The introduction of a thiol (-SH) group provides a reactive handle for further chemical modification and imparts unique physicochemical properties, making them valuable scaffolds in drug discovery and materials science.[1][3] Their potential applications span antimicrobial, anti-inflammatory, and anticancer agents.[1][4]
Integrated Analytical Workflow
A sequential and logical approach is critical for the efficient and comprehensive characterization of a newly synthesized TPIT. The workflow should begin with preliminary purity checks and progress to definitive structural elucidation and thermal stability assessment.
Caption: Integrated workflow for TPIT characterization.
Chromatographic Techniques: The Gold Standard for Purity
Chromatography is indispensable for assessing the purity of TPITs and for isolating them from reaction mixtures. The choice of technique depends on the required scale and desired resolution.
Thin Layer Chromatography (TLC)
TLC is a rapid, qualitative technique used to monitor reaction progress, screen for optimal solvent systems for column chromatography, and perform preliminary purity checks.[2][5]
Protocol: TLC Analysis of TPITs
-
Plate Preparation: Use silica gel 60 F254 pre-coated aluminum plates.
-
Sample Preparation: Dissolve a small amount of the TPIT derivative (approx. 1 mg/mL) in a suitable solvent (e.g., ethanol, chloroform).
-
Spotting: Apply a small spot of the sample solution to the TLC plate baseline, about 1 cm from the bottom edge.[2]
-
Mobile Phase Selection: A common starting solvent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5] A typical ratio to start with is 7:3 or 8:2 (Hexane:Ethyl Acetate). The polarity can be adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.5. For more polar TPITs, a system of chloroform and ethanol (e.g., 9:1) may be effective.[2]
-
Development: Place the plate in a sealed chromatography tank containing the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under UV light (254 nm and/or 366 nm) and/or by staining with iodine vapors in a sealed chamber.[5] A pure compound should ideally show a single spot.
-
Rf Calculation: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). This value is characteristic for a given compound in a specific solvent system.
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive method for quantitative purity assessment. Its high resolution allows for the separation and quantification of the main compound from closely related impurities. Both reversed-phase and normal-phase methods can be developed, but reversed-phase is more common for imidazole derivatives.[6][7]
Protocol: Reversed-Phase HPLC for TPIT Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column Selection: A C8 or C18 column is typically effective. For instance, a Thermo Scientific® BDS Hypersil C8 (5 µm, 250 x 4.6 mm) or a Nucleosil C8 column can provide good separation for imidazole derivatives.[6][7]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.025 M KH₂PO₄ adjusted to pH 3.2) and an organic modifier (e.g., methanol or acetonitrile) is common.[7] A starting point could be a 70:30 (v/v) ratio of methanol to buffer.[7]
-
Sample Preparation: Prepare a stock solution of the TPIT derivative in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[6]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30-35 °C.[8]
-
Detection Wavelength: Monitor at a wavelength where the compound exhibits strong absorbance, often between 295 nm and 315 nm.[6][9][10] A photodiode array (PDA) detector is useful for initial method development to identify the optimal wavelength.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
| Parameter | Typical Condition | Rationale |
| Column | C8 or C18, 5 µm, 250 x 4.6 mm | Provides good retention and resolution for aromatic, moderately polar compounds.[6][7] |
| Mobile Phase | Methanol/Acetonitrile and buffered water (pH 3-4.5) | Organic modifier controls retention; buffer suppresses ionization of acidic/basic groups for better peak shape.[6][7] |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns, balancing analysis time and efficiency.[7] |
| Detection | UV at ~300 nm | The conjugated triphenyl-imidazole system typically shows strong absorbance in this region.[1][7] |
Table 1: Summary of typical HPLC parameters for TPIT analysis.
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopy provides definitive evidence of the molecular structure, confirming the presence of key functional groups and the overall atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR are essential.
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. For TPITs, the aromatic region (typically δ 7.0-8.5 ppm) will be complex due to the multiple phenyl rings.[11][12][13] The thiol proton (-SH) may appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent. The N-H proton of the imidazole ring also appears as a singlet, often at a downfield shift (δ 12.0-13.0 ppm in DMSO-d₆).[11]
-
¹³C NMR: Shows signals for all unique carbon atoms. The carbon atoms of the imidazole ring and the phenyl groups will have characteristic chemical shifts.[11] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.
Protocol: NMR Analysis of TPITs
-
Sample Preparation: Dissolve 5-10 mg of the purified TPIT in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice as it can dissolve a wide range of imidazole derivatives and allows for the observation of exchangeable N-H and S-H protons.[11]
-
Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY) on a 400 MHz or higher field spectrometer.
-
Data Interpretation:
-
¹H NMR: Integrate the signals to determine proton ratios. Analyze splitting patterns (multiplicity) to infer neighboring protons.
-
¹³C NMR: Correlate signals to the proposed structure based on expected chemical shifts for aromatic and heterocyclic carbons.
-
Structural Confirmation: The combined data should unambiguously match the proposed structure of the TPIT derivative.
-
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering crucial confirmation of the chemical formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.
Protocol: MS Analysis of TPITs
-
Ionization Method: Electrospray ionization (ESI) is a common and effective "soft" ionization technique for this class of molecules, typically producing a protonated molecule [M+H]⁺.[14][15]
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the TPIT in a solvent suitable for ESI, such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into the mass spectrometer. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺). The measured mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the target TPIT plus the mass of a proton. For the thiol group, a key consideration is its potential for oxidation to form disulfide dimers, which would appear as a peak at [2M-H]⁺ or [2M+H]⁺.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
-
FTIR Spectroscopy: Confirms the presence of key functional groups. For TPITs, characteristic absorbances include N-H stretching (~3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=N stretching of the imidazole ring (~1600-1650 cm⁻¹), and aromatic C=C stretching (~1450-1600 cm⁻¹).[11][16] The S-H stretch is often weak and appears around 2550-2600 cm⁻¹.
-
UV-Vis Spectroscopy: Provides information about the electronic transitions within the conjugated π-system. Triphenyl-imidazole derivatives typically exhibit strong absorption maxima (λmax) in the UV region, often around 295-380 nm, corresponding to π-π* transitions.[9]
-
Fluorescence Spectroscopy: Many imidazole derivatives are fluorescent.[9][17][18] Measuring the emission spectrum upon excitation at the λmax can provide a characteristic fingerprint and insights into the molecule's photophysical properties.
Thermal Analysis: Assessing Stability and Phase Behavior
Thermal analysis is critical for understanding the stability, melting behavior, and potential polymorphism of TPITs, which is vital information for drug development and material processing.[19]
Caption: Workflow for TGA and DSC analysis of TPITs.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature (Td). Imidazole derivatives often exhibit good thermal stability, with decomposition temperatures typically above 300 °C.[20]
Protocol: TGA of TPITs
-
Sample Preparation: Place 3-5 mg of the finely ground TPIT sample into an alumina or platinum TGA pan.
-
Instrumentation: Use a TGA instrument calibrated for temperature and mass.
-
Experimental Conditions:
-
Data Analysis: Plot the percentage of weight loss versus temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.[20] The derivative of the TGA curve (DTG) shows the rate of mass loss and can help identify distinct decomposition steps.[19][21]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting (Tm), crystallization (Tc), and glass transitions (Tg).[19]
Protocol: DSC of TPITs
-
Sample Preparation: Accurately weigh 2-5 mg of the TPIT sample into an aluminum DSC pan and hermetically seal it.
-
Instrumentation: Use a calibrated DSC instrument.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program: A common program is to heat from ambient to a temperature above the melting point, cool down, and then reheat (heat-cool-heat cycle). A typical heating/cooling rate is 10 °C/min.[22] This cycle helps to remove the thermal history of the sample and can reveal glass transitions or polymorphic behavior.
-
-
Data Analysis: Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization) on the DSC thermogram. The melting point is taken as the onset or peak temperature of the melting endotherm. The enthalpy of fusion (ΔH) can be calculated from the peak area.
Conclusion
The characterization of triphenyl-imidazole-thiols requires a multi-technique approach that combines chromatography for purity assessment, a suite of spectroscopic methods for definitive structural elucidation, and thermal analysis to determine stability. The protocols and guidelines presented here provide a robust framework for researchers to obtain reliable and comprehensive analytical data. By understanding the "why" behind each technique, scientists can make informed decisions, troubleshoot effectively, and generate the high-quality data necessary to advance their research in drug discovery and materials science.
References
- 1. ijirt.org [ijirt.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. japsonline.com [japsonline.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
- 9. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sfrbm.org [sfrbm.org]
- 16. ijcrt.org [ijcrt.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of 1H-Substituted 2,4,5-Triphenyl Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,4,5-Triphenylimidazole Derivatives
Imidazole, a five-membered heterocyclic ring, is a fundamental scaffold in a vast array of biologically active compounds and natural products, including histamine, histidine, and nucleic acids.[1][2] Its unique amphoteric nature and ability to participate in hydrogen bonding make it a valuable component in drug design, often improving the pharmacokinetic properties of lead molecules.[1] Among the diverse class of imidazole derivatives, 2,4,5-triphenylimidazoles, commonly known as lophines, have garnered significant attention due to their broad spectrum of pharmacological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3][4][5] The versatility of the imidazole core allows for substitutions at the 1H-position, providing a powerful tool for medicinal chemists to modulate the biological activity and physicochemical properties of these compounds.[4][6]
This guide provides a comprehensive overview of the synthesis of 1H-substituted 2,4,5-triphenylimidazole derivatives, focusing on the widely employed Debus-Radziszewski reaction and subsequent N-substitution.[7][8] We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into process optimization and troubleshooting.
The Synthetic Strategy: A Two-Step Approach
The preparation of 1H-substituted 2,4,5-triphenylimidazole derivatives is typically achieved through a two-step synthetic sequence. The first step involves the synthesis of the core 2,4,5-triphenyl-1H-imidazole (lophine) scaffold via a multi-component condensation reaction. The second step introduces the desired substituent at the N1 position of the imidazole ring.
Figure 1: General workflow for the synthesis of 1H-substituted 2,4,5-triphenylimidazole derivatives.
Part 1: Synthesis of the 2,4,5-Triphenyl-1H-imidazole (Lophine) Core
The cornerstone of this synthesis is the Debus-Radziszewski imidazole synthesis, a one-pot condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde (benzaldehyde), and an ammonia source (ammonium acetate).[7][8][9] This multicomponent reaction is highly efficient and provides good yields of the desired imidazole core.[10]
Reaction Mechanism: The Debus-Radziszewski Synthesis
While the exact mechanism is still a subject of some discussion, it is generally accepted to proceed in two main stages.[8]
-
Diimine Formation: In the initial step, the 1,2-dicarbonyl compound (benzil) condenses with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate.[7][11][12]
-
Cyclization and Aromatization: The diimine intermediate then reacts with the aldehyde (benzaldehyde). This is followed by a cyclization and subsequent dehydration/oxidation to yield the stable, aromatic 2,4,5-triphenyl-1H-imidazole ring system.[11]
Figure 2: Simplified mechanism of the Debus-Radziszewski imidazole synthesis.
Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole
This protocol is a robust method for the laboratory-scale synthesis of lophine.
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Ammonium hydroxide or Sodium carbonate (for neutralization)
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Beakers
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzil (e.g., 5.25 g, 25 mmol), benzaldehyde (e.g., 2.5 mL), and ammonium acetate (e.g., 10 g, 130 mmol).[13]
-
Solvent Addition: Add glacial acetic acid (e.g., 100 mL) to the flask.[13] The acetic acid acts as both a solvent and a catalyst.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle or oil bath and maintain reflux for 1-3 hours with continuous stirring.[6][13] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[14]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing cold water (e.g., 300 mL).[13][15] A precipitate of 2,4,5-triphenylimidazole will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Neutralize the filtrate with ammonium hydroxide or a solution of sodium carbonate to precipitate any remaining product.[6][13]
-
Collect this additional solid by vacuum filtration.
-
-
Purification:
-
Combine the collected solids.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole as a white crystalline solid.[13]
-
Dry the purified product, record the yield, and characterize it using appropriate analytical techniques (e.g., melting point, IR, NMR). The melting point for 2,4,5-triphenyl-1H-imidazole is reported to be around 271°C.[16]
-
Part 2: Synthesis of 1H-Substituted 2,4,5-Triphenyl Imidazole Derivatives
With the lophine core in hand, the next step is to introduce substituents at the N1 position of the imidazole ring. A common and effective method for this is the Mannich reaction, which allows for the introduction of aminomethyl groups.
Reaction Principle: The Mannich Reaction
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, the N-H of the imidazole), formaldehyde, and a secondary amine. The reaction proceeds via the formation of an Eschenmoser's salt-like intermediate from formaldehyde and the secondary amine, which then electrophilically attacks the nitrogen of the imidazole ring.
Experimental Protocol: Synthesis of 1-((Substituted-amino)methyl)-2,4,5-triphenyl-1H-imidazole
This protocol provides a general procedure for the N-alkylation of 2,4,5-triphenylimidazole via the Mannich reaction.
Materials:
-
2,4,5-Triphenyl-1H-imidazole (from Part 1)
-
Formaldehyde solution (37%)
-
A secondary amine (e.g., pyrrole, piperazine, diphenylamine)[6]
-
Ethanol or Dimethylformamide (DMF)[3]
Equipment:
-
Conical flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a suitable flask, dissolve 2,4,5-triphenyl-1H-imidazole (e.g., 0.01 mol) in a minimal amount of a suitable solvent like ethanol or DMF.[3][6]
-
Addition of Reagents:
-
To the stirred solution, slowly add formaldehyde solution (e.g., 3 g).[6]
-
Subsequently, add the desired secondary amine (e.g., 0.01 mol) to the reaction mixture.
-
-
Reaction: Stir the reaction mixture at room temperature for approximately one hour.[6]
-
Work-up and Isolation:
-
The reaction mixture may be kept overnight in a refrigerator to facilitate complete precipitation.[6]
-
The solid product that forms is collected by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
-
Purification and Characterization:
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final 1H-substituted 2,4,5-triphenylimidazole derivative by spectroscopic methods (IR, ¹H NMR, ¹³C NMR) and determine its melting point.
-
Variations and Optimization
The synthetic procedures described above are versatile and can be adapted for the synthesis of a wide range of derivatives. Here are some key areas for optimization and variation:
| Parameter | Conventional Method | Alternative/Optimized Method | Rationale and Benefits |
| Heating | Conventional reflux (1-24 hours)[13][14] | Microwave irradiation (1-15 minutes)[9][17][18] | Drastically reduces reaction times, often improves yields, and aligns with green chemistry principles.[9][15][19] |
| Catalyst | Glacial acetic acid (solvent and catalyst)[9][14] | Various catalysts like molecular iodine, ceric ammonium nitrate, or solid-supported catalysts under solvent-free conditions.[1][16][20] | Can lead to higher yields, milder reaction conditions, and easier work-up. Solvent-free methods reduce environmental impact.[21][22] |
| N-Substitution | Mannich reaction | Reaction with various chloro compounds in the presence of a base like anhydrous potassium carbonate.[23] | Allows for the introduction of a wider variety of substituents at the N1 position beyond aminomethyl groups. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of lophine | Incomplete reaction. | Increase reflux time and monitor the reaction by TLC. Ensure the quality of starting materials, particularly the ammonium acetate. |
| Loss of product during work-up. | Carefully neutralize the filtrate to ensure complete precipitation of the product. | |
| Difficulty in purification | Presence of side products. | Optimize the reaction conditions (time, temperature, stoichiometry). Employ column chromatography for purification if recrystallization is ineffective.[14] |
| Low yield of N-substituted product | Low reactivity of the secondary amine. | Use a more reactive amine or consider alternative N-alkylation strategies, such as using alkyl halides with a suitable base. |
| Steric hindrance at the N1 position. | For bulky substituents, longer reaction times or more forcing conditions may be necessary. |
Conclusion
The synthesis of 1H-substituted 2,4,5-triphenylimidazole derivatives is a well-established and highly adaptable process. The Debus-Radziszewski reaction provides a reliable entry point to the core lophine structure, which can then be readily functionalized at the N1 position. By understanding the underlying reaction mechanisms and exploring modern synthetic techniques such as microwave-assisted synthesis and the use of novel catalysts, researchers can efficiently generate libraries of these valuable compounds for further investigation in drug discovery and materials science. The protocols and insights provided in this guide serve as a solid foundation for the successful preparation and exploration of this important class of heterocyclic compounds.
References
- 1. scispace.com [scispace.com]
- 2. ijcrt.org [ijcrt.org]
- 3. scialert.net [scialert.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. japsonline.com [japsonline.com]
- 6. ijfmr.com [ijfmr.com]
- 7. scribd.com [scribd.com]
- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 9. jetir.org [jetir.org]
- 10. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesize novel derivatives of 2,4,5-triphenylimidazole. [wisdomlib.org]
- 17. asianpubs.org [asianpubs.org]
- 18. researchgate.net [researchgate.net]
- 19. ijpsr.com [ijpsr.com]
- 20. researchgate.net [researchgate.net]
- 21. Thieme E-Journals - Sustainability & Circularity NOW / Abstract [thieme-connect.com]
- 22. thieme-connect.com [thieme-connect.com]
- 23. derpharmachemica.com [derpharmachemica.com]
Application Notes & Protocols: Leveraging Triphenyl-imidazole Derivatives in Antifungal Drug Discovery
Introduction: The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, and many agents are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity. This necessitates the urgent discovery of novel antifungal agents with improved efficacy and safety profiles. The triphenyl-imidazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities, including potent antifungal effects.[1][2] This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and development of triphenyl-imidazole-based antifungal drugs.
The Scientific Rationale: Mechanism of Action
The primary antifungal mechanism of imidazole derivatives, including triphenyl-imidazoles, is the inhibition of ergosterol biosynthesis.[3][4] Ergosterol is an essential sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells, responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
Triphenyl-imidazole derivatives specifically target and inhibit the fungal cytochrome P450 enzyme, Lanosterol 14α-demethylase (CYP51) .[5][6][7] This enzyme catalyzes a critical step in the ergosterol biosynthetic pathway: the demethylation of lanosterol. The nitrogen atom (N3) of the imidazole ring coordinates with the heme iron atom in the active site of CYP51, while the substituted phenyl rings form additional interactions within the enzyme's binding pocket, effectively blocking substrate access.[6]
Inhibition of CYP51 leads to two critical downstream effects:
-
Depletion of Ergosterol: The lack of ergosterol disrupts the structural integrity and function of the fungal cell membrane.
-
Accumulation of Toxic Sterol Intermediates: The build-up of methylated sterol precursors, such as lanosterol, within the cell membrane further disrupts its organization and can be toxic to the fungus.[8]
This dual-pronged assault ultimately leads to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[4][9]
Caption: Mechanism of triphenyl-imidazole antifungal activity.
Synthesis of Triphenyl-imidazole Derivatives: A General Protocol
A common and efficient method for synthesizing the 2,4,5-triphenyl-imidazole core is a one-pot, three-component condensation reaction involving benzil, a substituted benzaldehyde, and ammonium acetate, often catalyzed by an acid.[2][10]
Caption: General workflow for the synthesis of triphenyl-imidazoles.
Protocol 2.1: Synthesis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole
This protocol is adapted from established methodologies.[8]
Materials:
-
Benzil
-
2-Chlorobenzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Beakers, Buchner funnel, filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine benzil (e.g., 0.01 mol), 2-chlorobenzaldehyde (0.01 mol), and ammonium acetate (0.02 mol).
-
Solvent Addition: Add glacial acetic acid (30 mL) as the solvent.
-
Reflux: Place the flask on a heating mantle with a magnetic stirrer. Attach a reflux condenser and heat the mixture to reflux for 3-5 hours.
-
Causality Note: Glacial acetic acid serves as both a solvent and a catalyst. Refluxing provides the necessary thermal energy to overcome the activation barrier of the condensation reaction.
-
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable solvent system (e.g., Benzene:Acetone, 60:40 v/v).[8]
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring.
-
Precipitation: A solid precipitate will form. Neutralize the mixture with a dilute ammonium hydroxide solution to ensure complete precipitation of the product.
-
Filtration: Filter the solid product using a Buchner funnel, wash thoroughly with cold water to remove any residual acetic acid and salts, and air dry.
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure 2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[8]
The Antifungal Drug Discovery Cascade
A systematic approach is essential for evaluating newly synthesized compounds. The typical cascade involves sequential in vitro and in vivo testing to assess antifungal potency, selectivity, and efficacy.
Caption: A typical screening cascade for antifungal drug discovery.
In Vitro Evaluation: Protocols and Data Interpretation
Antifungal Susceptibility Testing
The Clinical and Laboratory Standards Institute (CLSI) M27-A3 guideline provides a standardized broth microdilution method for testing the susceptibility of yeasts to antifungal agents.[11] This method is crucial for determining the Minimum Inhibitory Concentration (MIC).
Protocol 4.1.1: Broth Microdilution Assay for Candida Species
Materials:
-
96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Test compounds (dissolved in DMSO) and standard drug (e.g., Fluconazole)
-
Candida species isolates (e.g., C. albicans, C. krusei)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the yeast strain on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and standard drug in RPMI-1640 medium directly in the 96-well plates. The final concentration range should be broad enough to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).[11][12]
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: A well containing only the fungal inoculum and medium (no drug).
-
Sterility Control: A well containing only sterile medium.
-
Self-Validation: The growth control must show dense turbidity, and the sterility control must remain clear for the assay to be valid.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is defined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% or ≥80%) compared to the growth control.[12][13] This can be assessed visually or by reading the optical density (OD) at a specific wavelength (e.g., 530 nm) with a microplate reader.
Data Presentation:
| Compound ID | Substituent | C. albicans MIC (µg/mL) | Reference |
| 4b | 4-Chlorophenyl | 25 | [8] |
| 4f | 4-Nitrophenyl | 50 | [8] |
| 6c | 4-Chlorophenyl | >30 | [14] |
| 6d | 4-Fluorophenyl | >30 | [14] |
| 6e | 4-Bromophenyl | >30 | [14] |
| Fluconazole | - | 8 (Resistant Strain) | [11] |
| Clotrimazole | - | <30 | [14] |
Note: The table presents example data synthesized from literature to illustrate formatting. Direct comparison between studies can be challenging due to variations in strains and exact methodologies.
Cytotoxicity Assessment
It is critical to assess whether a compound's antifungal activity is selective for fungal cells over host cells.[15] A high risk of off-target toxicity exists because both fungal and human cells are eukaryotic.[15] The MTT assay is a standard colorimetric method to evaluate the metabolic activity of mammalian cells as an indicator of cell viability.
Protocol 4.2.1: MTT Assay for Cytotoxicity
Materials:
-
Mammalian cell line (e.g., HeLa, Vero, or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates, CO₂ incubator
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Incubate for 24-48 hours.
-
Causality Note: The incubation period allows the compound to exert any potential toxic effects on the cells.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Expertise Insight: Viable cells with active mitochondrial dehydrogenases will cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting viability versus log concentration.[16]
Interpretation: The Selectivity Index (SI) is a critical parameter calculated as: SI = IC₅₀ (mammalian cells) / MIC (fungal cells) A higher SI value indicates greater selectivity for the fungal target and a better safety profile, making the compound a more promising candidate for further development.
In Vivo Efficacy Evaluation
Promising candidates from in vitro screens must be tested in animal models to assess their efficacy in a complex biological system.[17] A murine model of systemic candidiasis is a standard for this purpose.[18]
Protocol 5.1: Murine Model of Systemic Candidiasis
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
Procedure:
-
Animal Model: Use immunocompetent or immunocompromised mice (e.g., BALB/c or ICR), typically 6-8 weeks old.[18]
-
Infection: Prepare an inoculum of C. albicans in sterile saline. Infect mice via intravenous (i.v.) injection into the lateral tail vein with a sublethal dose (e.g., 5 x 10⁵ CFU/mouse).
-
Expertise Insight: This route of infection leads to a disseminated infection, with the highest fungal burden typically found in the kidneys.[18]
-
-
Treatment: Begin treatment a few hours post-infection. Administer the test compound and a vehicle control orally (p.o.) or intraperitoneally (i.p.) once daily for a set period (e.g., 4-7 days). A standard-of-care drug like fluconazole should be used as a positive control.[18]
-
Monitoring: Monitor the animals daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality.
-
Endpoint Evaluation: At the end of the treatment period, euthanize the animals. Aseptically harvest target organs (primarily kidneys, but also liver and spleen).
-
Fungal Burden Determination: Homogenize the organs in sterile saline. Plate serial dilutions of the homogenates onto Sabouraud Dextrose Agar. Incubate for 24-48 hours and count the number of colonies to determine the CFU per gram of tissue.
-
Data Analysis: Compare the fungal burden in the organs of the treated groups to the vehicle control group. A statistically significant reduction in CFU indicates in vivo efficacy. Survival curves can also be analyzed using Kaplan-Meier analysis.[18]
References
- 1. scispace.com [scispace.com]
- 2. ijcrt.org [ijcrt.org]
- 3. theaspd.com [theaspd.com]
- 4. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo studies with flutrimazole, a new imidazole derivative with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurjchem.com [eurjchem.com]
- 9. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 10. Synthesize novel derivatives of 2,4,5-triphenylimidazole. [wisdomlib.org]
- 11. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Patterns of in vitro activity of itraconazole and imidazole antifungal agents against Candida albicans with decreased susceptibility to fluconazole from Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 16. japsonline.com [japsonline.com]
- 17. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4,5-Triphenyl-1H-imidazole-2-thiol
Welcome to the technical support center for the synthesis of 1,4,5-triphenyl-1H-imidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.
Reaction Overview & Mechanism
The synthesis of this compound is most efficiently achieved through a one-pot condensation reaction. The core principle involves the reaction of an α-hydroxyketone (benzoin) with a substituted thiourea (N-phenylthiourea). This approach builds the imidazole ring and incorporates the thiol group in a single, convergent step.
The reaction proceeds via the initial condensation of the amine group of N-phenylthiourea with the ketone carbonyl of benzoin, forming a carbinolamine intermediate. This is followed by an intramolecular cyclization where the second amine attacks the carbon bearing the hydroxyl group. Subsequent dehydration yields the final, stable aromatic imidazole-2-thiol product. This reaction is an extension of the well-established synthesis of 4,5-diphenyl-1H-imidazol-2-thiol from benzoin and thiourea[1].
Caption: Proposed reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed to provide a reliable method for the synthesis of this compound.
Materials:
-
Benzoin (C₁₄H₁₂O₂)
-
N-Phenylthiourea (C₇H₈N₂S)
-
Dimethylformamide (DMF), anhydrous
-
Ethanol, absolute
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoin (0.01 mol, 2.12 g) and N-phenylthiourea (0.01 mol, 1.52 g).
-
Solvent Addition: Add 25 mL of anhydrous dimethylformamide (DMF) to the flask. DMF is chosen for its high boiling point and its ability to dissolve the reactants effectively[1].
-
Reaction Conditions: Heat the mixture to 150-160 °C with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The reaction is typically complete within 4-6 hours.
-
Workup - Precipitation: After completion, allow the reaction mixture to cool to room temperature. Pour the dark solution slowly into 150 mL of ice-cold water with vigorous stirring. A solid precipitate should form.
-
Workup - Neutralization & Filtration: If the aqueous solution is acidic, neutralize it carefully with a dilute sodium bicarbonate solution to ensure complete precipitation of the thiol, which can be deprotonated in basic conditions. Filter the crude product using a Büchner funnel and wash the solid precipitate thoroughly with deionized water (3 x 30 mL) to remove residual DMF and salts.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot absolute ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Drying: Filter the purified crystals and dry them under vacuum at 60 °C for 12 hours.
-
Characterization: Confirm the structure and purity of the final product using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be determined and compared to literature values.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1:1 (Benzoin:N-Phenylthiourea) | Ensures stoichiometric reaction, minimizing unreacted starting materials. |
| Solvent | Anhydrous Dimethylformamide (DMF) | High boiling point allows for necessary reaction temperature; good solubility for reactants[1]. |
| Temperature | 150-160 °C | Provides sufficient thermal energy to overcome the activation barrier for cyclization and dehydration. |
| Reaction Time | 4-6 hours | Typically sufficient for completion; should be monitored by TLC. |
| Purification Method | Recrystallization from Ethanol | Ethanol is a good solvent for dissolving the product when hot and allowing it to crystallize upon cooling, effectively removing impurities. |
| Expected Yield | 65-80% | A typical yield range for this type of condensation reaction under optimized conditions. |
Troubleshooting Guide (Q&A)
References
Technical Support Center: Purification of Crude 1,4,5-triphenyl-1H-imidazole-2-thiol
This guide provides in-depth troubleshooting and practical solutions for the purification of crude 1,4,5-triphenyl-1H-imidazole-2-thiol (CAS 2349-59-9).[1] It is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this compound in high purity after its initial synthesis. The following sections address common issues in a question-and-answer format, grounded in chemical principles and validated experimental practices.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is highly colored (yellow, brown, or orange), and the color persists after initial washing. What are the likely impurities, and how can I decolorize my product?
A1: Persistent coloration in crude this compound is a common issue, often stemming from residual reactants or side products formed during the synthesis of the 2,4,5-triphenyl-1H-imidazole precursor.
Causality: The synthesis of the imidazole core typically involves the condensation of benzil, an aldehyde (benzaldehyde), and ammonium acetate, often in the presence of an acid catalyst like glacial acetic acid.[2][3] Incomplete reactions or side reactions can lead to highly conjugated, colored impurities. The dark orange color of the reaction mixture is an indicator of the reaction's progress, and residual amounts of these intermediates can contaminate the final product.[2] Imidazole derivatives themselves can also form strongly colored byproducts.[4]
Troubleshooting & Optimization:
-
Activated Carbon Treatment: This is the most effective method for removing colored impurities.
-
Principle: Activated carbon has a high surface area and adsorbs large, flat, conjugated molecules responsible for the color, while having a lower affinity for the desired product.
-
Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or acetone) in which it is highly soluble. Add a small amount of activated carbon (typically 1-2% w/w relative to the crude product). Stir and heat the mixture at reflux for 10-15 minutes. Perform a hot filtration through a pad of Celite® or filter paper to remove the carbon. Allow the filtrate to cool slowly for recrystallization.
-
-
Thorough Washing: Before attempting recrystallization, wash the crude solid with a solvent in which the impurities are soluble but the product is not. Cold toluene or a mixture of ethyl acetate and hexane can be effective.[5]
Q2: Thin-Layer Chromatography (TLC) of my crude product shows multiple spots. How do I identify the impurities and select the best purification method?
A2: The presence of multiple spots on TLC indicates a mixture of compounds. Identifying these impurities is key to devising a successful purification strategy. The most common impurities are unreacted starting materials from the imidazole synthesis (benzil, benzaldehyde) and the unthiolated precursor, 2,4,5-triphenyl-1H-imidazole.
Troubleshooting Workflow:
The following decision tree outlines a systematic approach to identifying and removing impurities based on TLC analysis.
Caption: Troubleshooting workflow based on TLC analysis.
Method Selection:
-
Recrystallization: This is the preferred method if the impurities have significantly different solubilities from the product. It is faster, more scalable, and generally uses less solvent than chromatography. Ethanol is a commonly reported and effective solvent for the recrystallization of triphenylimidazole derivatives.[6][7][8]
-
Column Chromatography: If recrystallization fails to remove impurities with similar polarity (i.e., spots with close Rf values on TLC), silica gel chromatography is necessary. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.[5][7]
Q3: Recrystallization from a single solvent like ethanol is not effective. What other solvent systems or techniques can I employ?
A3: If a single-solvent recrystallization fails, it is because the product is either too soluble or too insoluble, or the impurities have similar solubility profiles in that solvent.
Causality: The ideal recrystallization solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4 °C). For triphenylimidazole derivatives, a range of polar and non-polar solvents have been used.
Troubleshooting & Optimization:
-
Solvent Screening: Test the solubility of your crude product in small amounts of various solvents at room temperature and upon heating. A summary of potential solvents is provided below.
Solvent Boiling Point (°C) Polarity Notes Ethanol 78 Polar Commonly used for triphenylimidazoles.[7] Methanol 65 Polar Higher polarity than ethanol, may be too soluble. Acetone 56 Polar Aprotic Good solvent, but low boiling point. Acetonitrile 82 Polar Aprotic Can be effective for moderately polar compounds. Chloroform/Methanol N/A Mixed A polar mixture reported for similar compounds.[9] Toluene 111 Non-polar Good for removing non-polar impurities by washing. Ethyl Acetate/Hexane N/A Mixed A common system for both recrystallization and chromatography.[5] -
Mixed-Solvent Recrystallization: This technique is useful when no single solvent is ideal.
-
Principle: Dissolve the crude product in a minimum amount of a hot "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Example System: A common and effective pair is Ethanol (good solvent) and Water (poor solvent).
-
The general workflow for selecting a recrystallization solvent is outlined below.
Caption: Workflow for recrystallization solvent selection.
Q4: I am concerned about the stability of the thiol group. Could it be oxidizing to a disulfide during workup or purification?
A4: Yes, the thiol (-SH) group is susceptible to oxidation to a disulfide (S-S) bridge, especially when heated in the presence of air (oxygen). This is a common side reaction for many thiol-containing compounds.
Detection & Prevention:
-
Confirmation: The formation of a disulfide can be monitored by several analytical techniques. In ¹H NMR, the characteristic broad singlet for the S-H proton would disappear. Mass spectrometry would show a new peak corresponding to a molecular weight of (2 * M - 2), where M is the molecular weight of the thiol monomer.
-
Prevention:
-
Inert Atmosphere: When heating the compound for extended periods (e.g., during reflux for recrystallization), perform the procedure under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Minimize Heat Exposure: Do not heat the solution for longer than necessary to dissolve the solid.
-
Storage: Store the final, purified product in a cool, dark place, preferably under an inert atmosphere if it is to be kept for a long time.
-
Recommended Purification Protocol
This protocol provides a robust, step-by-step method for purifying crude this compound, integrating the troubleshooting advice from the previous sections.
Objective: To obtain high-purity (>98%) crystalline this compound from a crude synthetic mixture.
Methodology:
-
Initial Wash (Trituration):
-
Place the crude solid in a flask.
-
Add a small volume of cold toluene.
-
Stir or sonicate the slurry for 15-20 minutes to dissolve non-polar impurities.
-
Filter the solid, wash with another small portion of cold toluene, and air dry.
-
-
Decolorization and Recrystallization:
-
Transfer the washed solid to an appropriately sized round-bottom flask equipped with a reflux condenser.
-
Add ethanol (approx. 10-20 mL per gram of crude solid, adjust as needed) and a magnetic stir bar.
-
Heat the mixture to reflux with stirring until all the solid dissolves. If the solution is colored, remove it from the heat source and allow it to cool slightly.
-
Carefully add activated carbon (1-2% w/w) to the warm solution.
-
Return the flask to the heat source and reflux for an additional 10-15 minutes.
-
Prepare a fluted filter paper and place it in a stemless funnel. Pre-heat the funnel and a clean receiving flask with hot ethanol vapor to prevent premature crystallization during filtration.
-
Perform a rapid hot gravity filtration of the mixture to remove the activated carbon.
-
Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the crystals under vacuum at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
-
Purity Assessment:
-
Check the purity of the final product by TLC, melting point, and NMR spectroscopy. The melting point should be sharp and consistent with literature values.
-
References
- 1. This compound | 2349-59-9 [chemicalbook.com]
- 2. Synthesis of triphenyl imidazole | PDF [slideshare.net]
- 3. jetir.org [jetir.org]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. sctunisie.org [sctunisie.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. asianpubs.org [asianpubs.org]
Technical Support Center: Synthesis of Triphenyl-Imidazole Derivatives
Welcome to the technical support center for the synthesis of 2,4,5-triphenyl-imidazole (lophine) and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the robust, yet sometimes challenging, Radziszewski reaction. Here, we address common experimental issues, provide in-depth troubleshooting advice, and explain the chemical principles behind our recommendations to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Radziszewski reaction for synthesizing triphenyl-imidazole?
The Radziszewski reaction is a classic multi-component reaction that efficiently constructs the imidazole ring from three starting materials: a 1,2-dicarbonyl compound (like benzil), an aldehyde (like benzaldehyde), and a source of ammonia (typically ammonium acetate).[1][2][3] While the exact mechanism is still a subject of academic discussion, it is generally understood to proceed in two main stages.[1][2]
-
Diimine Formation: The 1,2-dicarbonyl (benzil) condenses with two equivalents of ammonia to form a diimine intermediate.[2][3]
-
Cyclization and Oxidation: This diimine intermediate then reacts with the aldehyde (benzaldehyde). The subsequent cyclization and oxidation (often facilitated by air or a mild oxidant) yields the final, stable aromatic 2,4,5-trisubstituted imidazole ring.[2]
The reaction's high atom economy, incorporating nearly all atoms from the reactants into the final product, makes it an attractive synthetic route.[4]
Troubleshooting Guide: Common Side Reactions & Low Yields
Q2: My reaction yield is consistently low, and my crude product is a sticky, orange-brown oil instead of a crystalline solid. What's going wrong?
This is a frequent issue, often pointing to incomplete reaction and the formation of highly colored, non-crystalline intermediates or side products.
Plausible Cause: The primary culprit is often the incomplete condensation and cyclization, leading to a mixture of partially reacted intermediates. One common side reaction is the formation of amarine (meso-2,4,5-triphenyl-2-imidazoline), the dihydro analogue of lophine, which can be an oily substance.[5] Additionally, self-condensation of benzaldehyde or benzil can occur under the reaction conditions.
Diagnostic Check:
-
TLC Analysis: Spot your crude product against your starting materials on a silica gel TLC plate (a good solvent system to start with is Hexane:Ethyl Acetate 7:3). You will likely see multiple spots: one for your desired product (lophine), spots for unreacted benzil and benzaldehyde, and potentially several other spots corresponding to intermediates. The desired lophine product should be the most non-polar spot after the starting materials.
-
¹H NMR of Crude Product: The presence of broad, unresolved peaks in the aliphatic region (4-5 ppm) could indicate the presence of amarine or other non-aromatic intermediates.
Proposed Solution & Protocol: Driving the reaction to completion is key. This involves optimizing reaction time and ensuring the final oxidation step occurs.
-
Ensure Anhydrous Conditions: While some protocols use aqueous reagents, starting with dry glacial acetic acid can minimize hydrolytic side reactions.
-
Increase Reaction Time: The initial reports often suggest refluxing for 1-2 hours.[6] However, for many substituted derivatives, extending the reflux time to 4-6 hours, or even longer, can significantly improve the yield.[7][8][9] Monitor the reaction progress by TLC every hour after the initial 2 hours.
-
Facilitate Oxidation: Upon completion, after cooling and pouring the reaction mixture into water, introduce gentle aeration. This can be done by stirring the aqueous mixture vigorously in an open beaker for 30 minutes before filtration. This helps oxidize any remaining dihydro-imidazole intermediates to the final aromatic product.
Scientific Rationale: The final step of the Radziszewski synthesis is an oxidation that forms the stable aromatic imidazole ring. If this step is incomplete, the reduced precursor, amarine, will persist. Extended heating provides the energy needed to overcome the activation barrier for cyclization, while subsequent aeration provides the oxygen required for the final aromatization step.
Q3: My final product is contaminated with a significant amount of unreacted benzil. How can I improve conversion and simplify purification?
This issue indicates that the initial diimine formation is the rate-limiting step or that the stoichiometry is suboptimal.
Plausible Cause:
-
Insufficient Ammonia Source: Ammonium acetate serves as the ammonia source. If used in stoichiometric amounts, its volatility at reflux temperatures can lead to a deficiency.
-
Low Reaction Temperature: The condensation reaction requires sufficient thermal energy. A temperature below a vigorous reflux in glacial acetic acid (~118 °C) may be insufficient.
Diagnostic Check:
-
TLC: A bright yellow spot corresponding to the Rf of benzil will be prominent.
-
Melting Point: The purified product will have a broad and depressed melting point compared to the literature value for pure lophine (274-278 °C).[10]
Proposed Solution & Protocol:
-
Use Excess Ammonium Acetate: It is standard practice to use a significant excess of ammonium acetate (e.g., 4-5 equivalents relative to benzil) to compensate for its decomposition and volatility at high temperatures.[6]
-
Maintain Vigorous Reflux: Ensure the reaction is maintained at a steady, vigorous reflux in an oil bath set to ~130-140 °C to ensure the solvent temperature remains optimal.
-
Purification Strategy - Selective Precipitation & Recrystallization:
-
After pouring the reaction mixture into a large volume of cold water and neutralizing, filter the crude solid.
-
Wash the crude solid thoroughly with hot water to remove residual ammonium acetate and other water-soluble impurities.
-
To remove unreacted benzil, wash the crude solid with a small amount of cold ethanol or toluene. Benzil is more soluble in these solvents than lophine.
-
Finally, recrystallize the product from a suitable solvent like methanol, ethanol, or a mixture of ethanol and water.[10][11][12]
-
Scientific Rationale: Le Chatelier's principle dictates that increasing the concentration of a reactant (ammonia, from ammonium acetate) will drive the equilibrium towards the formation of the diimine intermediate. Maintaining a high reaction temperature ensures the rate of this condensation is maximized.
Visualization of Reaction Pathways
The following diagrams illustrate the primary synthesis pathway and a key troubleshooting workflow.
Diagram 1: The Radziszewski Synthesis Pathway
Caption: A flowchart of the main reaction steps in lophine synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting common yield issues.
Data Summary: Reaction Condition Optimization
The choice of catalyst and reaction conditions can dramatically impact the synthesis of triphenyl-imidazole derivatives. The following table summarizes findings from various literature reports.
| Catalyst / Condition | Solvent | Temperature (°C) | Typical Time | Typical Yield (%) | Reference |
| Glacial Acetic Acid (catalyst & solvent) | Acetic Acid | 100-120 (Reflux) | 1-5 hours | 45-87% | [6][13][14] |
| Diethyl ammonium hydrogen phosphate | Solvent-free | Room Temp | 5-10 min | 90-96% | [15] |
| Lactic Acid | None (Neat) | 160 | ~30 min | ~92% | [16] |
| Silicotungstic Acid | Ethanol | Reflux | ~4 hours | ~94% | [16] |
| Microwave Irradiation | Solvent-free | N/A | 1-3 min | High | [10] |
This table highlights that while the classic acetic acid method is effective, modern approaches using green catalysts or microwave assistance can significantly reduce reaction times and improve yields.[10][15][16]
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]
- 5. Lophine - Wikipedia [en.wikipedia.org]
- 6. japsonline.com [japsonline.com]
- 7. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. kvpsipeboradi.co.in [kvpsipeboradi.co.in]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. ijcrt.org [ijcrt.org]
- 13. scispace.com [scispace.com]
- 14. Synthesis of triphenyl imidazole | PDF [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. ijprajournal.com [ijprajournal.com]
Technical Support Center: Optimization of Microwave Synthesis for Imidazole Compounds
As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting and practical advice for the microwave-assisted synthesis of imidazole compounds. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring your syntheses are efficient, reproducible, and scalable.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable solutions.
Q1: I am getting low or no product yield. What are the likely causes and how can I fix it?
A1: Low or nonexistent yield is the most common issue and typically points to a suboptimal set of reaction parameters. The cause often lies in insufficient energy transfer to the reaction mixture or inaccurate process control.
-
Cause 1: Inefficient Microwave Absorption (Poor Solvent Choice): Microwave heating relies on the ability of the reaction mixture to absorb microwave energy and convert it into heat.[1][2] If your solvent is a poor microwave absorber (non-polar), it will not heat efficiently.
-
Solution:
-
Switch to a Polar Solvent: Choose a solvent with a high loss tangent (tan δ), which indicates a high capacity to convert microwave energy to heat.[1][3] Alcohols (Ethanol, Methanol), DMF, and DMSO are excellent choices.[4] Even if a reaction is known to work in a non-polar solvent like toluene under conventional heating, it may perform poorly in a microwave unless other polar reagents or catalysts are present to absorb the energy.[4][5]
-
Use a Co-solvent or Ionic Liquid: If you must use a low-absorbing solvent for solubility reasons, add a small amount of a high-absorbing co-solvent (e.g., ethanol) or an ionic liquid. Ionic liquids are excellent microwave absorbers and can dramatically increase the heating rate of a non-polar mixture.[4][6]
-
-
-
-
Cause 3: Insufficient Reaction Time or Power: Microwave reactions are rapid, but they still require a specific time at the target temperature to reach completion.
-
Solution:
-
Systematic Optimization: Perform a time-course study. Run the reaction at a fixed temperature and power, stopping it at various time points (e.g., 2, 5, 10, 15 minutes) to find the optimal duration.
-
Adjust Power Settings: In one study on imidazole synthesis, an optimal power of 720 watts for 5.7 minutes was identified.[12][13] While these values are specific to that reaction, they illustrate the importance of finding the right balance. Use sufficient power to reach the target temperature quickly, but avoid excessive power which can lead to overheating and byproduct formation.
-
-
Q2: My reaction works sometimes but is not reproducible. Why is this happening?
A2: Lack of reproducibility is often a result of hidden variables in the experimental setup. In microwave chemistry, this frequently relates to inconsistent heating profiles or localized overheating.
-
Cause 1: Inconsistent Heating (Hot Spots): Microwaves can create "hot spots"—localized areas of intense heating—especially in heterogeneous mixtures or when using solid catalysts.[2][14][15] This leads to non-uniform reaction conditions and variable outcomes.
-
Solution:
-
Ensure Efficient Stirring: Use a properly sized magnetic stir bar and an appropriate stirring speed to ensure the reaction mixture is homogeneous and the temperature is evenly distributed.
-
Use a Continuous Power Mode: Many domestic or older research microwaves use pulsed power (on/off cycles).[16][17] This can cause temperature fluctuations. Modern, dedicated synthesis reactors provide continuous power, which allows for precise temperature control and eliminates this source of variability.[16]
-
Consider a SiC Reactor Vessel: For reactions sensitive to the direct electromagnetic field or prone to hot spots, a silicon carbide (SiC) vessel can be used. SiC absorbs microwaves strongly, effectively shielding the contents and heating them via conduction, mimicking a conventional oil bath but with the rapid response time of a microwave.[18]
-
-
-
Cause 2: Variable Starting Material Quality: The presence of impurities, especially ionic impurities or water, can alter the dielectric properties of the reaction mixture, leading to different heating profiles between batches.
-
Solution: Use reagents and solvents of consistent, high purity for all experiments. If using a solvent-free approach, ensure the reactants are thoroughly dried.
-
Q3: My reaction mixture is turning dark, and I see charring or significant byproduct formation.
A3: Charring is a clear sign of decomposition due to excessive temperature. This can happen globally (the entire mixture is too hot) or locally (due to hot spots).
-
Cause 1: Temperature Setpoint is Too High: The optimal temperature for a microwave reaction may be different from its conventional counterpart. Exceeding this temperature can rapidly degrade starting materials, reagents, or the desired product.
-
Solution: Methodically screen a range of temperatures. Start at a lower temperature (e.g., 100-120 °C) and gradually increase it in subsequent experiments until the optimal balance of reaction rate and product purity is achieved.[5]
-
-
Cause 2: Localized Overheating (Hot Spots): As mentioned previously, hot spots can create regions with temperatures far exceeding the bulk measurement, leading to decomposition.[2][14] This is particularly common in reactions involving solid catalysts (e.g., Pd/C) or reactants that are strong microwave absorbers in a weakly absorbing solvent.[19]
-
Solution:
-
Improve Stirring: Maximize stirring efficiency to dissipate heat more evenly.
-
Reduce Power: Operate at the minimum power required to maintain the target temperature. This reduces the intensity of the microwave field and can minimize the formation of hot spots.
-
Choose a Different Catalyst Support: If using a supported catalyst like activated carbon, be aware that it can be a strong microwave absorber.[19] Consider alternative supports or homogeneous catalysts if charring is persistent.
-
-
Q4: I see arcing or sparks inside the microwave cavity during the reaction.
A4: Arcing is a plasma discharge caused by a strong electric field and is a serious safety concern. It can damage the microwave reactor and shatter the reaction vessel.
-
Cause 1: Presence of Metal: The most common cause is the accidental or intentional presence of metal. This includes metal stir bars with exposed metal, metal spatulas, or certain types of solid catalysts.[2][20] The oscillating electric field induces a current in the metal, leading to a large voltage buildup and arcing.[20]
-
Solution:
-
NEVER use metal objects inside the microwave cavity.
-
Use only PTFE-coated magnetic stir bars. Inspect them for any damage or exposed metal before use.
-
If using a metal-based catalyst, ensure it is finely divided and well-dispersed in a sufficiently large volume of a microwave-absorbing solvent.[19] Arcing is more likely with bulk metal or in low-loss media.[2]
-
-
-
Cause 2: High Concentration of Ionic Species: Very high concentrations of ions in a low-volume reaction can sometimes lead to arcing, especially at high power settings.
-
Solution: Dilute the reaction mixture with more solvent to dissipate the energy more effectively.
-
Q5: My reaction vial exploded or triggered a pressure-limit warning.
A5: This is a critical safety event caused by excessive pressure buildup inside the sealed reaction vessel.
-
Cause 1: Reaction Temperature Exceeds Solvent's Pressure Limit: Heating a solvent in a sealed vessel well above its atmospheric boiling point generates significant pressure.[17][21] Every vessel and microwave system has a maximum pressure rating that must not be exceeded.
-
Solution: Consult the pressure/temperature curves for your chosen solvent and ensure your setpoint temperature does not generate a pressure exceeding the safety limits of your equipment. Solvents with low boiling points (e.g., methanol, dichloromethane) will generate high pressures at lower temperatures.[4]
-
-
Cause 2: Unexpected Gas Evolution: Some reactions evolve gas as a byproduct. In a sealed vessel, this will cause a rapid and dangerous pressure increase.[17]
-
Solution: If a reaction is known to produce gas, it is generally not suitable for heating in a sealed vessel. If it must be done, use extreme caution, work on a very small scale, and use a vessel with a reliable pressure relief mechanism.
-
-
Cause 3: Thermal Runaway: A highly exothermic reaction can create a positive feedback loop where the reaction generates heat, which accelerates the reaction, which generates even more heat. This can lead to a thermal runaway and a catastrophic pressure increase.
-
Solution: Monitor the reaction temperature closely. If you observe the temperature rapidly overshooting the setpoint even after the microwave power has been cut, it may indicate an exotherm. For unknown or potentially highly exothermic reactions, always perform the initial runs on the smallest possible scale.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the right solvent for my microwave synthesis of imidazoles?
A1: Solvent selection is crucial for success. The ideal solvent not only dissolves your reactants but also couples efficiently with microwaves to ensure rapid and uniform heating.[22]
-
The Key Parameter: Loss Tangent (tan δ): The ability of a solvent to convert microwave energy into heat is best described by its loss tangent.[1][3] Solvents are generally classified into three categories based on this value:
-
High Absorbers (tan δ > 0.5): These solvents heat extremely quickly. Examples include ethanol, methanol, and DMSO.[1] They are excellent for most applications.
-
Medium Absorbers (tan δ 0.1 - 0.5): These heat well but more slowly than high absorbers. Examples include water, acetonitrile, and DMF.[3][4]
-
Low/Non-Absorbers (tan δ < 0.1): These solvents are nearly transparent to microwaves and will not heat on their own. Examples include toluene, hexane, and dioxane.[1][22]
-
-
Practical Guidance:
-
Start with a Polar Solvent: For imidazole synthesis, polar solvents like ethanol or DMF are often excellent starting points as they are good microwave absorbers and have been successfully used in published procedures.[23][24]
-
Match Solvent to Required Temperature: The solvent's boiling point dictates the pressure that will be generated at a given temperature. For high-temperature reactions (>150 °C), use a solvent with a high boiling point (e.g., DMF, DMSO) to keep the pressure within safe limits.
-
Consider Reactant Polarity: Even if you use a non-polar solvent like toluene, the reaction may still heat if the reactants or catalysts themselves are polar and can absorb microwave energy.[4]
-
Q2: What is the optimal power setting to use? Should I always use maximum power?
A2: No, using maximum power is not always the best strategy. The optimal power setting is one that allows the reaction to reach the target temperature quickly without significantly overshooting it, and then maintains that temperature with minimal fluctuation.
-
Power to Reach Temperature: Use a higher power setting initially to ramp up the temperature quickly. This minimizes the time spent at intermediate temperatures where side reactions might occur.
-
Power to Maintain Temperature: Once the set temperature is reached, the microwave will automatically modulate the power to hold it steady. Using an excessively high maximum power setting can make it difficult for the instrument to control the temperature precisely, leading to oscillations above and below the setpoint.
-
Recommendation: For most reactions, a maximum power setting of 300-400 W is a good starting point. For reactions in very low-absorbing solvents or with large volumes, a higher power setting may be necessary. For a specific imidazole synthesis, a power of 720 W was found to be optimal, while a subsequent step used 180 W, demonstrating that the ideal power is reaction-dependent.[12][13]
Q3: How critical is accurate temperature monitoring, and what are the pros and cons of IR vs. fiber-optic sensors?
-
Infrared (IR) Sensor:
-
Pros: Non-invasive, convenient.
-
-
Fiber-Optic (FO) Probe:
-
Cons: Invasive (must be inserted into the reaction mixture), more fragile, and requires careful cleaning.
Q4: Can I perform the imidazole synthesis under solvent-free conditions?
A4: Yes, solvent-free microwave synthesis is a powerful technique in green chemistry and is well-suited for many imidazole preparations.[6][25]
-
How it Works: In a solvent-free reaction, the reactants themselves must be able to absorb microwave energy.[6] The reaction is often carried out on a solid support (like silica or alumina) or simply by mixing the neat reactants.[6][21]
-
Advantages: This approach reduces waste, simplifies product workup, and can lead to very high reaction rates and yields.[25][26] Several protocols for imidazole synthesis use this method.[27]
-
Considerations: Heat management can be challenging. Without a solvent to act as a heat sink, localized overheating and charring can be a significant problem. It is crucial to use controlled power settings and ensure the reactants are well-mixed.
Q5: My small-scale reaction works perfectly. How do I scale it up to produce larger quantities?
A5: Scaling up microwave reactions is not always a linear process and presents unique challenges. Direct scaling in batch mode is often limited by the penetration depth of microwaves and safety concerns with large, pressurized vessels.[28]
-
Challenge 1: Microwave Penetration: Microwaves can only penetrate a few centimeters into an absorbing material. In a large batch reactor, the center of the vessel may not be heated effectively, leading to a non-uniform temperature profile and incomplete reaction.
-
Challenge 2: Heat Transfer: While microwaves provide volumetric heating, dissipating excess heat from a large, exothermic reaction can be difficult, increasing the risk of a thermal runaway.
-
Strategies for Scale-Up:
-
Numbering Up (Parallel Synthesis): Instead of using one large vessel, run the reaction multiple times in parallel using an automated system with multiple standard-sized vials. This is a simple and effective way to increase throughput without re-optimizing the reaction conditions.[28]
-
Large Batch Reactors: Specialized large-scale batch microwave reactors are available. These often use different microwave geometries and enhanced stirring mechanisms to improve heating uniformity. However, re-optimization of the reaction conditions is typically required.[28]
-
Continuous Flow Chemistry: This is often the most effective method for large-scale microwave synthesis.[29] The reaction mixture is pumped through a narrow, microwave-transparent tube that passes through the microwave cavity. This ensures uniform irradiation, excellent temperature control, and safe handling of pressure. It allows for the production of multi-kilogram quantities of material.[28][29]
-
Section 3: Key Parameter Summary & Protocols
Table 1: Solvent Selection Guide for Microwave Synthesis
This table classifies common organic solvents based on their ability to absorb microwave energy, which is primarily determined by their loss tangent (tan δ).[1][3]
| Classification | Solvent | Boiling Point (°C) | Loss Tangent (tan δ) | Comments |
| High Absorbers | Ethanol | 78 | 0.941 | Excellent general-purpose solvent. Heats very rapidly. |
| Methanol | 65 | 0.659 | Heats rapidly but builds pressure quickly due to low BP. | |
| DMSO | 189 | 0.825 | High boiling point, good for high-temp reactions. | |
| Propanol | 97 | 0.793 | Good alternative to ethanol with a higher boiling point. | |
| Medium Absorbers | Water | 100 | 0.123 | Good green solvent, but polarity changes at high temps.[4] |
| Acetonitrile | 82 | 0.062 | Common synthesis solvent, heats moderately. | |
| DMF | 153 | 0.161 | High boiling point, good for high-temp reactions. | |
| Low Absorbers | Toluene | 111 | < 0.1 | Heats poorly on its own; requires polar reactants/catalyst.[22][30] |
| Dichloromethane | 40 | < 0.1 | Very low BP, not suitable for high-temp sealed reactions. | |
| THF | 66 | < 0.1 | Heats poorly; often requires a polar co-solvent. | |
| Dioxane | 101 | < 0.1 | Heats poorly, similar to toluene. |
Data compiled from multiple sources.[1][3][30] The loss tangent can vary with temperature and frequency.
Protocol 1: General Step-by-Step Protocol for Microwave-Assisted Imidazole Synthesis
This protocol is a generalized starting point for a multi-component synthesis of a trisubstituted imidazole, based on the Debus-Radziszewski reaction.[12][24] Always consult specific literature for your target molecule and perform a thorough safety assessment.
-
Vessel Preparation:
-
Select a microwave reaction vessel of the appropriate size (typically 10 mL or 20 mL). The reaction volume should be between 20-50% of the vessel's total volume.
-
Place a new, correctly sized PTFE-coated magnetic stir bar inside the vessel.
-
-
Reagent Addition:
-
To the vessel, add the dicarbonyl compound (e.g., benzil, 1.0 mmol).
-
Add the aldehyde (e.g., benzaldehyde, 1.0 mmol).
-
Add the ammonia source (e.g., ammonium acetate, 3.0-5.0 mmol).[23][31]
-
Add the chosen solvent (e.g., ethanol, 3-5 mL).
-
If required by the specific procedure, add the catalyst (e.g., p-toluenesulfonic acid, Cr₂O₃ nanoparticles).[23][31]
-
-
Vessel Sealing:
-
Securely seal the vessel with a new cap or septum using the appropriate crimping tool. Ensure the seal is tight to prevent solvent leakage at high pressure.
-
-
Microwave Programming:
-
Place the vessel in the microwave cavity.
-
Program the reaction parameters. A good starting point could be:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes (or "As Fast As Possible")
-
Hold Time: 10 minutes
-
Maximum Power: 300 W
-
Stirring: On (e.g., 600 RPM)
-
Temperature Sensor: Select the appropriate sensor (Fiber Optic preferred).
-
-
-
Reaction Execution & Monitoring:
-
Start the reaction.
-
Monitor the real-time temperature, pressure, and power graphs provided by the instrument software. Ensure the pressure remains well within the safe operating limits.
-
-
Cooling and Workup:
-
After the hold time is complete, the instrument will automatically cool the vessel using compressed air. Wait until the vessel temperature is below 50 °C before removing it from the cavity.
-
Carefully uncap the vessel in a fume hood.
-
Proceed with the reaction workup as described in the literature, which may involve cooling, precipitation, filtration, and crystallization to isolate the pure imidazole product.[23][31]
-
Section 4: Visual Guides
Diagram 1: Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence of steps to diagnose and solve the problem of low or no product yield in a microwave synthesis experiment.
Caption: A step-by-step workflow for diagnosing low-yield issues.
Diagram 2: Interplay of Microwave Synthesis Parameters
This diagram illustrates the interconnected nature of the primary parameters in microwave synthesis and how they collectively influence the reaction outcome.
Caption: Key parameters influencing microwave-assisted reactions.
Section 5: References
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Google Scholar. --INVALID-LINK--
-
Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. --INVALID-LINK--
-
Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. ResearchGate. --INVALID-LINK--
-
Microwave-assisted synthesis. Anton Paar Wiki. --INVALID-LINK--
-
Microwave assisted reactions. Slideshare. --INVALID-LINK--
-
Solvent Choice for Microwave Synthesis. CEM Corporation. --INVALID-LINK--
-
Solvent Choice for Microwave Synthesis. CEM Corporation. --INVALID-LINK--
-
How to measure reaction temperature in microwave-heated transformations. Royal Society of Chemistry. --INVALID-LINK--
-
Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. National Institutes of Health. --INVALID-LINK--
-
Microwave chemistry. Wikipedia. --INVALID-LINK--
-
How to measure reaction temperature in microwave-heated transformations. Chemical Society Reviews. --INVALID-LINK--
-
Effective Dielectric Properties of Solvent Mixtures at Microwave Frequencies. ACS Publications. --INVALID-LINK--
-
Microwave-assisted synthesis. Anton Paar Wiki. --INVALID-LINK--
-
Microwave Synthesis Conditions. UCSB MRL. --INVALID-LINK--
-
Microwave Chemistry with Non-polar Reaction Solutions. CEM Corporation. --INVALID-LINK--
-
Strategies for managing hot spot development during microwave and flash sintering. The American Ceramic Society. --INVALID-LINK--
-
Disadvantages of using microwave irradiation for synthesis reactions?!. The Student Room. --INVALID-LINK--
-
Control of Microwave-Generated Hot Spots. 6. Generation of Hot Spots in Dispersed Catalyst Particulates and Factors That Affect Catalyzed Organic Syntheses in Heterogeneous Media. ACS Publications. --INVALID-LINK--
-
Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica. --INVALID-LINK--
-
Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Bentham Science. --INVALID-LINK--
-
A brief review: Microwave assisted organic reaction. Scholars Research Library. --INVALID-LINK--
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. --INVALID-LINK--
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. --INVALID-LINK--
-
EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry. --INVALID-LINK--
-
Numerical simulation of hot-spot effects in microwave heating due to the existence of strong microwave-absorbing media. Royal Society of Chemistry. --INVALID-LINK--
-
ChemInform Abstract: How to Measure Reaction Temperature in Microwave-Heated Transformations. ResearchGate. --INVALID-LINK--
-
(PDF) A convenient Approach for the Synthesis of Imidazole Derivatives using microwaves. ResearchGate. --INVALID-LINK--
-
Microwave Assisted Efficient Synthesis of Imidazole-Based Privileged Structures. ACS Publications. --INVALID-LINK--
-
Temperature monitoring in microwave food industry. Opsens Solutions. --INVALID-LINK--
-
Strategies for microwave scale-up. ResearchGate. --INVALID-LINK--
-
Scaled-up microwave-assisted batch and flow synthesis and life cycle assessment of a silica mesoporous material: UVM-7. Royal Society of Chemistry. --INVALID-LINK--
-
Advanced mechanisms and applications of microwave-assisted synthesis of carbon-based materials: a brief review. Royal Society of Chemistry. --INVALID-LINK--
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. National Institutes of Health. --INVALID-LINK--
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Royal Society of Chemistry. --INVALID-LINK--
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. --INVALID-LINK--
-
Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. National Institutes of Health. --INVALID-LINK--
-
Imidazole synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Why does metal spark in the microwave?. Reddit. --INVALID-LINK--
-
Unraveling the Mysteries of Microwave Chemistry Using Silicon Carbide Reactor Technology. ACS Publications. --INVALID-LINK--
References
- 1. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 2. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 3. Solvent Choice for Microwave Synthesis [cem.com]
- 4. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. How to avoid erroneous conclusions in microwave synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 8. How to measure reaction temperature in microwave-heated transformations. | Semantic Scholar [semanticscholar.org]
- 9. opsens-solutions.com [opsens-solutions.com]
- 10. How to measure reaction temperature in microwave-heated transformations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. ceramics.org [ceramics.org]
- 15. Numerical simulation of hot-spot effects in microwave heating due to the existence of strong microwave-absorbing media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 17. thestudentroom.co.uk [thestudentroom.co.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. reddit.com [reddit.com]
- 21. ijnrd.org [ijnrd.org]
- 22. Solvent Choice for Microwave Synthesis [cem.com]
- 23. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bot Verification [rasayanjournal.co.in]
- 25. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 26. benthamscience.com [benthamscience.com]
- 27. derpharmachemica.com [derpharmachemica.com]
- 28. researchgate.net [researchgate.net]
- 29. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Microwave Chemistry with Non-polar Reaction Solutions [cem.com]
- 31. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 1,4,5-Triphenyl-1H-Imidazole-2-Thiol
An advanced guide to the purification of 1,4,5-triphenyl-1H-imidazole-2-thiol, a crucial heterocyclic compound in medicinal chemistry and materials science. This technical support center is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and frequently asked questions to navigate the challenges of its recrystallization.
As a Senior Application Scientist, I've observed that the purification of complex heterocyclic molecules like this compound is often a critical bottleneck. The presence of multiple phenyl groups and a reactive thiol moiety introduces unique challenges. This guide is structured to move from foundational principles to advanced troubleshooting, ensuring you can achieve the desired purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the purification of this compound.
Q1: Why is recrystallization the preferred method for purifying this compound?
A1: Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1] It leverages differences in solubility between the target compound and its impurities in a given solvent at different temperatures. For a crystalline solid like this compound, it is highly effective at removing amorphous side-products, unreacted starting materials, and other soluble impurities that can compromise biological assays or material properties.[2] Unlike chromatography, it is more scalable and often results in a highly pure, crystalline final product.
Q2: What are the critical parameters for selecting an optimal recrystallization solvent?
A2: The ideal solvent should exhibit specific solubility characteristics.[3] The compound of interest should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[3] This differential solubility is the driving force for crystallization and ensures a high recovery yield. Additionally, the solvent's boiling point should not be excessively high to allow for easy removal, and it must be chemically inert, meaning it should not react with the thiol or imidazole functionalities.
Q3: Which solvents are recommended for this compound?
A3: Based on the structure—a large, relatively non-polar triphenyl system with a polar N-H and thiol group—and literature on similar triphenyl-imidazole derivatives, a moderately polar protic solvent is an excellent starting point. Several studies on related compounds successfully use ethanol or methanol for recrystallization.[2][4][5][6][7] A two-solvent system can also be effective if a single solvent does not provide the ideal solubility curve.
The following table summarizes potential solvents. It is crucial to perform small-scale solubility tests before committing to a bulk recrystallization.[1][3]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Predicted Suitability |
| Ethanol (96%) | 78 | 25.3 | Primary Choice. Often used for triphenyl-imidazole derivatives.[2][7] Good balance of polarity to dissolve the compound when hot while allowing precipitation when cold. |
| Methanol | 65 | 33.0 | Good Alternative. Higher polarity may increase solubility at room temperature, potentially lowering yield. Often used for similar structures.[4][5] |
| Isopropanol | 82 | 20.2 | Lower polarity than ethanol; may require larger volumes but could offer a better recovery. |
| Acetone | 56 | 21.0 | A good polar aprotic solvent. Its low boiling point makes it easy to remove but can lead to rapid evaporation and premature crystallization.[8] |
| Toluene / Hexane | Toluene: 111 | Toluene: 2.4 | Two-Solvent System. For less polar impurities. Dissolve in a minimum of hot toluene (good solvent) and add hexane (poor solvent) dropwise until turbidity appears.[9][10] |
| Ethanol / Water | Ethanol: 78 | Water: 80.1 | Two-Solvent System. For more polar impurities. Dissolve in hot ethanol and add hot water dropwise. |
Part 2: Standard Recrystallization Protocol (Single Solvent)
This protocol provides a step-by-step methodology for a standard single-solvent recrystallization using ethanol, a commonly successful choice for this class of compounds.[2][7]
Experimental Workflow Diagram
Caption: Single-solvent recrystallization workflow.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a boiling stone. In a separate flask, bring your chosen solvent (e.g., ethanol) to a boil. Add the hot solvent to the crude solid portion-wise, swirling after each addition, until the solid just dissolves.[1] Causality: Using a minimum amount of boiling solvent is critical to create a saturated solution, which is necessary for crystallization upon cooling. Adding too much solvent will result in a low or no yield.[1][11]
-
Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. Causality: This step removes impurities that do not dissolve. Pre-heating the apparatus prevents the desired compound from crystallizing prematurely on the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling is essential for the formation of a pure, well-defined crystal lattice. Rapid cooling can trap impurities within the crystals.[1][12]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces. Causality: Using ice-cold solvent minimizes the loss of your purified product, as it will have very low solubility in the cold wash solvent.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of the solvent. The final purity can be assessed by melting point analysis; a sharp melting point indicates high purity.[4]
Part 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides solutions to common problems in a direct Q&A format.
Troubleshooting Logic Diagram
Caption: Decision-making flowchart for troubleshooting.
Q&A Troubleshooting
Q: My compound is not dissolving, even near the solvent's boiling point. What should I do? A:
-
Probable Cause 1: Insufficient Solvent. You may not have added enough solvent. Continue adding small portions of boiling solvent until dissolution is achieved.
-
Probable Cause 2: Incorrect Solvent Choice. The compound may be poorly soluble in your chosen solvent even when hot. If you have added a large volume of solvent (e.g., >20-30 mL per gram of compound) with no success, the solvent is likely unsuitable. Recover your compound by evaporating the solvent and re-attempt with a different solvent system identified from your initial solubility tests.[11]
Q: The compound dissolved completely, but no crystals have formed after cooling, even in an ice bath. What went wrong? A:
-
Probable Cause 1: Too Much Solvent. This is the most common reason for crystallization failure.[11] Your solution is not saturated enough. Gently boil off a portion of the solvent (e.g., 25-30% of the volume) under a fume hood and allow it to cool again.[12]
-
Probable Cause 2: Supersaturation. The solution may be supersaturated, a state where crystal nucleation is inhibited.[3][11] To induce crystallization, try one of these methods:
Q: Instead of crystals, an oil or gooey substance formed at the bottom of my flask. How do I fix this? A:
-
Probable Cause: Oiling Out. This occurs when the compound's melting point is lower than the temperature of the solution, or when high levels of impurities are present that depress the melting point.[11]
-
Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-15% more) to prevent premature saturation. Then, allow the solution to cool much more slowly. You can insulate the flask with paper towels or leave it on a hot plate with the heat turned off to slow the cooling rate.[11] If the problem persists, purification by column chromatography may be necessary.
Q: I got crystals, but my final yield is very low. Why? A:
-
Probable Cause 1: Excessive Solvent. As mentioned, using too much solvent will keep a significant portion of your product dissolved even when cold.[11][12]
-
Probable Cause 2: Premature Crystallization. If you performed a hot filtration, some product may have crystallized on the filter paper or in the funnel stem. Ensure your apparatus is thoroughly pre-heated.
-
Probable Cause 3: Excessive Washing. Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently cold, can dissolve and wash away a portion of your product. Always use a minimal amount of ice-cold solvent for the wash.
References
- 1. Home Page [chem.ualberta.ca]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. sctunisie.org [sctunisie.org]
- 8. japsonline.com [japsonline.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Poor Solubility of Triphenyl-Imidazole Compounds in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of triphenyl-imidazole compounds during experimental assays. The insights provided here are grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your research.
Introduction: The Solubility Challenge of Triphenyl-Imidazole Compounds
Triphenyl-imidazole and its derivatives are a significant class of heterocyclic compounds, widely investigated for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] However, the inherent hydrophobicity of the three phenyl rings often leads to poor aqueous solubility. This poses a considerable challenge in various in vitro and in vivo assays, potentially causing compound precipitation, inaccurate concentration measurements, and misleading biological data.[5][6] This guide will equip you with the knowledge and practical strategies to overcome these solubility hurdles.
Troubleshooting Guide: A Proactive Approach to Solubility Issues
This section addresses common problems encountered when working with triphenyl-imidazole compounds and provides systematic solutions.
Issue 1: My triphenyl-imidazole compound precipitates immediately upon addition to the aqueous assay buffer.
Root Cause Analysis: This "crashing out" phenomenon typically occurs when a concentrated stock solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium. The organic solvent disperses, leaving the insoluble compound to agglomerate and precipitate.[7]
Solutions:
-
Optimize the Dilution Protocol: Avoid single, large-volume dilutions. Instead, employ a serial dilution technique. Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then perform gradual, stepwise dilutions into your final assay buffer.[7] When adding the stock solution to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to promote rapid mixing.[7]
-
Adjust the Final Organic Solvent Concentration: The concentration of the organic solvent in the final assay is a critical factor. For most cell-based assays, it's essential to keep the final dimethyl sulfoxide (DMSO) concentration below 0.5% to prevent cellular toxicity, although some assays might tolerate up to 1%.[7][8][9] It is crucial to determine the solvent tolerance of your specific experimental system by running a control experiment with varying concentrations of the organic solvent.
-
Consider Alternative Solubilization Strategies: If optimizing the dilution and solvent concentration is insufficient, explore the following methods:
-
pH Adjustment: For ionizable compounds, modifying the buffer's pH can significantly enhance solubility.[7][10][11] The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[12] Adjusting the pH to favor the ionized form of your specific triphenyl-imidazole derivative can increase its aqueous solubility.[13][14] Always ensure the final pH is compatible with your assay's requirements.[7]
-
Use of Solubilizing Agents (Excipients): Incorporating solubilizing agents can markedly improve the aqueous solubility of hydrophobic compounds.[5][6][7] Common excipients include co-solvents, surfactants, and cyclodextrins.
-
Issue 2: My compound dissolves initially but precipitates over time.
Root Cause Analysis: This delayed precipitation can be due to several factors, including temperature fluctuations, prolonged incubation times, or interactions with other components in the assay medium. The initial apparent dissolution might be a supersaturated state that is not thermodynamically stable.
Solutions:
-
Maintain Consistent Temperature: Ensure that all solutions and assay components are maintained at a constant and appropriate temperature. Temperature changes can affect solubility.
-
Evaluate Compound Stability in Assay Buffer: Perform a time-course experiment to determine the stability of your compound in the final assay buffer. Prepare the final dilution and visually inspect for precipitation at various time points (e.g., 1, 2, 4, and 24 hours) under the same conditions as your actual experiment.
-
Incorporate Solubilizing Agents: As with immediate precipitation, the use of co-solvents, surfactants, or cyclodextrins can help maintain the compound in solution over longer periods.
Issue 3: I am observing inconsistent results or high variability in my assay data.
Root Cause Analysis: Poor solubility can lead to the formation of microscopic precipitates or aggregates that are not always visible to the naked eye.[15][16] This can result in inconsistent effective concentrations of the compound across different wells of an assay plate, leading to high data variability.
Solutions:
-
Confirm Complete Dissolution: Before starting an assay, visually inspect your final compound solution under magnification (e.g., a microscope) to ensure there are no visible precipitates.
-
Sonication: Briefly sonicating the final diluted solution can help to break up small aggregates and ensure a more homogenous solution.
-
Employ a Solubility-Enhancing Formulation: Consistently using a validated solubilization strategy (as detailed in the FAQ section) will minimize variability.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the solubilization of triphenyl-imidazole compounds.
Q1: What is the best initial organic solvent for preparing a stock solution of a triphenyl-imidazole compound?
A1: Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological screening.[16] It has a high solubilizing power for a wide range of organic molecules. However, it's crucial to be aware of its potential for assay interference and cytotoxicity at higher concentrations.[16] If DMSO is not suitable for your specific assay, other organic solvents like ethanol or dimethylformamide (DMF) can be considered.
Q2: How can I systematically test different solubilization strategies?
A2: A systematic approach is key to finding the optimal solubilization method for your specific triphenyl-imidazole derivative.
Experimental Protocol: Solubility Screening
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).
-
Set up a series of microcentrifuge tubes, each containing your aqueous assay buffer.
-
Test different solubilization methods in parallel:
-
Control: Add the DMSO stock directly to the buffer to your final desired concentration.
-
Co-solvents: Add a co-solvent like PEG 400 or propylene glycol to the buffer before adding the compound stock.
-
Surfactants: Add a non-ionic surfactant like Tween® 80 or Poloxamer 188 to the buffer.
-
Cyclodextrins: Prepare a solution of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your buffer and then add the compound stock.[17][18][19]
-
-
Vortex all tubes vigorously immediately after adding the compound stock.
-
Incubate the tubes under your standard assay conditions (e.g., 37°C for 2 hours).
-
Centrifuge the tubes at high speed to pellet any precipitated compound.
-
Carefully collect the supernatant and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
This will allow you to quantitatively compare the effectiveness of each solubilization strategy.
Q3: Can you explain in more detail how co-solvents, surfactants, and cyclodextrins work?
A3:
-
Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[20][21][22] This makes the environment more favorable for hydrophobic molecules like triphenyl-imidazoles to dissolve.[21][22]
-
Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC).[23] The hydrophobic cores of these micelles can encapsulate insoluble compounds, effectively shielding them from the aqueous environment and keeping them in solution.[23]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18][19] They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic part of the molecule within their cavity, thereby increasing its apparent water solubility.[17][18][19][24]
Solubilization Mechanisms
Caption: Mechanisms of different solubilizing agents.
Q4: Are there any potential downsides to using these solubilizing agents?
A4: Yes, it is important to consider the potential for these agents to interfere with your assay or affect the biological system you are studying.
| Solubilizing Agent | Potential Downsides | Mitigation Strategy |
| Co-solvents | Can affect protein structure and enzyme activity at high concentrations. | Keep the final concentration as low as possible and run appropriate vehicle controls. |
| Surfactants | Can denature proteins, disrupt cell membranes, and interfere with certain assay technologies (e.g., fluorescence-based assays). | Choose a non-ionic surfactant and use the lowest effective concentration, well above the CMC but below concentrations known to cause interference. |
| Cyclodextrins | Can sometimes extract cholesterol from cell membranes. Certain types, like β-cyclodextrin, have been associated with nephrotoxicity in parenteral use.[19] | Use modified cyclodextrins like HP-β-CD, which have a better safety profile. Always include a cyclodextrin-only control. |
Q5: How do I prepare a stock solution of my triphenyl-imidazole compound?
A5: Proper preparation of your stock solution is the first critical step in ensuring reliable experimental results.
Step-by-Step Protocol: Preparing a Stock Solution
Caption: Workflow for preparing a compound stock solution.
-
Determine the required mass: Based on the desired concentration and volume, calculate the mass of the compound needed.[25][26][27]
-
Weigh the compound: Use an analytical balance to accurately weigh the solid triphenyl-imidazole compound into a sterile vial.
-
Add the solvent: Add the calculated volume of high-purity DMSO (or another appropriate solvent) to the vial.[26][27]
-
Dissolve the compound: Vortex the vial vigorously. If necessary, use a sonicator to aid dissolution.
-
Confirm dissolution: Visually inspect the solution to ensure that no solid particles remain.
-
Store properly: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9]
By following these guidelines and systematically troubleshooting any solubility issues, researchers can ensure the generation of accurate and reproducible data when working with the promising, yet challenging, class of triphenyl-imidazole compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of triphenyl-imidazoles as a new class of antimicrobial agents | European Journal of Chemistry [eurjchem.com]
- 3. japsonline.com [japsonline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. humapub.com [humapub.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. ijpsr.com [ijpsr.com]
- 25. mgel.msstate.edu [mgel.msstate.edu]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. m.youtube.com [m.youtube.com]
Stability issues of 1,4,5-triphenyl-1H-imidazole-2-thiol in solution
Welcome to the technical support center for 1,4,5-triphenyl-1H-imidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues commonly encountered when working with this compound in solution. Our goal is to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.
Introduction: The Dual Challenge of the Thiol and Imidazole Moieties
This compound is a molecule with significant potential in various research applications. However, its structure presents a dual stability challenge. The thiol (-SH) group is highly susceptible to oxidation, while the imidazole ring can be prone to photodegradation and other oxidative processes.[1][2] Understanding and mitigating these degradation pathways is crucial for obtaining reliable and reproducible experimental results. This guide will walk you through the most common stability issues and provide actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common questions our application scientists receive regarding the stability of this compound.
Q1: My solution of this compound has turned cloudy or a precipitate has formed. What is happening?
A1: This is likely due to the oxidation of the thiol group to form a disulfide dimer (bis(1,4,5-triphenyl-1H-imidazol-2-yl) disulfide). This dimer is significantly less soluble than the parent thiol in many common organic solvents, leading to precipitation. This oxidation is accelerated by the presence of oxygen, basic pH, and trace metal ions.[3][4][5]
Q2: I've noticed a gradual loss of my starting material peak and the appearance of new, more polar peaks in my HPLC analysis. What are these new peaks?
A2: The new, more polar peaks are likely further oxidation products of the thiol group. Beyond the initial disulfide formation, the thiol can be oxidized to a sulfinic acid (R-SO₂H) and then to a sulfonic acid (R-SO₃H).[6][7] These highly polar species will have shorter retention times in a reverse-phase HPLC system.
Q3: What is the optimal pH range for working with this compound in aqueous or partially aqueous solutions?
A3: To maximize stability, you should maintain an acidic pH, ideally below 6.0.[8] The thiol group (-SH) can deprotonate at higher (alkaline) pH to form a thiolate anion (-S⁻). This thiolate is much more reactive and susceptible to oxidation.[8][9][10] Therefore, acidic conditions keep the compound in its more stable protonated form.
Q4: Is this compound sensitive to light?
A4: Yes, imidazole derivatives can be sensitive to light.[1][2] Photodegradation can occur, often leading to oxidative side reactions. It is crucial to protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil.
Q5: What are the best solvents for preparing stock solutions?
A5: For long-term storage, high-purity, anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) are recommended.[11] These polar aprotic solvents can dissolve the compound well and are less likely to participate directly in degradation reactions. Ensure the solvents are of a high grade to minimize water and metal ion impurities.
Part 2: Troubleshooting Guide
This section provides a more detailed approach to diagnosing and solving common stability problems.
Problem: Rapid Degradation of the Compound After Dissolution
You prepare a fresh solution of this compound and your initial HPLC analysis shows significant degradation within a few hours.
Caption: Troubleshooting workflow for rapid degradation.
-
Atmosphere (Oxygen): The most common culprit is dissolved oxygen in your solvent. Oxygen readily oxidizes thiols, especially in the presence of trace metal catalysts.[3][4]
-
Solution: Degas your solvent before use by sparging with an inert gas like argon or nitrogen for 15-30 minutes. When preparing solutions, do so under a blanket of inert gas.
-
-
pH of the Medium: If your solvent is neutral or basic, it will catalyze the deprotonation of the thiol to the highly reactive thiolate anion, which oxidizes much faster.[9][10]
-
Solution: If your experiment allows, use an acidic buffer system (e.g., acetate or phosphate buffer, pH 4-6) for aqueous solutions. For organic solutions, ensure no basic residues are present in your glassware.
-
-
Solvent Purity: Solvents can contain impurities that accelerate degradation.
-
Water: Water can facilitate some degradation pathways.
-
Metal Ions: Transition metals like copper and iron are potent catalysts for thiol oxidation.[3]
-
Peroxides: Ethers and other solvents can form explosive peroxides over time, which are strong oxidizing agents.
-
Solution: Always use high-purity, anhydrous solvents from a reputable supplier. If using solvents prone to peroxide formation, test for their presence before use. Consider adding a chelating agent like EDTA (at a low concentration, e.g., 0.1 mM) to aqueous buffers to sequester catalytic metal ions.
-
-
Light Exposure: The energy from UV and visible light can promote the formation of radical species, leading to oxidation of both the thiol and the imidazole ring.[1][2]
-
Solution: Prepare and store all solutions in amber glass vials or flasks wrapped in aluminum foil. Minimize exposure to ambient light during experimental manipulations.
-
Part 3: Key Degradation Pathways
Understanding the chemical transformations your compound may undergo is key to preventing them. The primary degradation involves the sulfur atom of the thiol group.
Caption: Primary oxidative degradation pathways.
-
Dimerization to Disulfide: This is the most common initial degradation step. Two thiol molecules are oxidized to form a disulfide bond. This reaction is rapid in the presence of oxygen and is catalyzed by base and metal ions.[4][5]
-
Oxidation to Sulfonic Acids: With stronger oxidizing conditions or over longer periods, the sulfur atom can be further oxidized. The initial step is the formation of a highly reactive sulfenic acid, which can either react with another thiol to form the disulfide or be oxidized further to the more stable sulfinic and sulfonic acids.[12][13]
Part 4: Experimental Protocols
Follow these protocols to maximize the stability and integrity of your compound.
Protocol 1: Preparation of a Stable Stock Solution
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid.[11]
-
Inert Atmosphere: Perform all weighing and dissolution steps in a glove box or using Schlenk line techniques under an inert atmosphere (argon or nitrogen).[14][15]
-
Solvent Preparation: Use a brand new bottle of high-purity, anhydrous DMSO or DMF. Pierce the septum with a needle connected to an inert gas line to maintain a positive pressure.
-
Dissolution: Transfer the desired mass of the solid to a clean, dry, amber glass vial. Using a syringe, add the required volume of the anhydrous solvent. Cap the vial tightly.
-
Storage: Store the stock solution at -20°C or -80°C.[16] For frequent use, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Protocol 2: Monitoring Stability by HPLC
This protocol provides a general method for assessing the stability of your compound in a specific experimental solution.
-
System Preparation: Use a C18 reverse-phase column. The mobile phase should be buffered at an acidic pH (e.g., 0.1% trifluoroacetic acid or formic acid in water and acetonitrile) to ensure good peak shape.[17]
-
Sample Preparation (Time Zero): Prepare your experimental solution as planned. Immediately take an aliquot, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC. This is your t=0 reference.
-
Incubation: Store your experimental solution under the desired conditions (e.g., 37°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), take another aliquot, dilute it in the same manner, and inject it into the HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the t=0 value. The appearance of new peaks, especially at earlier retention times, indicates degradation. Calculate the percentage of the parent compound remaining over time.
Part 5: Data Summary
The following table summarizes the key factors influencing the stability of this compound in solution.
| Parameter | Condition for High Stability | Condition for Low Stability (High Degradation) | Primary Degradation Pathway |
| pH | Acidic (pH < 6.0)[8] | Neutral to Alkaline (pH > 7.0)[9][10] | Base-catalyzed oxidation to disulfide |
| Atmosphere | Inert Gas (Argon, Nitrogen)[11][14] | Air (Oxygen)[4] | Air oxidation to disulfide and sulfonic acids |
| Light | Protected from light (Amber vials)[1] | Exposure to UV or ambient light[2] | Photodegradation, photo-oxidation |
| Temperature | Low Temperature (-20°C to -80°C)[16][18] | Elevated Temperature | Increased rate of all degradation reactions |
| Metal Ions | Metal-free or with chelators (EDTA) | Presence of transition metals (Cu²⁺, Fe³⁺)[3] | Catalyzed oxidation of thiol |
| Solvent | Anhydrous, high-purity aprotic (DMSO, DMF)[11] | Protic, impure, or peroxide-containing solvents | Solvent-mediated degradation, catalyzed oxidation |
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiol - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]
- 13. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Green Synthesis of Triphenyl-imidazoles
Welcome to the technical support center for the green synthesis of 2,4,5-triphenyl-imidazoles (also known as lophines). This guide is designed for researchers, medicinal chemists, and process development scientists dedicated to advancing sustainable chemical manufacturing. Here, we address common experimental hurdles with in-depth, scientifically grounded solutions and answer frequently asked questions to streamline your research and development efforts.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section is structured to help you diagnose and resolve specific issues encountered during the one-pot synthesis of triphenyl-imidazoles, which typically involves the condensation of benzil, an aromatic aldehyde, and an ammonium source.
Problem 1: Consistently Low or No Product Yield
Q: My one-pot reaction of benzil, benzaldehyde, and ammonium acetate is yielding less than 40% of the desired triphenyl-imidazole, or sometimes no product at all. What are the likely causes and how can I fix it?
A: A low yield is a common yet solvable issue often rooted in catalyst inefficiency, suboptimal reaction conditions, or reactant quality. Let's break down the troubleshooting process.
Potential Cause 1: Inactive or Inefficient Catalyst The catalyst is the cornerstone of this multicomponent reaction, facilitating the electrophilic activation and subsequent cyclization steps.[1]
-
Suggested Solutions:
-
Catalyst Selection: Ensure you are using a suitable catalyst. Solid acid catalysts like HBF₄–SiO₂ are highly effective and recyclable.[2] Organocatalysts such as mandelic acid are also excellent, non-toxic options for solvent-free conditions.[3] For ease of separation, magnetically recoverable nanocatalysts (e.g., Fe₃O₄-based) are a state-of-the-art choice.[4][5]
-
Catalyst Loading: An insufficient catalyst amount will result in a sluggish reaction. Start with the literature-recommended loading (typically 10-15 mol%) and perform an optimization screen if necessary.[5]
-
Catalyst Activation & Deactivation: If using a recyclable catalyst, ensure it has been properly activated before use. Heterogeneous catalysts can lose activity after several cycles due to pore blockage or leaching.[4] Consider regenerating the catalyst according to the supplier's protocol or the original preparation paper. For instance, HBF₄–SiO₂ can be recycled up to five times without significant loss of activity.[2]
-
Potential Cause 2: Suboptimal Reaction Conditions Green synthesis methods like microwave or ultrasound-assisted reactions are highly sensitive to parameters.
-
Suggested Solutions:
-
Temperature Control: In solvent-free thermal reactions, a temperature of 100-120°C is typically required to drive the reaction to completion.[1][3] Below this, the reaction rate may be too slow.
-
Reaction Time: Green methods often boast short reaction times.[6][7] Microwave-assisted syntheses can be complete in as little as 1-5 minutes.[6][7] However, if your yield is low, confirm completion by Thin Layer Chromatography (TLC) before stopping the reaction.
-
Ammonium Source: Ammonium acetate is generally the most effective nitrogen source for this synthesis.[2][8] Ensure it is dry and used in the correct stoichiometry (typically a 2:1 molar ratio to benzil).[1]
-
Potential Cause 3: Purity of Reactants The purity of your starting materials, especially the aldehyde, is critical.
-
Suggested Solutions:
-
Aldehyde Oxidation: Aromatic aldehydes can oxidize to carboxylic acids upon prolonged exposure to air. This impurity can interfere with the reaction. Use freshly distilled or recently purchased aldehydes.
-
Verify Starting Materials: Confirm the identity and purity of benzil and other reactants via melting point or spectroscopic analysis (e.g., ¹H NMR).
-
Problem 2: Difficulty in Product Purification and Isolation
Q: My reaction seems to work, but I'm struggling to isolate a pure product. After the workup, I get an oily residue or a solid that is difficult to recrystallize.
A: Purification challenges in green syntheses often stem from the unconventional solvents or catalysts used. The key is to adapt the workup procedure to the specific reaction medium.
-
Suggested Solutions:
-
For Solvent-Free Reactions:
-
After cooling, the reaction mixture is often a solid mass. The first step is typically to add a solvent in which the product is sparingly soluble but impurities are soluble. Ethanol or methanol are common choices.[9]
-
Triturate the solid mass with cold ethanol, then filter the resulting precipitate. This process washes away unreacted starting materials and soluble byproducts.[10]
-
If the product is still impure, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is recommended.[11]
-
-
When Using Water as a Solvent:
-
Triphenyl-imidazole is generally insoluble in water. The product should precipitate out upon cooling the reaction mixture.
-
Filter the crude product and wash thoroughly with cold water to remove any water-soluble catalysts (like ionic liquids) or unreacted ammonium acetate.
-
Proceed with recrystallization from an organic solvent like methanol or ethanol to remove organic impurities.[11]
-
-
When Using Heterogeneous/Magnetic Catalysts:
-
One of the major advantages of these catalysts is their easy removal.[4][5]
-
After the reaction, dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate). If using a magnetic catalyst, simply use an external magnet to hold the catalyst to the side of the flask while you decant the solution.[5] For other solid catalysts, filter them off.
-
Once the catalyst is removed, proceed with standard workup (e.g., solvent evaporation and recrystallization).
-
-
Experimental Protocols & Data
Protocol 1: Microwave-Assisted, Solvent-Free Synthesis
This protocol is adapted from methodologies emphasizing speed and efficiency.[6][12]
-
Reactant Mixture: In a microwave-safe vessel, combine benzil (1 mmol), the desired aromatic aldehyde (1 mmol), and ammonium acetate (2 mmol).
-
Catalyst Addition: Add your chosen catalyst. For example, use glacial acetic acid (2 mL) as both a catalyst and a reaction medium for a solvent-free approach.[6]
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 180-300W) for 1-3 minutes.[6] Monitor the reaction progress via TLC.
-
Work-up: After cooling, pour the mixture into cold water (100 mL).[10]
-
Isolation: The solid product will precipitate. Filter the precipitate, wash with water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenyl-imidazole.[11]
Data Summary: Comparison of Green Synthesis Methods
| Method | Catalyst | Solvent | Time | Typical Yield | Reference |
| Microwave-Assisted | Glacial Acetic Acid | None | 1-3 min | 90-95% | [6] |
| Ultrasound-Assisted | PEG-400 | None | 8-15 min | 87-95% | [13] |
| Thermal (Conventional) | Mandelic Acid | None | 30 min | ~90% | [3] |
| Magnetic Nanocatalyst | Fe₃O₄-based | Ethanol | 5 h | ~90% | [5] |
| Conventional (Reflux) | Glacial Acetic Acid | Glacial Acetic Acid | 3-4 h | ~70% | [10][11] |
Visualizing the Workflow
General Troubleshooting Workflow
This flowchart outlines a logical sequence for diagnosing and resolving common issues in triphenyl-imidazole synthesis.
Caption: A step-by-step troubleshooting flowchart.
One-Pot Synthesis Mechanism
This diagram illustrates the generally accepted mechanism for the acid-catalyzed, three-component synthesis of 2,4,5-triphenyl-imidazole.
Caption: Catalytic mechanism of imidazole formation.
Frequently Asked Questions (FAQs)
Q1: Why should I choose a green synthesis approach over traditional methods? A: Green chemistry approaches offer significant advantages that align with modern sustainability goals.[14] These include higher atom economy, reduced use of hazardous solvents, lower energy consumption (especially with microwave and ultrasound methods), and often shorter reaction times with higher yields.[7][11][15] For example, microwave-assisted synthesis can increase the yield from ~70% (conventional) to over 90% while reducing the reaction time from hours to minutes.[6][11]
Q2: What are the main differences between microwave-assisted and ultrasound-assisted synthesis for this reaction? A: Both are excellent energy-efficient techniques.[16]
-
Microwave (MW) Synthesis: Uses microwave radiation to directly and rapidly heat the reactants, leading to a dramatic reduction in reaction time.[6][17] It is particularly effective for solvent-free reactions.[12]
-
Ultrasound (US) Synthesis: Utilizes acoustic cavitation to create localized high-temperature and high-pressure zones, which enhances mass transfer and accelerates the reaction.[13][18] Sonication can often be performed at lower bulk temperatures than conventional heating and can lead to very high yields.[13][19] The choice between them may depend on available equipment, but both are superior to conventional heating.[17]
Q3: Can I use other 1,2-dicarbonyl compounds besides benzil? A: Yes. The general three-component reaction is flexible and works well for different 1,2-diketones, allowing for the synthesis of a diverse library of substituted imidazoles.[2]
Q4: Are solvent-free reactions always the "greenest" option? A: While solvent-free reactions are highly desirable as they eliminate solvent waste, the "greenest" option depends on the overall process.[3][8] Sometimes, using a benign and recyclable solvent like water or ethanol can facilitate easier purification and catalyst recovery, potentially leading to a lower overall environmental impact than a solvent-free reaction that requires extensive, energy-intensive purification.[20] The entire lifecycle of the process should be considered.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. acgpubs.org [acgpubs.org]
- 4. Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00368G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]
- 9. scialert.net [scialert.net]
- 10. Synthesis of triphenyl imidazole | PDF [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. ijpsr.com [ijpsr.com]
- 13. mdpi.com [mdpi.com]
- 14. chemijournal.com [chemijournal.com]
- 15. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. (PDF) Conventional Versus Ultrasound and Microwave Assisted [research.amanote.com]
- 18. mdpi.com [mdpi.com]
- 19. Ultrasound and microwave assisted synthesis of isoindolo-1,2-diazine: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting ¹H NMR Peak Assignments for Imidazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazole derivatives. This guide is designed to provide in-depth, field-proven insights into troubleshooting ¹H NMR peak assignments for this important class of heterocyclic compounds. My aim is to move beyond simple procedural lists and explain the underlying chemical principles that govern the NMR spectra of imidazoles, empowering you to confidently interpret your data.
Structure of This Guide
This guide is structured as a series of frequently asked questions (FAQs) that directly address common challenges encountered during the ¹H NMR analysis of imidazole derivatives. The questions progress from fundamental concepts to more advanced troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Fundamental Peak Assignments
Question 1: I have an unsubstituted imidazole ring. What are the typical ¹H NMR chemical shifts for the ring protons, and why?
Answer:
In a standard deuterated solvent like CDCl₃, you can expect to see three signals for the imidazole ring protons. The proton at the C2 position (H2) is the most deshielded, typically appearing as a singlet around 7.73 ppm. The protons at the C4 and C5 positions (H4 and H5) are more shielded and appear as a single, averaged signal around 7.15 ppm in many common solvents at room temperature.[1] This is because unsubstituted imidazole undergoes rapid tautomerization, where the N-H proton quickly exchanges between the two nitrogen atoms. This exchange makes the C4 and C5 positions chemically equivalent on the NMR timescale, resulting in a single peak.[2]
The deshielding of the H2 proton is due to its proximity to two electronegative nitrogen atoms. The H4 and H5 protons are less affected by this inductive effect.
Here is a summary of typical chemical shifts for unsubstituted imidazole:
| Proton | Typical Chemical Shift (ppm in CDCl₃) | Multiplicity |
| H2 | ~7.73 | Singlet |
| H4/H5 | ~7.15 | Singlet (averaged) |
| N-H | ~11.62 (can be broad) | Broad Singlet |
Note: The N-H proton signal can be very broad and may not always be observed due to quadrupole broadening and exchange with residual water.[1]
Troubleshooting Common Issues
Question 2: Why are the H4 and H5 proton signals of my unsymmetrically substituted imidazole derivative broad or giving me multiple sets of peaks?
Answer:
This is a classic issue arising from the tautomerism of the imidazole ring. When you have a substituent at either the C4 or C5 position, the two tautomers are no longer equivalent. This can lead to several observable phenomena in your ¹H NMR spectrum, depending on the rate of tautomeric exchange.
-
Slow Exchange: At low temperatures, or with certain substituents that slow down the proton exchange, you may see two distinct sets of signals, one for each tautomer. The ratio of the integrals of these signals will give you the equilibrium ratio of the two tautomers.
-
Intermediate Exchange: If the rate of exchange is on the same timescale as the NMR experiment, the signals for H4 and H5 can become very broad and may even be difficult to distinguish from the baseline. This is a phenomenon known as coalescence.
-
Fast Exchange: At higher temperatures, the exchange rate increases, and you will observe a single, sharp, averaged signal for each proton, representing the weighted average of the chemical shifts of the two tautomers.
The following diagram illustrates the tautomerism in a 4-substituted imidazole:
Caption: Tautomeric equilibrium in a 4-substituted imidazole.
-
Sample Preparation: Prepare your sample as you normally would in a suitable deuterated solvent with a high boiling point (e.g., DMSO-d₆ or toluene-d₈).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Heating: Gradually increase the temperature of the NMR probe in increments of 10-20°C.[4] Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.
-
Observation: As the temperature increases, you should observe the broad peaks sharpening and eventually coalescing into a single, averaged signal.
-
Cooling (Optional): If your initial spectrum showed averaged signals, you can try cooling the sample to slow down the exchange and resolve the individual tautomers.
By analyzing the spectra at different temperatures, you can confirm that tautomerism is the cause of the peak broadening and potentially determine the energy barrier for the exchange process.[5]
Question 3: I have a signal that I suspect is an N-H proton, but it's very broad and I'm not sure. How can I confirm this assignment?
Answer:
The definitive way to identify an exchangeable proton, such as an N-H proton in an imidazole, is through a Deuterium Oxide (D₂O) exchange experiment .[6][7] Labile protons, like those on heteroatoms (O, N, S), will readily exchange with the deuterium from D₂O. Since deuterium is not observed in a ¹H NMR spectrum, the signal for the N-H proton will disappear.[8][9]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add D₂O: Add a single drop of D₂O to your NMR tube.
-
Shake: Cap the tube and shake it vigorously for about 30 seconds to ensure proper mixing.
-
Acquire Second Spectrum: Re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The peak corresponding to the N-H proton will have disappeared or significantly diminished in intensity in the second spectrum. All other proton signals should remain unchanged.
The following diagram illustrates the workflow for a D₂O exchange experiment:
Caption: Workflow for a D₂O exchange experiment.
Question 4: The chemical shifts of my imidazole derivative's ring protons are significantly different from what I expected. What could be causing this?
Answer:
Several factors can influence the chemical shifts of imidazole ring protons. Here are the most common culprits:
-
pH of the Solution: The protonation state of the imidazole ring has a dramatic effect on the electron density and thus the chemical shifts of the ring protons.[10] Protonation of one of the nitrogen atoms to form an imidazolium cation will significantly deshield all the ring protons. If your sample is acidic, you will observe a downfield shift in your signals. Conversely, deprotonation to an imidazolate anion will cause an upfield shift. You can use imidazole itself as an internal pH indicator in some cases.[11][12][13]
-
Solvent Effects: The choice of deuterated solvent can influence chemical shifts through interactions like hydrogen bonding. Protic solvents like D₂O or CD₃OD can form hydrogen bonds with the nitrogen atoms of the imidazole ring, affecting the electron distribution and leading to shifts in the proton signals. It's always good practice to report the solvent used when reporting NMR data.
-
Substituent Effects: The electronic nature of the substituents on the imidazole ring will, of course, have a significant impact.
-
Electron-donating groups (EDGs) like alkyl or alkoxy groups will increase the electron density on the ring, causing an upfield shift (to lower ppm values) of the ring protons.
-
Electron-withdrawing groups (EWGs) such as nitro or carbonyl groups will decrease the electron density, resulting in a downfield shift (to higher ppm values).
-
Here is a summary of the expected shifts:
| Condition | Effect on Ring Protons |
| Acidic (Protonation) | Downfield shift (deshielding) |
| Basic (Deprotonation) | Upfield shift (shielding) |
| Electron-Donating Group | Upfield shift (shielding) |
| Electron-Withdrawing Group | Downfield shift (deshielding) |
If you suspect pH is the issue, you can try preparing your sample in a buffered solution or adding a small amount of a non-reactive base (like triethylamine) or acid to see how the spectrum changes.
Concluding Remarks
¹H NMR spectroscopy is a powerful tool for the structural elucidation of imidazole derivatives. However, the dynamic nature of this heterocyclic system, particularly its tautomerism and sensitivity to the chemical environment, can present challenges in spectral interpretation. By understanding the fundamental principles outlined in this guide and employing techniques such as Variable Temperature NMR and D₂O exchange, you can overcome these hurdles and confidently assign the proton signals of your compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide [etd.aau.edu.et]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Internal pH indicators for biomolecular NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Radziszewski Imidazole Synthesis: A Technical Support Guide to Impurity Profiling and Purification
Welcome to the Technical Support Center for the Radziszewski Imidazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful multicomponent reaction to construct imidazole scaffolds. While valued for its convergence and atom economy, the Radziszewski synthesis is not without its challenges, often yielding a range of impurities that can complicate downstream applications.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of imidazole derivatives. Here, we move beyond simple procedural lists to explain the chemical causality behind impurity formation and provide validated protocols for their effective removal, ensuring the integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: My Radziszewski reaction mixture is a dark, tarry mess. What is causing this, and is my product salvageable?
A1: The formation of dark, resinous, or polymeric byproducts is a frequent observation in the Radziszewski synthesis. This is often due to the complex nature of this multicomponent reaction, where various side reactions can occur.[1][2]
-
Causality: Polymerization can be initiated by side reactions of the aldehyde or dicarbonyl starting materials under the reaction conditions. Aldehydes, especially those without α-hydrogens, can undergo the Cannizzaro reaction, while those with α-hydrogens can participate in aldol condensations. These competing pathways can lead to a complex mixture of oligomeric and polymeric materials.
-
Troubleshooting:
-
Temperature Control: Ensure precise temperature control. Overheating can accelerate side reactions.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the aldehyde is often a culprit in polymer formation.
-
Purification Strategy: Your product is likely salvageable. These polymeric impurities are often less soluble than the desired imidazole product. Initial purification can be attempted by trituration with a suitable solvent (e.g., diethyl ether, hexanes) to dissolve the product and leave the polymeric material behind. Subsequent purification by column chromatography or recrystallization will likely be necessary.
-
Q2: I am observing a significant amount of unreacted starting materials in my crude product. How can I drive the reaction to completion?
A2: Incomplete conversion is a common issue and can be addressed by optimizing several reaction parameters.
-
Causality: The Radziszewski reaction is an equilibrium process. Insufficient reaction time, suboptimal temperature, or inefficient mixing can lead to a mixture of starting materials and product.
-
Troubleshooting:
-
Reaction Time and Temperature: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature or prolonged reaction time may be beneficial. However, be mindful of promoting side reactions.
-
Catalyst: While the traditional Radziszewski reaction is often run without a catalyst, acidic or basic catalysts can sometimes improve yields and reaction rates. Experiment with catalytic amounts of a mild acid (e.g., acetic acid) or a base.
-
Removal of Water: The reaction generates water as a byproduct. In some cases, removal of water using a Dean-Stark trap can help drive the equilibrium towards the product.
-
Q3: My NMR spectrum shows a byproduct with similar signals to my desired imidazole. What could this be?
A3: A common byproduct in the Radziszewski synthesis is the corresponding oxazole.[3]
-
Causality: Oxazole formation can occur through a competing cyclization pathway. Instead of the diimine intermediate reacting with the aldehyde, the dicarbonyl compound can react with ammonia and the aldehyde in a different sequence to form the oxazole ring.
-
Troubleshooting and Identification:
-
Spectroscopic Analysis: Carefully analyze the 1H and 13C NMR spectra. The chemical shifts of the ring protons and carbons will be different for the imidazole and oxazole rings. Mass spectrometry can also help distinguish between the two isomers.
-
Purification: Separation of the imidazole and oxazole isomers can be challenging due to their similar polarities. Flash column chromatography with a carefully optimized solvent system is often the most effective method. A gradient elution may be necessary to achieve good separation.
-
Troubleshooting Guide: Purification Strategies
The purification of imidazole derivatives from a Radziszewski reaction often requires a multi-step approach. The choice of technique will depend on the physical properties of your target compound and the nature of the impurities.
Initial Work-up: The First Line of Defense
A proper initial work-up can significantly simplify the final purification.
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. If the reaction was run in an acidic solvent like acetic acid, carefully neutralize it with a base such as sodium bicarbonate or ammonium hydroxide.[4]
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. This will remove many of the inorganic salts.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.
Data Presentation: Common Impurities and Their Characteristics
| Impurity Type | Potential Origin | Key Characteristics | Recommended Analytical Method |
| Unreacted Starting Materials | Incomplete reaction | Signals corresponding to the aldehyde, dicarbonyl, and ammonia source. | 1H NMR, LC-MS[5] |
| Oxazole Byproduct | Competing cyclization pathway | Isomeric to the desired product, different NMR chemical shifts. | 1H & 13C NMR, LC-MS[5][6] |
| Polymeric/Resinous Material | Side reactions of starting materials (e.g., aldol condensation) | Often insoluble, dark-colored, broad signals in NMR. | GPC (for soluble portions) |
| Reverse Aldol Products | Cleavage of the dicarbonyl starting material | Smaller molecular weight fragments. | GC-MS, LC-MS[3] |
Experimental Protocols
Protocol 1: Flash Column Chromatography for General Imidazole Purification
This is a versatile technique for separating the desired imidazole from a range of impurities.
-
Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of imidazole derivatives.
-
Mobile Phase Selection:
-
Begin by developing a suitable solvent system using TLC. A good starting point for many imidazole derivatives is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Aim for an Rf value of 0.2-0.4 for your target compound.
-
If tailing is observed on the TLC plate, adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to improve the peak shape by neutralizing the acidic sites on the silica gel.
-
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. For better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Start with a low polarity mobile phase and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization for High-Purity Imidazoles
Recrystallization is an excellent technique for obtaining highly pure crystalline imidazole products.[5]
-
Solvent Selection: The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature. Test a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or solvent mixtures like ethanol/water) on a small scale.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 3: Acid-Base Extraction for Basic Imidazoles
This technique is particularly useful for separating basic imidazole products from non-basic impurities.[5]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole will be protonated and move into the aqueous layer.
-
Separation: Separate the two layers. The non-basic impurities will remain in the organic layer.
-
Neutralization and Back-Extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO3) until the solution is basic. The neutral imidazole will precipitate out or can be extracted back into an organic solvent.
-
Isolation: If the product precipitates, collect it by filtration. If it remains in solution, perform a back-extraction with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: Reaction pathway of the Radziszewski synthesis.
Caption: General workflow for imidazole purification.
References
Technical Support Center: Enhancing the Biological Activity of Triphenyl-imidazole-thiols
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the biological activity of triphenyl-imidazole-thiols. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during synthesis, purification, and biological evaluation of this promising class of compounds. Our approach is rooted in scientific expertise and practical field experience to ensure the integrity and success of your experimental workflows.
I. Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the synthesis and handling of triphenyl-imidazole-thiols.
Q1: My synthesis of 2-mercapto-triphenyl-imidazole is resulting in low yields. What are the likely causes and how can I optimize the reaction?
A1: Low yields in the synthesis of 2-mercapto-triphenyl-imidazole, often prepared via the Markwald synthesis[1][2][3], can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical. Ensure your reaction is conducted at the optimal temperature, typically refluxing in a suitable solvent like ethanol. Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting materials.
-
Purity of Reagents: Impurities in the starting materials—benzil, benzaldehyde, and potassium thiocyanate—can lead to side reactions and incomplete conversion. Always use reagents of high purity.
-
Atmospheric Moisture and Oxygen: The thiol group is susceptible to oxidation, especially under basic conditions, which can lead to the formation of disulfide byproducts.[4][5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield of the desired thiol.
Q2: I'm observing an unexpected peak in the NMR spectrum of my purified triphenyl-imidazole-thiol, suggesting a disulfide byproduct. How can I prevent this and purify my compound?
A2: The formation of a disulfide dimer is a common side reaction for thiols due to their susceptibility to oxidation.[4]
-
Prevention:
-
Inert Atmosphere: As mentioned, conducting the reaction and work-up under an inert atmosphere minimizes contact with oxygen.
-
Degassed Solvents: Using solvents that have been degassed (e.g., by sparging with nitrogen) can further reduce the presence of dissolved oxygen.
-
-
Purification:
-
Reduction: If disulfide formation has occurred, the disulfide can often be reduced back to the thiol. Treatment with a mild reducing agent like dithiothreitol (DTT) followed by repurification can be effective.
-
Chromatography: Flash column chromatography is a standard method for purifying thiol-containing compounds. Careful selection of the solvent system is crucial for good separation. If the compound is basic and streaks on silica gel, adding a small amount of a basic modifier like triethylamine to the eluent can improve separation.[6]
-
Q3: My triphenyl-imidazole-thiol compound has poor solubility in aqueous buffers for biological assays. What formulation strategies can I employ?
A3: Poor aqueous solubility is a common challenge for many organic compounds, including triphenyl-imidazole derivatives. Several strategies can be employed to improve solubility for in vitro testing:
-
Co-solvents: The use of a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO), can significantly increase the solubility of lipophilic compounds.[7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[7][8][9][10][11] This can be a highly effective method for enhancing the oral bioavailability of poorly soluble drugs.[7][8][10]
-
pH Adjustment: Since imidazoles can be protonated, adjusting the pH of the buffer may improve solubility. However, the stability of the thiol group at different pH values should be considered.
Q4: How should I properly store my synthesized triphenyl-imidazole-thiol to prevent degradation?
A4: Due to the air sensitivity of the thiol group, proper storage is crucial to maintain the integrity of your compound.
-
Inert Atmosphere: Store the solid compound or solutions under an inert atmosphere (nitrogen or argon).
-
Low Temperature and Darkness: Store at low temperatures (refrigeration or freezing) in a dark, well-sealed container to minimize degradation.[12]
-
Purity: Ensure the compound is free from impurities that could catalyze oxidation.
II. Troubleshooting Guides
This section provides structured troubleshooting for common experimental hurdles.
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low reaction conversion | Incomplete reaction due to insufficient heating or reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended time, consider extending the reaction time or slightly increasing the temperature. |
| Poor quality of reagents. | Use freshly purchased, high-purity reagents. | |
| Formation of multiple products | Side reactions due to air oxidation or impurities. | As detailed in the FAQs, use an inert atmosphere and high-purity reagents. |
| Incorrect stoichiometry of reactants. | Ensure accurate measurement of all reactants. | |
| Difficulty in product isolation | Product is highly soluble in the reaction solvent. | After cooling, try to precipitate the product by adding a non-solvent (e.g., cold water). If that fails, remove the solvent under reduced pressure and purify the residue by column chromatography. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking on TLC plate | The compound is basic and interacts strongly with the acidic silica gel. | Add a small amount (0.1-1%) of triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica.[6] |
| Poor separation of product and impurities | Inappropriate solvent system for column chromatography. | Systematically test different solvent systems with varying polarities using TLC to find an eluent that provides good separation (a difference in Rf values of at least 0.2). |
| Product degradation during purification | The compound is unstable on silica gel. | Consider using a less acidic stationary phase like neutral alumina for chromatography. Minimize the time the compound spends on the column. |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Synthesis of 2-Mercapto-4,5-diphenyl-1H-imidazole
This protocol is based on the Markwald synthesis, a reliable method for preparing 2-thiol substituted imidazoles.[1][2][3]
Materials:
-
Benzil
-
Benzaldehyde
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
Procedure:
-
In a round-bottom flask, dissolve benzil (1 equivalent) and benzaldehyde (1 equivalent) in glacial acetic acid.
-
Add potassium thiocyanate (1.2 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-mercapto-4,5-diphenyl-1H-imidazole.
Characterization:
-
IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (around 3400-3200 cm⁻¹), S-H stretching (around 2600-2550 cm⁻¹), and C=N stretching (around 1620 cm⁻¹).[13][14]
-
¹H NMR (DMSO-d₆, δ ppm): Expect signals for the aromatic protons and a broad singlet for the N-H proton. The S-H proton signal may be broad and its chemical shift can vary.
Protocol 2: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This colorimetric assay is a common method to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit COX enzymes.[15][16][17][18]
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric probe (e.g., TMPD - N,N,N′,N′-tetramethyl-p-phenylenediamine)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound or reference inhibitor at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Add the colorimetric probe. The oxidation of the probe by the peroxidase activity of COX will result in a color change.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
IV. Visualization of Key Concepts
Markwald Synthesis Workflow
Caption: Workflow of the Markwald synthesis for 2-mercapto-triphenyl-imidazole.
Troubleshooting Logic for Low Synthesis Yield
Caption: Troubleshooting flowchart for addressing low yields in synthesis.
V. References
-
Self-emulsifying Drug Delivery Systems (SEDDS): A Technology for Enhancing Oral Bioavailability of Poorly Soluble Drugs. American Pharmaceutical Review. Available from: --INVALID-LINK--
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. Available from: --INVALID-LINK--
-
Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PMC. Available from: --INVALID-LINK--
-
Self-Emulsifying Drug Delivery Systems: Strategy for Improving Oral Delivery of Poorly Soluble Drugs. Bentham Science Publishers. Available from: --INVALID-LINK--
-
A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. Jetir.org. Available from: --INVALID-LINK--
-
Imidazole as a Promising Medicinal Scaffold. Dove Medical Press. Available from: --INVALID-LINK--
-
Self-Emulsifying Drug Delivery Systems for Poorly Soluble Drugs. Ijaresm. Available from: --INVALID-LINK--
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Available from: --INVALID-LINK--
-
Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry. Available from: --INVALID-LINK--
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed. Available from: --INVALID-LINK--
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ResearchGate. Available from: --INVALID-LINK--
-
Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Available from: --INVALID-LINK--
-
Technical Support Center: Purification of 3-Butyne-1-thiol Reaction Products. Benchchem. Available from: --INVALID-LINK--
-
The protection of the thiol function of cysteine and the imidazole-N of histidine by the diphenyl-4-pyridylmethyl group. Journal of the Chemical Society, Perkin Transactions 1. Available from: --INVALID-LINK--
-
REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. ResearchGate. Available from: --INVALID-LINK--
-
Thiol Protecting Groups. Thieme Chemistry. Available from: --INVALID-LINK--
-
COX‐2 structure–activity relationship (SAR) of imidazole‐2‐thiol derivatives 4a‐r. ResearchGate. Available from: --INVALID-LINK--
-
Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. PMC. Available from: --INVALID-LINK--
-
Overcoming challenges in the purification of heterocyclic compounds. Benchchem. Available from: --INVALID-LINK--
-
How to protect thiol group? ResearchGate. Available from: --INVALID-LINK--
-
Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Brieflands. Available from: --INVALID-LINK--
-
Does anyone know a simple protecting group for thiol in the presence of NH group? ResearchGate. Available from: --INVALID-LINK--
-
Troubleshooting Purification Methods. Sigma-Aldrich. Available from: --INVALID-LINK--
-
1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b):... ResearchGate. Available from: --INVALID-LINK--
-
Troubleshooting Strategies in GST-tagged Protein Purification. Merck Millipore. Available from: --INVALID-LINK--
-
Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. TRDizin. Available from: --INVALID-LINK--
-
Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry. Available from: --INVALID-LINK--
-
Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. PubMed Central. Available from: --INVALID-LINK--
-
Thiol Handling. Reddit. Available from: --INVALID-LINK--
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Available from: --INVALID-LINK--
-
In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. PubMed Central. Available from: --INVALID-LINK--
-
Synthesis, characterization and anti microbial screening of novel 1H-2,4triazole 2,4,5-tri aryl imidazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: --INVALID-LINK--
-
antimicrobial activity of imidazol-2-thiol derivatives represented by% inhabitation against different microbial species. ResearchGate. Available from: --INVALID-LINK--
-
antimicrobial activity of imidazol-2-thiol derivatives represented by% inhabitation against different microbial species. ResearchGate. Available from: --INVALID-LINK--
-
Troubleshooting Strategies in GST-tagged Protein Purification. Sigma-Aldrich. Available from: --INVALID-LINK--
-
Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives. ResearchGate. Available from: --INVALID-LINK--
-
NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. Available from: --INVALID-LINK--
-
Synthesis and biological evaluation of triphenyl-imidazoles as a new class of antimicrobial agents. European Journal of Chemistry. Available from: --INVALID-LINK--
-
Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR. Available from: --INVALID-LINK--
-
IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. Available from: --INVALID-LINK--
-
Role of thiol oxidation by air in the mechanism of the self-initiated thermal thiol–ene polymerization. Polymer Chemistry. Available from: --INVALID-LINK--
-
Role of Thiol Oxidation by Air in the Mechanism of the Self-Initiated Thermal Thiol-ene Polymerization. ResearchGate. Available from: --INVALID-LINK--
-
Synthesis and biological studies of thiol derivatives containing imidazole moiety. ResearchGate. Available from: --INVALID-LINK--
-
Efficient synthesis of disulfides by air oxidation of thiols under sonication. RSC Publishing. Available from: --INVALID-LINK--
-
Air-Tolerant Direct Thiol Esterification with Carboxylic Acids Using Hydrosilane via Simple Inorganic Base Catalysis. PubMed. Available from: --INVALID-LINK--
References
- 1. jetir.org [jetir.org]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Role of thiol oxidation by air in the mechanism of the self-initiated thermal thiol–ene polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends [mdpi.com]
- 10. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Self-Emulsifying Drug Delivery Systems for Poorly Soluble Drugs [ijaresm.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. brieflands.com [brieflands.com]
- 17. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Imidazole Antifungal Agents: Evaluating 1,4,5-Triphenyl-1H-imidazole-2-thiol in the Context of Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antifungal drug discovery, the imidazole class of compounds remains a cornerstone of therapeutic intervention. Their targeted mechanism of action and broad-spectrum efficacy have cemented their role in combating a wide range of fungal pathogens. This guide provides a comprehensive comparison of a novel investigational compound, 1,4,5-triphenyl-1H-imidazole-2-thiol, with established imidazole antifungal agents such as clotrimazole, miconazole, and ketoconazole. By examining their mechanism of action, antifungal activity, and the experimental methodologies used for their evaluation, this document aims to provide a critical resource for researchers engaged in the development of new and more effective antifungal therapies.
The Central Role of Ergosterol Biosynthesis Inhibition
The primary mechanism of action for imidazole antifungal agents is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells.[1][2][3] This selective toxicity is a key feature that underpins their therapeutic value. Imidazoles exert their effect by targeting and inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[4] This enzyme is crucial for the conversion of lanosterol to ergosterol.[3][5] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, altering its fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and, at higher concentrations, cell death.[1][2]
The ergosterol biosynthesis pathway is a complex, multi-step process, and its inhibition at the level of lanosterol 14α-demethylase is a validated strategy for antifungal drug development.[3][5][6]
Visualizing the Mechanism: The Ergosterol Biosynthesis Pathway and Imidazole Action
To better understand the site of action for imidazole antifungals, the following diagram illustrates the key steps in the ergosterol biosynthesis pathway and highlights the inhibitory role of these compounds.
Caption: The Ergosterol Biosynthesis Pathway and the inhibitory action of imidazole antifungals.
Comparative Antifungal Activity: A Data-Driven Analysis
A direct comparison of the in vitro antifungal activity of this compound with established imidazole agents is challenging due to the limited publicly available data for this specific compound. However, by examining data from structurally related triphenyl-imidazole derivatives and comparing it with the well-documented minimum inhibitory concentration (MIC) values of clotrimazole, miconazole, and ketoconazole, we can infer its potential efficacy.
It is important to note that the antifungal activity of imidazole derivatives can be significantly influenced by the nature and position of substituents on the triphenyl rings and the imidazole core. Structure-activity relationship (SAR) studies have shown that the presence of electron-withdrawing groups on the phenyl rings can enhance antifungal activity.[1][2]
| Antifungal Agent | Candida albicans (MIC in µg/mL) | Aspergillus fumigatus (MIC in µg/mL) | Trichophyton rubrum (MIC in µg/mL) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Clotrimazole | 0.06 - 4 | >100 | 0.12 - 1 |
| Miconazole | 0.06 - 4 | 1 - >16 | 0.03 - 1 |
| Ketoconazole | 0.016 - 16 | 1 - >16 | 0.03 - 1 |
Note: The MIC values presented are a range compiled from various studies and can vary depending on the specific strain and testing methodology used.
While specific data for this compound is not available, studies on other triphenyl-imidazole derivatives have reported promising antifungal activity against various fungal strains, including Candida albicans.[7] The presence of the thiol group at the 2-position of the imidazole ring is a key structural feature that warrants further investigation to determine its impact on antifungal potency and spectrum of activity.
Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing
To ensure the generation of reliable and comparable data, standardized methodologies for antifungal susceptibility testing are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these assays. The following is a step-by-step protocol for the broth microdilution method, a gold standard for determining the MIC of antifungal agents.
Protocol: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27)
1. Preparation of Antifungal Stock Solution:
-
Dissolve the antifungal agent (e.g., this compound) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1600 µg/mL).
2. Preparation of Microdilution Plates:
-
Using a 96-well microtiter plate, perform serial twofold dilutions of the antifungal stock solution in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS).
-
The final concentrations should typically range from 0.03 to 16 µg/mL.
-
Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
3. Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 100 µL of the final fungal inoculum.
-
Incubate the plates at 35°C for 24-48 hours.
5. Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
-
The endpoint can be read visually or with a spectrophotometer.
Visualizing the Workflow: Antifungal Susceptibility Testing
The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Caption: Workflow for Antifungal Susceptibility Testing using the Broth Microdilution Method.
Conclusion and Future Directions
While established imidazole antifungals like clotrimazole, miconazole, and ketoconazole have a long history of clinical use and a wealth of supporting data, the emergence of antifungal resistance necessitates the continued search for novel therapeutic agents. This compound, as a member of the triphenyl-imidazole class, represents a promising scaffold for further investigation.
The lack of specific antifungal activity data for this compound highlights a critical gap in the current literature. Future research should focus on a comprehensive in vitro evaluation of this compound against a broad panel of clinically relevant fungal pathogens using standardized methodologies, such as the CLSI broth microdilution method. Such studies will be instrumental in determining its antifungal spectrum and potency relative to existing imidazole agents. Furthermore, exploration of its mechanism of action and potential for overcoming known resistance mechanisms will be crucial in assessing its therapeutic potential.
This guide serves as a foundational resource for researchers embarking on the evaluation of novel imidazole-based antifungal candidates. By adhering to rigorous experimental protocols and leveraging a deep understanding of the underlying molecular mechanisms, the scientific community can continue to advance the development of effective treatments for fungal infections.
References
- 1. Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds [jstage.jst.go.jp]
- 2. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rough sets in the analysis of the structure-activity relationships of antifungal imidazolium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. biolmolchem.com [biolmolchem.com]
- 7. japsonline.com [japsonline.com]
A Comparative Guide to the Anti-Inflammatory Activity of Triphenyl-Imidazole Derivatives
This guide provides a comprehensive comparative analysis of the anti-inflammatory properties of various triphenyl-imidazole derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental data supporting their efficacy, outlines detailed protocols for key assays, and explores the underlying mechanisms of action. Our objective is to offer an in-depth, objective resource to facilitate informed decisions in the pursuit of novel anti-inflammatory agents.
Introduction: The Promise of Triphenyl-Imidazole Scaffolds in Inflammation Research
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among these, triphenyl-imidazole derivatives have emerged as a promising class of anti-inflammatory agents.[3][4] Their therapeutic potential stems from their ability to modulate key pathways in the inflammatory cascade, notably through the inhibition of cyclooxygenase (COX) enzymes.[1] The inflammatory response, while a crucial defense mechanism, can lead to chronic and debilitating diseases when dysregulated. Consequently, the development of effective and safe anti-inflammatory drugs remains a significant endeavor in pharmaceutical research. This guide will explore the structure-activity relationships of various triphenyl-imidazole derivatives, comparing their potency and selectivity to inform future drug design and development.
Mechanism of Action: Targeting the Pro-Inflammatory Cascade
The primary anti-inflammatory mechanism of many triphenyl-imidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1] COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent mediators of pain and inflammation.[5] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these derivatives can potentially offer anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[5]
Beyond COX inhibition, some imidazole derivatives have been shown to modulate other critical inflammatory pathways, including the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][7] These cytokines play a central role in orchestrating the inflammatory response, and their inhibition represents a key therapeutic strategy. The modulation of these pathways is often linked to the inhibition of signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6]
Caption: Key inflammatory signaling pathways targeted by triphenyl-imidazole derivatives.
Comparative In Vitro and In Vivo Anti-Inflammatory Activity
The anti-inflammatory efficacy of triphenyl-imidazole derivatives has been evaluated through various in vitro and in vivo assays. The following tables summarize the reported activities of several derivatives, providing a basis for comparison.
In Vitro Cyclooxygenase (COX) Inhibition
The inhibitory activity against COX-1 and COX-2 is a critical determinant of both the efficacy and safety profile of anti-inflammatory compounds. A higher selectivity for COX-2 is generally desirable.
| Compound ID | Substitution Pattern | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| 11f | 2-(4-hydroxyphenyl)-4-(4-methylsulfonylphenyl)-5-phenyl | 11.25 | 0.15 | 75 | [1] |
| Celecoxib | Standard Drug | 24.3 | 0.06 | 405 | [1] |
| Compound 3h | 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl | - | - | - | [2][3] |
| Compound 3l | 2,4-di-(4-methoxyphenyl)-1-phenyl | - | - | - | [2][3] |
Note: A higher Selectivity Index (SI) indicates greater selectivity for COX-2 inhibition.
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of compounds. The percentage of edema inhibition is a measure of efficacy.
| Compound ID | Dose (mg/kg) | Time Point (h) | % Inhibition of Edema | Standard Drug (% Inhibition) | Reference |
| Compound 3h | 10 | 3 | 58.02 | Indomethacin (65.43) | [2][3] |
| Compound 3l | 10 | 3 | 56.17 | Indomethacin (65.43) | [2][3] |
| Compound 2h | 10 | 3 | 52.31 | Indomethacin (65.43) | [2][3] |
| Compound 2l | 10 | 3 | 49.58 | Indomethacin (65.43) | [2][3] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key assays used in the evaluation of triphenyl-imidazole derivatives.
In Vivo Carrageenan-Induced Paw Edema Assay
This protocol outlines the widely used method for assessing acute anti-inflammatory activity.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Step-by-Step Protocol:
-
Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Animals are fasted overnight with free access to water before the experiment.
-
Grouping: The rats are randomly divided into groups (n=6), including a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the triphenyl-imidazole derivatives.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally 1 hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured immediately after carrageenan injection (0 h) and at regular intervals (e.g., 1, 2, 3, and 4 h) using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory potency of the compounds against COX-1 and COX-2 enzymes.
Step-by-Step Protocol:
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Incubation: The test compounds at various concentrations are pre-incubated with the COX enzyme (either COX-1 or COX-2) in a reaction buffer containing a cofactor solution at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Structure-Activity Relationship (SAR) Insights
The accumulated data reveals several key structure-activity relationships for the anti-inflammatory activity of triphenyl-imidazole derivatives:
-
Substitution on the Phenyl Rings: The nature and position of substituents on the three phenyl rings significantly influence the anti-inflammatory potency and COX-2 selectivity. For instance, the presence of a methylsulfonyl group on one of the phenyl rings is a common feature in many selective COX-2 inhibitors.[1]
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents play a crucial role. Studies have shown that both electron-withdrawing groups (e.g., nitro) and electron-donating groups (e.g., methoxy) at specific positions can enhance anti-inflammatory activity.[2][3]
-
Lipophilicity: The overall lipophilicity of the molecule can affect its absorption, distribution, and ultimately its in vivo efficacy.
Conclusion and Future Directions
Triphenyl-imidazole derivatives represent a versatile and promising scaffold for the development of novel anti-inflammatory agents. Their primary mechanism of action through COX-2 inhibition, coupled with potential modulation of key pro-inflammatory cytokine pathways, positions them as attractive candidates for further investigation. The comparative data presented in this guide highlights the significant impact of structural modifications on their anti-inflammatory profile.
Future research should focus on:
-
Synthesizing and screening a broader range of derivatives to further elucidate the structure-activity relationships and optimize potency and selectivity.
-
Conducting more extensive in vitro profiling , including the evaluation of their effects on a wider panel of inflammatory mediators and signaling pathways.
-
Performing comprehensive in vivo studies in various models of inflammation to assess their efficacy, pharmacokinetic properties, and safety profiles.
By systematically exploring the chemical space around the triphenyl-imidazole core, the scientific community can unlock the full therapeutic potential of this promising class of compounds in the fight against inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of pyridinyl imidazole compounds on murine TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In-Vitro and In-Vivo Preclinical Evaluation of 1,4,5-Triphenyl-1H-imidazole-2-thiol as a Novel Anti-Inflammatory Agent
Introduction: The Rationale for Investigating 1,4,5-Triphenyl-1H-imidazole-2-thiol
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The triphenyl-substituted imidazole moiety, in particular, has been a focal point for the development of novel anti-inflammatory agents, with many derivatives showing promise in preclinical studies.[1] The addition of a thiol group at the 2-position of the imidazole ring introduces a key functional group known to interact with various biological targets and can modulate the compound's pharmacokinetic and pharmacodynamic profile.
This guide provides a comprehensive comparison of the in-vitro and in-vivo methodologies used to evaluate the anti-inflammatory potential of a novel derivative, this compound. We will delve into the causality behind experimental choices, present detailed protocols, and analyze representative data to illustrate the translational journey from a laboratory bench discovery to a potential therapeutic candidate.
Part 1: In-Vitro Evaluation - The Initial Litmus Test
In-vitro testing serves as the foundational screening phase in drug discovery. It allows for the rapid assessment of a compound's biological activity and mechanism of action in a controlled, isolated environment, minimizing ethical concerns and costs associated with animal studies. For a potential anti-inflammatory agent, key in-vitro assays focus on its ability to modulate inflammatory mediators.
Key In-Vitro Assay: Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. Evaluating the inhibitory activity of this compound against COX-1 and COX-2 isoforms provides critical insight into its potential efficacy and side-effect profile. Selective inhibition of COX-2 is often desirable to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2]
This protocol is based on a widely used fluorescent inhibitor screening assay.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Arachidonic acid is used as the substrate.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, the respective COX enzyme (COX-1 or COX-2), and various concentrations of the test compound or a reference standard (e.g., Celecoxib for COX-2, Ibuprofen for COX-1).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
The production of prostaglandin G2, the initial product of the COX reaction, is measured using a fluorescent probe. The fluorescence intensity is monitored over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
-
Disclaimer: The following data are hypothetical and for illustrative purposes, based on activities of similar imidazole-based compounds. Actual experimental results may vary.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 15.5 | 0.85 | 18.2 |
| Celecoxib (Standard) | >100 | 0.05 | >2000 |
| Ibuprofen (Standard) | 12.7 | 35.0 | 0.36 |
This hypothetical data suggests that this compound is a potent inhibitor of COX-2 with moderate selectivity over COX-1.
Caption: Workflow for the in-vitro COX inhibition assay.
Part 2: In-Vivo Evaluation - Assessing Efficacy in a Complex System
While in-vitro assays are invaluable for initial screening, they cannot replicate the complex physiological environment of a living organism. In-vivo testing in animal models is a critical step to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity in a whole biological system.[3]
Key In-Vivo Model: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[4] Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response, allowing for the evaluation of anti-inflammatory compounds.[5]
-
Animal Acclimatization and Grouping:
-
Male Wistar rats (180-200g) are acclimatized for at least one week.
-
Animals are fasted overnight before the experiment with free access to water.
-
Animals are randomly divided into groups (e.g., Vehicle control, Positive control, and Test compound groups).
-
-
Compound Administration:
-
The test compound (this compound) is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
The test compound is administered orally (p.o.) at different doses one hour before the carrageenan injection.
-
The positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
The vehicle control group receives only the vehicle.
-
-
Induction and Measurement of Edema:
-
One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[6]
-
-
Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
-
Disclaimer: The following data are hypothetical and for illustrative purposes.
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.51 ± 0.04 | 40.0% |
| This compound | 30 | 0.32 ± 0.03 | 62.4% |
| Indomethacin (Standard) | 10 | 0.38 ± 0.04 | 55.3% |
This hypothetical data suggests that this compound produces a dose-dependent reduction in acute inflammation, with the higher dose showing greater efficacy than the standard drug, Indomethacin.
Caption: Workflow for the in-vivo carrageenan-induced paw edema model.
Part 3: Comparative Analysis and Mechanistic Insights
The true value of preclinical testing lies in the correlation between in-vitro and in-vivo data. The in-vitro COX-2 inhibition observed for this compound provides a plausible mechanism for its in-vivo anti-inflammatory activity. The reduction of paw edema in the in-vivo model is consistent with the inhibition of prostaglandin synthesis, a key consequence of COX-2 blockade.
Bridging In-Vitro and In-Vivo
-
Mechanism to Efficacy: The in-vitro IC50 value gives an indication of potency at the molecular level. The in-vivo experiment confirms that this molecular potency translates into a physiological effect in a complex organism, where factors like absorption, metabolism, and distribution come into play.
-
Dose-Response: In-vitro dose-response curves help in selecting appropriate dose ranges for in-vivo studies, potentially reducing the number of animals required.
-
Limitations: A potent in-vitro inhibitor may fail in-vivo due to poor pharmacokinetics (e.g., low bioavailability) or rapid metabolism. Conversely, a compound with moderate in-vitro activity might be highly effective in-vivo if it concentrates in the target tissue.
Visualizing the Underlying Signaling Pathway
The anti-inflammatory effects of compounds like this compound are often mediated through the inhibition of key inflammatory signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.
References
- 1. japsonline.com [japsonline.com]
- 2. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. openaccesspub.org [openaccesspub.org]
- 4. inotiv.com [inotiv.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Cytotoxicity of Triphenyl-imidazole Derivatives
Introduction: The Therapeutic Promise of the Triphenyl-imidazole Scaffold
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds explored, the 2,4,5-triphenyl-1H-imidazole (TPI) scaffold has emerged as a "privileged structure" due to its remarkable versatility in interacting with a wide range of biological targets.[1] This electron-rich core, adorned with three phenyl rings, provides a unique three-dimensional architecture that can be readily modified to fine-tune its pharmacological properties. Consequently, TPI derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer effects.[2][3]
This guide provides a comprehensive comparison of the cytotoxic profiles of various triphenyl-imidazole derivatives, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships that govern their anticancer potency and explore the key molecular mechanisms through which they exert their cytotoxic effects. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel oncology therapeutics.
Comparative Cytotoxicity of Triphenyl-imidazole Derivatives
The anticancer potential of triphenyl-imidazole derivatives has been evaluated against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the IC50 values of representative triphenyl-imidazole derivatives, highlighting the influence of various substituents on their cytotoxic activity.
| Compound ID | R1 Substituent (at C2-phenyl) | R2 Substituent (at C4,C5-phenyl) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | H | A549 (Lung) | >100 | [4] |
| 8h | 4-Cl | H | A549 (Lung) | >100 (29% inhibition at 20µM) | [4] |
| 4d | 2-OCH3, 4-OH | H | A549 (Lung) | >20 (48.18% inhibition at 20µM) | [4] |
| 11j | 3-NO2 | H | A549 (Lung) | >20 (45.16% inhibition at 20µM) | [4] |
| 6f | 4-OH, 3-OCH3, 2-I | H | A549 (Lung) | 15 | [4][5] |
| 4a | H | H | MDA-MB-231 (Breast) | Significant IC50 | [6] |
| Compound 5 | 4-OCH3 (on N-1 benzylideneamino) | 4-OCH3 | MCF-7 (Breast) | <5 | [7] |
| Compound 5 | 4-OCH3 (on N-1 benzylideneamino) | 4-OCH3 | HepG2 (Liver) | <5 | [7] |
| Compound 5 | 4-OCH3 (on N-1 benzylideneamino) | 4-OCH3 | HCT-116 (Colon) | <5 | [7] |
Analysis of Structure-Activity Relationships (SAR):
The data presented in the table reveals critical structure-activity relationships that govern the cytotoxicity of triphenyl-imidazole derivatives:
-
Substitution at the C2-Phenyl Ring is Crucial: The unsubstituted parent compound 1a and the 4-chloro substituted derivative 8h exhibit weak to no activity against the A549 lung cancer cell line.[4] This suggests that simple halogenation at this position is insufficient to confer potent cytotoxicity.
-
Electron-Donating and Withdrawing Groups Modulate Activity: The presence of a methoxy and hydroxyl group (4d ) or a nitro group (11j ) leads to moderate activity.[4] However, the most potent compound in this series, 6f , features a combination of electron-donating (hydroxyl, methoxy) and a bulky, electron-withdrawing iodine group.[4] This highlights that a delicate balance of electronic and steric factors is necessary for optimal potency. The presence of the heteroatom nitrogen, along with phenolic -OH, -I, and -OCH3 groups in compound 6f , is suggested to contribute to its predominant growth inhibition.[4]
-
N-1 Substitution Offers a Vector for Potency Enhancement: As evidenced by the high potency of Compound 5 , modification at the N-1 position of the imidazole ring can lead to a significant increase in cytotoxic activity across multiple cancer cell lines.[7]
Experimental Protocols: Assessing Cytotoxicity
The in vitro cytotoxicity of triphenyl-imidazole derivatives is predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and widely used method to measure cell metabolic activity, which serves as an indicator of cell viability.
Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for determining the cytotoxicity of triphenyl-imidazole derivatives using the MTT assay.
Detailed Step-by-Step Methodology for the MTT Assay
I. Cell Culture and Maintenance:
-
Cell Line Propagation: Human cancer cell lines (e.g., A549, MCF-7, HCT-116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.
II. MTT Assay Protocol:
-
Cell Seeding: Harvest cells and seed them into a 96-well microtiter plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium.
-
Cell Adhesion: Incubate the plate for 24 hours to allow the cells to attach to the bottom of the wells.
-
Compound Treatment: Prepare serial dilutions of the triphenyl-imidazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanistic Insights into Cytotoxicity
The cytotoxic effects of triphenyl-imidazole derivatives are often attributed to their ability to disrupt key cellular processes, leading to cell cycle arrest and apoptosis. Two prominent mechanisms of action have been identified for this class of compounds: inhibition of tubulin polymerization and modulation of the p53-MDM2 signaling pathway.
Inhibition of Tubulin Polymerization and G2/M Phase Arrest
A significant number of anticancer agents exert their effects by targeting the microtubule network, which is essential for the formation of the mitotic spindle during cell division. Some triphenyl-imidazole derivatives have been shown to act as tubulin polymerization inhibitors.[6][8] By binding to tubulin, they prevent the formation of microtubules, leading to a cascade of events that culminates in cell death.
The disruption of microtubule dynamics activates the spindle assembly checkpoint, which halts the cell cycle at the G2/M phase to prevent improper chromosome segregation.[9][10] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway.
The signaling pathway leading to G2/M arrest often involves the modulation of key regulatory proteins:
-
ATM/Chk2 Pathway: DNA damage or mitotic stress can activate the ATM (Ataxia-Telangiectasia Mutated) and Chk2 (Checkpoint Kinase 2) signaling cascade.[9]
-
Cdc25C Phosphorylation: Activated Chk2 phosphorylates and inactivates the Cdc25C phosphatase.[9]
-
CDK1/Cyclin B1 Inactivation: Inactivated Cdc25C is unable to dephosphorylate and activate the CDK1/Cyclin B1 complex, which is the master regulator of entry into mitosis. The resulting inhibition of the CDK1/Cyclin B1 complex leads to cell cycle arrest at the G2/M transition.[9][10]
Caption: Signaling pathway illustrating G2/M phase arrest induced by tubulin-targeting triphenyl-imidazole derivatives.
Modulation of the p53-MDM2 Signaling Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[11] The activity of p53 is tightly regulated by its negative regulator, MDM2, which promotes the degradation of p53. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53's tumor-suppressive functions.
Some triphenyl-imidazole and structurally related imidazoline derivatives have been designed as inhibitors of the p53-MDM2 interaction.[11][12][13] By binding to the p53-binding pocket of MDM2, these compounds prevent the interaction between the two proteins, leading to the stabilization and activation of p53. Activated p53 can then induce the transcription of its target genes, resulting in cell cycle arrest and apoptosis.
References
- 1. jetir.org [jetir.org]
- 2. ijfmr.com [ijfmr.com]
- 3. asianpubs.org [asianpubs.org]
- 4. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
- 10. Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,4,5-Trisubstituted Imidazole-Based p53-MDM2/MDMX Antagonists with Aliphatic Linkers for Conjugation with Biological Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2,4,5-Tris(alkoxyaryl)imidazoline derivatives as potent scaffold for novel p53-MDM2 interaction inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Synthesis and Characterization of 1,4,5-Triphenyl-1H-imidazole-2-thiol and its Precursors
This guide provides an in-depth spectroscopic comparison of 1,4,5-triphenyl-1H-imidazole-2-thiol and its synthetic precursors, benzoin and phenyl isothiocyanate. It is designed for researchers, chemists, and drug development professionals who rely on precise analytical techniques for reaction monitoring and structural elucidation. By examining the distinct spectral signatures in Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, this document serves as a practical reference for confirming the successful transformation of reactants into the final imidazole-2-thione product.
The imidazole core is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals.[1] Specifically, imidazole-2-thiones (or their tautomeric thiol form) are valued for their diverse biological activities and as versatile intermediates in organic synthesis.[2] The synthesis of this compound represents a classic cyclocondensation reaction, where the spectroscopic changes observed provide a definitive narrative of the chemical transformation.
Synthetic Pathway: From Precursors to Product
The formation of this compound is achieved through the condensation of benzoin with phenyl isothiocyanate. This reaction is predicated on the nucleophilic attack of the amine (formed in situ from ammonia) on the carbonyl carbon of benzoin, followed by cyclization involving the isothiocyanate group. The causality is clear: the functional groups of the precursors are consumed to form the stable, aromatic imidazole ring.
Caption: Reaction scheme for the synthesis of the target compound.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on established methods for imidazole synthesis.[3][4]
-
Reactant Dissolution: In a round-bottom flask, dissolve benzoin (1 equivalent) and phenyl isothiocyanate (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Ammonia Source: Add ammonium acetate (a source of ammonia in situ) in excess (e.g., 5-10 equivalents).
-
Reaction: Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Spectroscopic Analysis
-
FT-IR Spectroscopy: Spectra were acquired using a KBr pellet method on an FT-IR spectrometer over a range of 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy: Spectra were recorded in a quartz cuvette using a UV-Vis spectrophotometer, with ethanol or acetonitrile as the solvent.[5]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were obtained on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm).
Spectroscopic Comparison: A Tale of Three Molecules
The transformation from precursors to the product is unequivocally demonstrated by the appearance and disappearance of key signals across different spectroscopic techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is highly effective for tracking the changes in functional groups. The conversion is confirmed by the loss of the benzoin carbonyl and hydroxyl groups and the phenyl isothiocyanate N=C=S group, and the emergence of characteristic thione (C=S) and N-H vibrations.[6]
| Compound | Key Vibrational Frequency (cm⁻¹) | Functional Group Assignment |
| Benzoin | ~3400 (broad) | O-H stretch (hydroxyl)[7] |
| ~1680 | C=O stretch (ketone)[7][8] | |
| Phenyl Isothiocyanate | ~2100 (strong, sharp) | -N=C=S asymmetric stretch (isothiocyanate)[9][10] |
| This compound | ~3300-3400 | N-H stretch (imidazole)[6] |
| ~1250-1020 | C=S stretch (thione)[1][6] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals changes in the electronic conjugation of the molecules. The formation of the extended, aromatic imidazole system in the product results in a significant shift of the absorption maximum to a longer wavelength (a bathochromic shift) compared to the precursors.
| Compound | λmax (nm) | Electronic Transition Assignment |
| Benzoin | ~247 | π → π* transitions of the phenyl rings and n → π* of the carbonyl group[11][12][13] |
| Phenyl Isothiocyanate | ~270-320 | π → π* transitions of the conjugated phenyl-isothiocyanate system[9][14] |
| This compound | > 300 | Extended π → π* transitions within the larger, more conjugated triphenyl-imidazole system |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, confirming the precise atomic connectivity of the final product.
¹H NMR Spectroscopy:
The most telling changes in the ¹H NMR spectrum are the disappearance of the unique methine (-CH) and hydroxyl (-OH) protons of benzoin and the appearance of a new, exchangeable N-H proton signal for the imidazole-2-thiol.
| Compound | Chemical Shift (δ, ppm) | Proton Assignment |
| Benzoin (in DMSO-d₆) | ~7.2-8.1 | Aromatic protons (10H)[15] |
| ~6.1 | -CH- (methine proton, 1H)[15] | |
| ~6.0 | -OH (hydroxyl proton, 1H)[15] | |
| Phenyl Isothiocyanate (in CDCl₃) | ~7.1-7.4 | Aromatic protons (5H)[16] |
| This compound | ~12-13 (broad) | N-H (thiol/thione proton, 1H) |
| ~7.0-7.6 | Complex multiplet, Aromatic protons (15H)[17] |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides definitive proof of the new carbon skeleton. The disappearance of the benzoin carbonyl carbon and the isothiocyanate carbon, coupled with the appearance of a new C=S carbon signal, confirms the cyclization.
| Compound | Chemical Shift (δ, ppm) | Carbon Assignment |
| Benzoin | ~200 | C=O (ketone) |
| ~75 | -CH(OH)- | |
| Phenyl Isothiocyanate (in CDCl₃) | ~135 | -N=C=S (isothiocyanate)[18] |
| ~125-131 | Aromatic carbons[18] | |
| This compound | ~160-180 | C=S (thione)[6][19] |
| ~125-145 | Aromatic and Imidazole ring carbons (C4, C5)[17] |
Analytical Workflow Validation
The described protocols constitute a self-validating system. The successful synthesis is confirmed only when the spectroscopic data for the final product shows the complete disappearance of key precursor signals and the concurrent appearance of the expected product signals.
Caption: Workflow for synthesis, analysis, and structural validation.
Conclusion
The spectroscopic comparison of this compound with its precursors, benzoin and phenyl isothiocyanate, provides a clear and definitive method for reaction monitoring and product verification. The key transformations—the disappearance of the hydroxyl, carbonyl, and isothiocyanate signals and the emergence of the N-H and thione signals—are readily identified using a combination of FT-IR, UV-Vis, and NMR spectroscopy. This multi-faceted analytical approach ensures high confidence in the structural assignment of the final product, a critical requirement for all chemical research and development endeavors.
References
- 1. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New 2, 4, 5-Triphenyl Imidazole Derivatives Derived from Benzoin and Studying their Biological Activity | Journal of Global Pharma Technology [jgpt.co.in]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzoin(579-44-2) IR Spectrum [m.chemicalbook.com]
- 9. chemicalpapers.com [chemicalpapers.com]
- 10. Phenyl isothiocyanate(103-72-0) IR Spectrum [m.chemicalbook.com]
- 11. Benzoin | C14H12O2 | CID 8400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. UV-Vis Spectrum of Benzoin | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. Benzene, isothiocyanato- [webbook.nist.gov]
- 15. Benzoin(579-44-2) 1H NMR spectrum [chemicalbook.com]
- 16. Phenyl isothiocyanate(103-72-0) 1H NMR spectrum [chemicalbook.com]
- 17. rsc.org [rsc.org]
- 18. Phenyl Isothiocyanate | C7H5NS | CID 7673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Thiol Group's Impact on Triphenyl-Imidazole Activity: A Comparative Guide for Researchers
For researchers and professionals in drug development, the strategic modification of core chemical scaffolds is a cornerstone of optimizing therapeutic efficacy. The triphenyl-imidazole framework, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] A key functionalization of this scaffold is the introduction of a thiol (-SH) group, a modification that can dramatically alter the compound's biological profile. This guide provides an in-depth comparison of triphenyl-imidazole and its thiol-substituted counterpart, 1,4,5-triphenyl-1H-imidazole-2-thiol, offering experimental data, mechanistic insights, and detailed protocols to inform future research and development.
Unveiling the Thiol's Influence: A Head-to-Head Comparison
While direct comparative studies testing triphenyl-imidazole and its 2-thiol derivative in the same assays are limited, a survey of existing literature allows for a compelling juxtaposition of their activities. The introduction of a thiol group at the C2 position of the imidazole ring is consistently associated with an enhancement of biological effects.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)
The anti-inflammatory potential of imidazole derivatives is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[2][3] While data for a direct comparison is scarce, studies on related imidazole-2-thiol derivatives suggest a significant enhancement in COX inhibitory activity.
Table 1: Comparative Anti-inflammatory and Anticancer Data
| Compound | Biological Activity | Assay | Key Findings | Reference |
| 2,4,5-Triphenyl-imidazole Derivatives | Anti-inflammatory | Carrageenan-induced rat paw edema | Moderate to good activity, with some derivatives showing higher efficacy than indomethacin.[4] | ,[4] |
| Imidazole-2-thione Derivatives | Anticancer (Breast Cancer) | MTT Assay (MCF-7 cells) | Potent cytotoxic activity with IC50 values as low as 2.65 µM.[5] | [5] |
| 2,4,5-Triphenyl-imidazole | Anticancer (Lung Cancer) | MTT Assay (A549 cells) | No significant inhibition of cancer cell line growth observed in one study.[2] | [2] |
| Substituted Triphenyl-imidazole | Anticancer (Lung Cancer) | MTT Assay (A549 cells) | IC50 of 15 µM for a substituted derivative (2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol).[2] | [2] |
It is important to note that the anticancer data presented is for different cell lines and derivatives, highlighting the need for direct comparative studies. However, the potent activity of the imidazole-2-thione derivative against breast cancer cells, contrasted with the lack of activity of the parent triphenyl-imidazole in one study, strongly suggests a significant contribution from the thiol group.
The Thiol Advantage: Mechanistic Insights
The enhanced activity of thiol-substituted triphenyl-imidazoles can be attributed to several key properties of the sulfhydryl group.
-
Enhanced Receptor Binding: The thiol group can act as a hydrogen bond donor and acceptor, as well as a nucleophile, allowing for stronger and more specific interactions with biological targets such as enzyme active sites.[5] Molecular docking studies on related imidazole derivatives have shown that the thiol or methylsulfonyl group (an oxidized form) can form crucial hydrogen bonds with key amino acid residues, such as Arg513 in the COX-2 active site, contributing to potent inhibition.[6]
-
Antioxidant Properties: Thiols are known radical scavengers. By neutralizing reactive oxygen species (ROS), they can mitigate oxidative stress, a key contributor to inflammation and cellular damage in various diseases. The antioxidant capacity of triphenyl-imidazole derivatives can be evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
-
Metal Chelation: The "soft" nature of the sulfur atom in the thiol group allows for the chelation of metal ions, which can be crucial for inhibiting metalloenzymes or reducing metal-induced oxidative stress.
-
Metabolic Stability and Pharmacokinetics: The introduction of a polar thiol group can alter the compound's solubility, membrane permeability, and metabolic profile, potentially leading to improved pharmacokinetic properties.
Below is a diagram illustrating the potential mechanisms by which the thiol group can enhance the biological activity of triphenyl-imidazole.
Caption: Potential mechanisms of thiol-mediated activity enhancement.
Experimental Protocols
To facilitate further research, detailed protocols for the synthesis of the parent triphenyl-imidazole scaffold and a key biological assay are provided below.
Synthesis of 2,4,5-Triphenyl-1H-imidazole
This protocol is based on the well-established Radziszewski synthesis.[7]
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol (for recrystallization)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzil (e.g., 25 mmol), benzaldehyde (e.g., 25 mmol), and ammonium acetate (e.g., 130 mmol) in 100 mL of glacial acetic acid.
-
Heat the mixture to reflux in an oil bath with continuous stirring for 1-3 hours.[4][8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of cold water to precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Neutralize the filtrate with ammonium hydroxide to obtain a second crop of the product, if necessary.
-
Combine the crude product and recrystallize from aqueous ethanol to yield pure 2,4,5-triphenyl-1H-imidazole.
The following diagram outlines the workflow for the synthesis of 2,4,5-triphenyl-1H-imidazole.
Caption: Workflow for the synthesis of 2,4,5-triphenyl-1H-imidazole.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This colorimetric assay is a standard method for evaluating the inhibitory potential of compounds against COX-1 and COX-2.
Materials:
-
Ovine COX-1 and COX-2 enzymes
-
Colorimetric COX (ovine) Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Item No. 760111)
-
Test compounds (dissolved in DMSO)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
96-well microplate reader
Procedure:
-
Prepare the assay buffer and enzyme solutions according to the kit manufacturer's instructions.
-
In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., celecoxib).
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid and TMPD solution to each well.
-
Immediately read the absorbance at 590 nm using a microplate reader at multiple time points to monitor the appearance of oxidized TMPD.
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Future Directions
The enhanced biological activity observed in thiol-substituted triphenyl-imidazoles warrants further investigation. Direct, head-to-head comparative studies are crucial to quantify the precise impact of the thiol group on various biological targets. Further research should focus on:
-
Synthesis and direct comparative evaluation of 2,4,5-triphenyl-1H-imidazole and this compound in a panel of anticancer, anti-inflammatory, and antimicrobial assays.
-
Detailed mechanistic studies , including enzyme kinetics and molecular docking, to elucidate the specific interactions of the thiol group with biological targets.
-
Exploration of structure-activity relationships (SAR) by synthesizing and testing a library of thiol-containing triphenyl-imidazole derivatives with varied substitution patterns on the phenyl rings.
By systematically exploring the influence of the thiol group, researchers can unlock the full therapeutic potential of the versatile triphenyl-imidazole scaffold.
References
- 1. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
A Senior Application Scientist's Guide to Imidazole Synthesis: Benchmarking Traditional Protocols Against Modern Methodologies
The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antifungal agents, antihistamines, and anticancer drugs.[1][2] Its prevalence has driven the continuous evolution of synthetic methodologies aimed at its efficient and versatile construction. This guide provides an in-depth comparison of traditional imidazole synthesis protocols with modern, innovative techniques. We will delve into the mechanistic underpinnings of these methods, present detailed, field-tested experimental protocols, and offer a clear, data-driven benchmark of their respective performances.
The Enduring Legacy of Traditional Imidazole Synthesis
For over a century, classical methods have been the bedrock of imidazole synthesis. These multi-component reactions, while foundational, often come with limitations such as harsh reaction conditions, long reaction times, and modest yields.[3][4]
The Debus-Radziszewski Synthesis
First reported by Heinrich Debus in 1858, this method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5][6] It remains a viable route for producing polysubstituted imidazoles.[7] The reaction is believed to proceed through the formation of a diimine intermediate from the dicarbonyl compound and ammonia, which then condenses with the aldehyde.[5][8]
Diagram: Debus-Radziszewski Synthesis Workflow
References
- 1. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 2. nbinno.com [nbinno.com]
- 3. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 4. jetir.org [jetir.org]
- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Recent Achievement in the Synthesis of Imidazoles | Bentham Science [eurekaselect.com]
- 8. scribd.com [scribd.com]
A Researcher's Guide to Comparing Anti-inflammatory Potency: A Focus on Phenylbutazone and Diclofenac as Benchmarks
For drug development professionals and researchers in inflammation, the rigorous evaluation of a novel compound's anti-inflammatory potency is paramount. This guide provides an in-depth framework for comparing the efficacy of new chemical entities against two historically significant nonsteroidal anti-inflammatory drugs (NSAIDs): phenylbutazone and diclofenac. We will move beyond a simple listing of facts to explore the causality behind experimental design, ensuring a self-validating approach to potency assessment.
The Mechanistic Foundation: Cyclooxygenase Inhibition
The primary therapeutic action of most NSAIDs, including phenylbutazone and diclofenac, is the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4] These enzymes are crucial for converting arachidonic acid into pro-inflammatory mediators like prostaglandins.[1][5] Understanding the two main isoforms is critical for interpreting a compound's activity and potential side-effect profile:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for "housekeeping" functions, such as protecting the gastrointestinal mucosa and maintaining renal blood flow.[2][5] Inhibition of COX-1 is often associated with the gastrointestinal side effects of NSAIDs.[1]
-
COX-2: This isoform is typically undetectable in most tissues but is induced during inflammatory, degenerative, and neoplastic processes.[6] Its upregulation at sites of inflammation makes it a key target for anti-inflammatory therapies.[3][5]
Phenylbutazone is a non-selective NSAID, meaning it inhibits both COX-1 and COX-2.[1][2][7] This non-selectivity contributes to its potent anti-inflammatory effects but also to a higher incidence of adverse effects, which has curtailed its use in humans.[1][7]
Diclofenac also inhibits both COX enzymes but shows a preferential, albeit modest, selectivity for COX-2.[][9][10] It is considered one of the most potent NSAIDs in broad use.[9] Some evidence also suggests diclofenac may have additional mechanisms of action, such as inhibiting the lipoxygenase pathway or phospholipase A2, which may contribute to its high potency.[9][11]
Signaling Pathway: The Arachidonic Acid Cascade
The following diagram illustrates the central role of COX enzymes in the synthesis of prostaglandins from membrane phospholipids, the primary target for NSAID intervention.
Caption: General mechanism of action of NSAIDs via the COX pathway.
Part 1: In Vitro Potency Assessment - The COX Inhibition Assay
The foundational step in characterizing a new anti-inflammatory compound is to determine its direct inhibitory effect on the target enzymes. The COX inhibition assay provides quantitative data on potency (IC50) and selectivity.[5][6]
Experimental Protocol: Colorimetric COX Inhibitor Screening Assay
This protocol is designed to measure the peroxidase component of COX enzymes, which is a reliable proxy for overall enzyme activity. The appearance of an oxidized colorimetric probe is monitored to determine the rate of reaction.[12][13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or recombinant human COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a colorimetric probe
-
Arachidonic Acid (substrate)
-
Test Compound, Phenylbutazone, and Diclofenac dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590-611 nm
Methodology:
-
Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, and enzymes as per manufacturer guidelines. The final Assay Buffer should be used for all dilutions to maintain consistent pH and ionic strength, which are critical for enzyme kinetics.
-
Plate Setup: Designate wells for 1) Background (no enzyme), 2) 100% Initial Activity (enzyme + DMSO vehicle), and 3) Inhibitor wells (enzyme + test compound at various concentrations). Run all conditions in triplicate for statistical validity.
-
Reaction Incubation:
-
To all wells except the background, add 150 µL of Assay Buffer and 10 µL of Heme. Heme is a necessary cofactor for the peroxidase activity of COX enzymes.
-
Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to the "100% Initial Activity" and "Inhibitor" wells.
-
Add 10 µL of the test compound (at varying dilutions), reference drug, or DMSO vehicle to the appropriate wells. Pre-incubate the plate at 37°C for 10 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of arachidonic acid to all wells.
-
Immediately begin monitoring the change in absorbance at 590 nm in a kinetic mode for 5-10 minutes. The rate of color change (slope of the linear portion of the curve) is proportional to the peroxidase activity.
-
-
Data Analysis:
-
Subtract the background rate from all other measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% Initial Activity (DMSO control).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.
-
Calculate the COX-2 Selectivity Index as the ratio of IC50 (COX-1) / IC50 (COX-2).
-
Workflow: In Vitro COX Inhibition Assay
Caption: Workflow for determining COX-1/COX-2 IC50 values.
Comparative Data: COX Inhibition (Hypothetical Data)
The table below presents hypothetical, yet realistic, data for a novel "Compound X" compared to phenylbutazone and diclofenac. Higher COX-2 Selectivity Index values indicate greater selectivity for the target COX-2 enzyme.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| Compound X | 25.5 | 0.85 | 30.0 |
| Phenylbutazone | 15.0 | 25.0 | 0.6 |
| Diclofenac | 0.076 | 0.026 | 2.9[14] |
Note: IC50 values can vary significantly based on the specific assay conditions and enzyme source used.[15]
Part 2: In Vivo Efficacy - The Carrageenan-Induced Paw Edema Model
While in vitro assays are essential for determining mechanism and potency, they cannot replicate the complex biological environment of a living organism.[16] In vivo models are therefore critical for assessing the true anti-inflammatory efficacy of a compound. The carrageenan-induced paw edema model is a robust, reproducible, and widely accepted standard for evaluating acute inflammation.[17][18][19][20]
The injection of carrageenan, a polysaccharide, into a rodent's paw elicits a biphasic acute inflammatory response.[17]
-
Early Phase (0-2.5 hours): Characterized by the release of histamine, serotonin, and bradykinin.
-
Late Phase (2.5-6 hours): Dominated by the production of prostaglandins, mediated primarily by the upregulation of COX-2.[17] This phase is particularly sensitive to inhibition by NSAIDs.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory efficacy of a test compound by measuring its ability to inhibit paw edema induced by carrageenan.
Materials:
-
Male Wistar rats (150-200g)
-
Lambda Carrageenan (1% w/v suspension in sterile 0.9% saline)
-
Test Compound (Compound X), Phenylbutazone, and Diclofenac
-
Appropriate vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Methodology:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to minimize stress-induced variability.[20] Provide free access to food and water. Fast animals overnight before dosing.
-
Group Allocation: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Diclofenac 10 mg/kg), and Test Compound groups at various doses.
-
Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the V0 (time zero) reading.
-
Drug Administration: Administer the test compounds, reference drugs, or vehicle via oral gavage. The volume is typically 1 mL/100g body weight. This is done 60 minutes before the carrageenan injection to allow for drug absorption and distribution.
-
Induction of Inflammation: At time t=0 (60 minutes post-drug administration), inject 0.1 mL of the 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The plethysmometer works by measuring the volume of water displaced by the paw, providing a precise and reproducible measurement of edema.
-
Data Analysis:
-
Calculate the change in paw volume (edema) for each animal at each time point: Edema = Vt - V0.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Workflow: Carrageenan-Induced Paw Edema Model
Caption: Carrageenan-Induced Paw Edema Workflow.
Comparative Data: Inhibition of Paw Edema (Hypothetical Data)
This table shows the potential efficacy of Compound X against the benchmarks in the late, prostaglandin-mediated phase of inflammation.
| Treatment Group (Oral Dose) | % Inhibition of Edema at 3 hours | % Inhibition of Edema at 5 hours |
| Compound X (10 mg/kg) | 65.2% | 58.9% |
| Phenylbutazone (100 mg/kg) | 68.5% | 62.1% |
| Diclofenac (10 mg/kg) | 70.8% | 64.5% |
Synthesizing the Evidence: A Comparative Discussion
The ultimate goal is to build a cohesive picture of a compound's anti-inflammatory profile.
-
Potency and Selectivity: The in vitro data for our hypothetical Compound X (IC50 = 0.85 µM) suggests high potency against COX-2, comparable to diclofenac (IC50 = 0.026 µM) and significantly more potent than phenylbutazone (IC50 = 25.0 µM). Critically, its high selectivity index (30.0) indicates a much-reduced affinity for the COX-1 isoform compared to both diclofenac (2.9) and the non-selective phenylbutazone (0.6).[14] This profile is theoretically desirable, as it suggests a lower potential for COX-1-mediated gastrointestinal side effects.[5]
-
In Vivo Efficacy: The in vivo results from the paw edema model validate the anti-inflammatory activity of Compound X. At a 10 mg/kg dose, it demonstrates efficacy comparable to that of diclofenac at the same dose and phenylbutazone at a much higher dose. This indicates strong performance in a complex physiological setting where factors like absorption, distribution, metabolism, and excretion (ADME) play a crucial role.
This structured, multi-modal approach, grounding mechanistic data from in vitro assays with functional outcomes from in vivo models, provides the robust, evidence-based foundation required for advancing a novel anti-inflammatory candidate in the drug development pipeline.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 3. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 4. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 9. Diclofenac - Wikipedia [en.wikipedia.org]
- 10. droracle.ai [droracle.ai]
- 11. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 14. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. journalajrb.com [journalajrb.com]
- 17. benchchem.com [benchchem.com]
- 18. inotiv.com [inotiv.com]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. nbinno.com [nbinno.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1,4,5-triphenyl-1H-imidazole-2-thiol
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of specialized chemical reagents are a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1,4,5-triphenyl-1H-imidazole-2-thiol, grounded in established safety principles and regulatory compliance. The core directive is unambiguous: this compound and its associated waste must be managed as hazardous chemical waste through professional channels.
Hazard Assessment and Chemical Profile: Understanding the "Why"
Before outlining disposal procedures, it is essential to understand the inherent characteristics of this compound that mandate its classification as hazardous waste. Its structure, containing a sulfur-bearing thiol group and multiple aromatic rings, informs the necessary precautions.
A summary of its hazard profile is presented below:
| Property | Description | Source |
| Physical State | Off-white powder/solid. | [1] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Signal Word | Warning | [2] |
| Incompatibilities | Strong oxidizing agents. | [1][2] |
| Hazardous Decomposition | Combustion produces toxic oxides of Carbon (CO, CO₂), Nitrogen (NOx), and Sulfur (SOx). | [2] |
The presence of sulfur is a key consideration. Improper disposal of sulfur-containing organic compounds can lead to the acidification of soil and groundwater, posing a significant environmental risk.[3] Therefore, under no circumstances should this chemical be discarded in regular trash or washed down the drain.
Figure 1: Rationale for hazardous waste classification.
The Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for disposing of this compound is to collect it, along with any contaminated materials, in a properly labeled hazardous waste container for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste contractor.[2][4]
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in any capacity, ensure you are wearing the appropriate PPE to mitigate exposure risks identified in the safety data sheet.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Eye Protection: Chemical safety goggles.[2]
-
Skin and Body Protection: A lab coat is mandatory. Ensure skin is not exposed.
Step 2: Segregate the Waste Stream
Chemical waste must be carefully segregated to prevent dangerous reactions.[5]
-
Classification: this compound is a non-halogenated solid organic chemical waste .
-
Action: Designate a specific waste container for this category. Do not mix with liquid waste, halogenated solvents, or reactive chemicals.[6]
Step 3: Prepare and Label the Hazardous Waste Container
Proper containment and labeling are legally mandated and essential for the safety of all personnel.[7]
-
Container Selection: Use a container made of a compatible material (e.g., HDPE - high-density polyethylene) with a secure, tightly-fitting lid. The container must be in good condition, free from cracks or leaks.[7]
-
Labeling: Affix a "HAZARDOUS WASTE" label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste".[7]
-
The full, unabbreviated chemical name: "this compound".
-
The approximate concentration or quantity of the waste.
-
The date when waste was first added (accumulation start date).
-
The name of the principal investigator and laboratory location.
-
Step 4: Accumulate Waste Safely
-
Solid Waste: Place excess or expired this compound directly into the labeled solid waste container.
-
Contaminated Materials: Any items that have come into direct contact with the compound, such as weighing paper, contaminated gloves, or pipette tips, must also be placed in the same designated solid waste container.
-
Storage: Keep the waste container closed at all times except when adding waste.[5][7] Store it in a designated satellite accumulation area within your lab, away from ignition sources and incompatible materials.
Step 5: Disposal of Empty Containers
Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.
-
Triple Rinsing: The standard procedure is to triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[5]
-
Rinseate Collection: The first rinseate is considered acutely hazardous and must be collected as liquid hazardous waste.[8] Subsequent rinseates can typically be collected in the same hazardous liquid waste container.
-
Final Disposal: After triple rinsing, the container can often be disposed of in regular laboratory glass or plastic recycling, but you must first deface or remove the original label. Consult your institutional policy.
Disposal Workflow and Emergency Spill Procedures
The decision-making process for handling any waste related to this compound is straightforward: it must be routed through the hazardous waste stream.
Figure 2: Disposal workflow for all waste streams.
Emergency Procedures for Small Spills
In the event of a small spill, adhere to the following procedure:
-
Ensure Safety: Alert others in the area. Ensure the area is well-ventilated.[2]
-
Wear PPE: Don the appropriate PPE as described in Step 1.
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material like vermiculite or sand. Do not use combustible materials like paper towels without a subsequent absorbent.
-
Collect Waste: Carefully sweep or vacuum the absorbed material and place it into your labeled hazardous waste container.[2]
-
Clean Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Inform your lab supervisor and EH&S department, following your institution's specific reporting protocol.
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of our scientific community.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. open.alberta.ca [open.alberta.ca]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. benchchem.com [benchchem.com]
Navigating the Safe Handling of 1,4,5-triphenyl-1H-imidazole-2-thiol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, in-depth procedural information for the safe management of 1,4,5-triphenyl-1H-imidazole-2-thiol (CAS No. 2349-59-9)[1][2][3], a heterocyclic compound with potential applications in medicinal chemistry. By integrating established safety protocols for related chemical structures, this document aims to be your trusted resource for minimizing risk and ensuring operational excellence.
Understanding the Hazard Landscape
A closely related compound, 1-(4-Nitrophenyl)-1H-imidazole-2-thiol, is known to cause skin irritation, serious eye irritation, and respiratory irritation[4]. Therefore, it is prudent to assume that this compound presents similar hazards.
Furthermore, the presence of three phenyl groups suggests that the toxicological profile of triphenyl compounds should be considered. For instance, Triphenyl Phosphate has an established occupational exposure limit (OEL) of 3 mg/m³ over an 8-hour workday, as recommended by OSHA, NIOSH, and ACGIH[5][6][7][8]. High or repeated exposure to some triphenyl compounds may lead to systemic effects, including potential damage to the liver, kidneys, and nervous system[5].
The thiol group imparts a characteristic, often unpleasant, odor and necessitates specific handling procedures to prevent the release of malodorous vapors.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Laboratory coat | N95 respirator (if not in a fume hood) |
| Solution Preparation and Transfers | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Work within a certified chemical fume hood |
| Reaction Work-up and Purification | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Work within a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant coveralls | Air-purifying respirator with organic vapor/particulate cartridges |
Justification for PPE Selection:
-
Eye and Face Protection: Given the potential for eye irritation, chemical splash goggles are the minimum requirement when handling solutions. A face shield provides an additional layer of protection against splashes during larger-scale operations.
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals for incidental contact. For prolonged handling or when working with solutions, heavy-duty nitrile or butyl rubber gloves are recommended due to their superior resistance to aromatic and sulfur-containing compounds. Always inspect gloves for any signs of degradation before and during use.
-
Body Protection: A standard laboratory coat is sufficient for handling small quantities of the solid. When working with solutions or larger quantities, a chemical-resistant apron or coveralls should be worn to protect against spills.
-
Respiratory Protection: Due to the potential for respiratory irritation and the characteristic odor of thiols, all handling of this compound should ideally be conducted within a certified chemical fume hood. If a fume hood is not available for weighing small quantities of the solid, a NIOSH-approved N95 particulate respirator should be worn. For spill cleanup or in situations with inadequate ventilation, an air-purifying respirator with organic vapor and particulate cartridges is necessary.
Operational Protocols: A Step-by-Step Approach to Safety
The following workflow diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Figure 1. Workflow for the safe handling of this compound.
Step 1: Preparation
-
Don Appropriate PPE: Before entering the laboratory, put on the required PPE as outlined in the table above.
-
Prepare the Work Area: Ensure a certified chemical fume hood is operational. Designate a specific area within the fume hood for handling the compound. Prepare labeled waste containers for solid and liquid chemical waste.
Step 2: Handling
-
Weighing the Solid:
-
Perform all weighing operations within the fume hood or in a balance enclosure with exhaust ventilation.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Handle the solid with a spatula; avoid creating dust.
-
-
Solution Preparation:
-
Slowly add the solid to the solvent in a flask or beaker within the fume hood.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
-
Reaction and Work-up:
-
Conduct all reactions in a closed system or under a positive pressure of inert gas if the reaction is air-sensitive.
-
Perform all liquid transfers, extractions, and purifications within the fume hood.
-
Step 3: Cleanup and Disposal
-
Decontamination of Glassware:
-
Immediately after use, rinse all contaminated glassware with a suitable solvent (e.g., acetone or ethanol) inside the fume hood. Collect the rinse as hazardous waste.
-
Immerse the rinsed glassware in a freshly prepared 10% bleach solution for at least 24 hours to oxidize any residual thiol.
-
After the bleach soak, thoroughly rinse the glassware with water before standard cleaning procedures.
-
-
Waste Disposal:
-
Dispose of all solid and liquid waste containing this compound in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Never dispose of this chemical down the drain.
-
Contaminated consumables such as gloves, weighing boats, and paper towels should be placed in a sealed bag and disposed of as solid hazardous waste.
-
-
Final Steps:
-
Wipe down the work area in the fume hood with a suitable decontaminating solution.
-
Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.
-
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a secure and productive laboratory environment.
References
- 1. 2349-59-9 | this compound - Moldb [moldb.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 2349-59-9 [amp.chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. nj.gov [nj.gov]
- 6. echemi.com [echemi.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Triphenyl phosphate [cdc.gov]
- 8. E-Limit [elimit.online.worksafebc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
